Product packaging for 2-Methoxynaphthalene-1-sulfinamide(Cat. No.:CAS No. 102333-37-9)

2-Methoxynaphthalene-1-sulfinamide

Cat. No.: B2504367
CAS No.: 102333-37-9
M. Wt: 221.27
InChI Key: LTJGMXUFCBHURK-UHFFFAOYSA-N
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Description

2-Methoxynaphthalene-1-sulfinamide is a useful research compound. Its molecular formula is C11H11NO2S and its molecular weight is 221.27. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO2S B2504367 2-Methoxynaphthalene-1-sulfinamide CAS No. 102333-37-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxynaphthalene-1-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-14-10-7-6-8-4-2-3-5-9(8)11(10)15(12)13/h2-7H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJGMXUFCBHURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)S(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 2-Methoxynaphthalene-1-sulfinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 2-Methoxynaphthalene-1-sulfinamide. The synthesis is based on established modern methodologies for the preparation of arylsulfinamides, offering a robust and efficient pathway for researchers in medicinal chemistry and drug development. This document outlines the reaction principles, detailed experimental protocols, and expected quantitative data.

Introduction

This compound is an organic compound featuring a naphthalene core, a methoxy functional group, and a sulfinamide moiety. Sulfinamides are important structural motifs in medicinal chemistry due to their ability to act as chiral auxiliaries and their presence in various biologically active molecules. The synthesis of novel sulfinamide derivatives is of significant interest for the development of new therapeutic agents. This guide details a one-pot synthesis strategy that avoids the isolation of sensitive intermediates, proceeding from a readily available naphthalene precursor.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a one-pot reaction sequence commencing with the formation of an organometallic intermediate from 1-bromo-2-methoxynaphthalene. This is followed by the introduction of a sulfur dioxide surrogate, in-situ chlorination, and subsequent amination to yield the final product. The overall transformation is depicted below:

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product SM 1-Bromo-2-methoxynaphthalene P This compound SM->P One-pot Synthesis R1 1. Mg or n-BuLi 2. DABSO 3. Thionyl Chloride (SOCl₂) 4. Ammonia (aq. NH₃)

Caption: Proposed one-pot synthesis of this compound.

The key steps in this pathway are:

  • Formation of an Organometallic Reagent: 1-bromo-2-methoxynaphthalene is converted to either a Grignard reagent using magnesium (Mg) or an organolithium reagent via lithium-halogen exchange with n-butyllithium (n-BuLi).

  • Sulfinylation: The organometallic intermediate reacts with 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), a stable and easy-to-handle sulfur dioxide surrogate, to form a metal sulfinate salt.

  • Formation of Sulfinyl Chloride: The in-situ generated sulfinate is treated with thionyl chloride (SOCl₂) to form the corresponding 2-methoxynaphthalene-1-sulfinyl chloride.

  • Amination: The reactive sulfinyl chloride is then quenched with an amine source, in this case, aqueous ammonia, to afford the target this compound.

Quantitative Data

The following tables summarize the representative quantitative data for the proposed synthesis, based on typical yields and stoichiometry reported for similar reactions in the literature.[1][2]

Table 1: Reagent Quantities and Properties

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsDensity (g/mL)Volume (mL)
1-Bromo-2-methoxynaphthalene237.101.01.0--
Magnesium (turnings)24.311.21.2--
DABSO240.290.60.6--
Thionyl Chloride (SOCl₂)118.971.11.11.630.08
Aqueous Ammonia (28-30%)17.03 (as NH₃)3.03.00.90-
Anhydrous Tetrahydrofuran (THF)---0.89~10

Table 2: Product and Yield Information

ProductMolar Mass ( g/mol )Theoretical Yield (mg)Typical Isolated Yield (%)Typical Isolated Yield (mg)
This compound221.27221.365 - 75143.8 - 166.0

Experimental Protocol

This section provides a detailed methodology for the one-pot synthesis of this compound. This protocol is adapted from established procedures for the synthesis of arylsulfinamides.[1][2][3][4]

Materials and Equipment
  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Syringes

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography equipment (for purification)

Reagents
  • 1-Bromo-2-methoxynaphthalene

  • Magnesium turnings (activated)

  • 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO)

  • Thionyl chloride (SOCl₂)

  • Aqueous ammonia (28-30%)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Detailed Procedure

The experimental workflow is illustrated in the following diagram:

G node_start node_start node_process node_process node_end node_end A Preparation of Grignard Reagent (1-bromo-2-methoxynaphthalene + Mg in THF) B Addition of DABSO (Formation of Magnesium Sulfinate) A->B C Addition of Thionyl Chloride (Formation of Sulfinyl Chloride) B->C D Quenching with Aqueous Ammonia (Formation of Sulfinamide) C->D E Aqueous Workup (Extraction with Diethyl Ether) D->E F Drying and Concentration E->F G Purification (Column Chromatography) F->G H Isolated this compound G->H

Caption: Experimental workflow for the synthesis of this compound.

  • Preparation of the Grignard Reagent:

    • To a flame-dried 50 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add magnesium turnings (1.2 mmol).

    • Add a small crystal of iodine to activate the magnesium.

    • In a separate flask, dissolve 1-bromo-2-methoxynaphthalene (1.0 mmol) in anhydrous THF (~5 mL).

    • Add a small portion of the aryl bromide solution to the magnesium turnings and gently warm the flask to initiate the reaction.

    • Once the reaction has started (indicated by a color change and gentle reflux), add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Sulfinylation and Sulfinyl Chloride Formation:

    • In a separate flask, suspend DABSO (0.6 mmol) in anhydrous THF (~5 mL).

    • To the freshly prepared Grignard reagent, add the DABSO suspension via cannula or syringe.

    • Stir the resulting mixture at room temperature for 30 minutes.

    • Slowly add thionyl chloride (1.1 mmol) to the reaction mixture and continue stirring for another 30 minutes at room temperature.

  • Amination and Workup:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add aqueous ammonia (3.0 mmol) to the flask.

    • Allow the reaction to warm to room temperature and stir for 1 hour.

    • Quench the reaction with water and extract the product with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Conclusion

The proposed synthesis provides a practical and efficient route to this compound. The one-pot nature of the reaction, coupled with the use of a stable sulfur dioxide surrogate, makes this an attractive method for the synthesis of this and other related arylsulfinamides. This guide offers a solid foundation for researchers to produce this compound for further studies in drug discovery and development.

References

Technical Guide: Preparation of Enantiopure 2-Methoxynaphthalene-1-sulfinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust methodology for the preparation of enantiopure 2-Methoxynaphthalene-1-sulfinamide. This chiral building block is of significant interest in medicinal chemistry and asymmetric synthesis. The following sections detail the synthetic pathway, experimental protocols, and relevant data.

Synthetic Pathway Overview

The synthesis of enantiopure this compound is achieved through a three-step sequence, commencing with the commercially available 2-methoxynaphthalene. The overall transformation involves the regioselective bromination of the naphthalene core, followed by the formation of a Grignard reagent, which is then reacted with a chiral sulfinylating agent to induce asymmetry.

Synthesis_Pathway A 2-Methoxynaphthalene B 1-Bromo-2-methoxynaphthalene A->B Br2, AcOH C 2-Methoxynaphthalene-1- magnesium bromide B->C Mg, THF D Enantiopure 2-Methoxynaphthalene- 1-sulfinamide C->D Chiral Sulfinylating Agent

Figure 1: Overall synthetic workflow for enantiopure this compound.

Experimental Protocols

Step 1: Synthesis of 1-Bromo-2-methoxynaphthalene

This procedure outlines the regioselective bromination of 2-methoxynaphthalene at the C1 position.

Materials:

  • 2-Methoxynaphthalene

  • Glacial Acetic Acid

  • Bromine

  • Sodium bisulfite solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Hexanes

  • Dichloromethane

Procedure:

  • In a fume hood, dissolve 2-methoxynaphthalene (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite until the orange color of bromine dissipates.

  • Carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from hexanes to afford 1-Bromo-2-methoxynaphthalene as a white to off-white solid.

Table 1: Quantitative Data for the Synthesis of 1-Bromo-2-methoxynaphthalene

ParameterValue
Molar Ratio (2-Methoxynaphthalene:Bromine)1 : 1.05
Reaction Temperature0 °C to rt
Reaction Time2-4 hours
Typical Yield85-95%
Melting Point79-81 °C
Step 2: Preparation of 2-Methoxynaphthalene-1-magnesium bromide (Grignard Reagent)

This protocol describes the formation of the Grignard reagent from 1-Bromo-2-methoxynaphthalene. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • 1-Bromo-2-methoxynaphthalene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (a single crystal)

Procedure:

  • Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small crystal of iodine to the flask.

  • In the dropping funnel, prepare a solution of 1-Bromo-2-methoxynaphthalene (1.0 eq) in anhydrous THF.

  • Add a small portion of the bromide solution to the magnesium turnings. The reaction may need to be initiated by gentle heating or sonication. The disappearance of the iodine color and the formation of a cloudy solution indicate the initiation of the Grignard reaction.

  • Once the reaction has started, add the remaining solution of 1-Bromo-2-methoxynaphthalene dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • The resulting dark solution of 2-Methoxynaphthalene-1-magnesium bromide is used directly in the next step.

Step 3: Asymmetric Synthesis of Enantiopure this compound

This procedure details the diastereoselective reaction of the Grignard reagent with a chiral sulfinate ester, followed by amination to yield the enantiopure sulfinamide. A commonly used chiral auxiliary for this transformation is (1R,2S,5R)-(-)-menthyl (S)-p-toluenesulfinate (Andersen's reagent). The choice of the (S) or (R) enantiomer of the sulfinate ester will determine the stereochemistry of the final product. This protocol will describe the synthesis of one enantiomer; the other can be obtained by using the opposite enantiomer of the chiral auxiliary.

Materials:

  • Solution of 2-Methoxynaphthalene-1-magnesium bromide in THF (from Step 2)

  • (1R,2S,5R)-(-)-Menthyl (S)-p-toluenesulfinate

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium amide (LiNH2) or a solution of ammonia in an appropriate solvent

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a separate flame-dried flask under an inert atmosphere, dissolve (1R,2S,5R)-(-)-menthyl (S)-p-toluenesulfinate (0.9 eq) in anhydrous THF.

  • Cool this solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the prepared solution of 2-Methoxynaphthalene-1-magnesium bromide (1.0 eq) to the cooled solution of the chiral sulfinate ester via cannula.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • In a separate flask, prepare a suspension of lithium amide (2.0 eq) in anhydrous THF.

  • Transfer the reaction mixture from the Grignard addition to the lithium amide suspension at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantiopure this compound.

Table 2: Quantitative Data for the Asymmetric Synthesis of this compound

ParameterValue
Molar Ratio (Grignard:Sulfinate:Amide)1 : 0.9 : 2
Reaction Temperature-78 °C to rt
Reaction Time12-16 hours
Typical Diastereomeric Excess (d.e.)>95%
Typical Enantiomeric Excess (e.e.)>95%
Typical Yield70-85%

Logical Workflow for Asymmetric Induction

The stereochemical outcome of the reaction is determined by the nucleophilic attack of the Grignard reagent on the sulfur atom of the chiral menthyl sulfinate. The bulky menthyl group directs the approach of the nucleophile, leading to a highly diastereoselective transformation. Subsequent displacement of the menthoxy group by an amide source proceeds with inversion of configuration at the sulfur center, affording the enantiopure sulfinamide.

Asymmetric_Induction cluster_0 Diastereoselective Grignard Addition cluster_1 Amination with Inversion Grignard 2-Methoxynaphthyl-MgBr Intermediate Diastereomerically Enriched Sulfoxide Intermediate Grignard->Intermediate Nucleophilic Attack Sulfinate (S)-Menthyl-S(O)-OTs Sulfinate->Intermediate Product Enantiopure This compound Intermediate->Product SN2 at Sulfur Amide LiNH2 Amide->Product

Figure 2: Logical relationship for the asymmetric synthesis step.

An In-depth Technical Guide to the Chemical Properties of 2-Methoxynaphthalene-1-sulfinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-Methoxynaphthalene-1-sulfinamide is limited in publicly accessible literature. This guide provides a comprehensive overview based on the known properties of its precursors, general characteristics of aryl sulfinamides, and data on closely related compounds. The information herein is intended to serve as a scientific resource and guide for research and development activities.

Introduction

This compound is a niche organic compound with potential applications in medicinal chemistry and drug development. As a derivative of 2-methoxynaphthalene and belonging to the class of sulfinamides, it possesses a unique combination of structural features that make it an interesting candidate for further investigation. Sulfinamides are recognized as important intermediates and chiral auxiliaries in asymmetric synthesis, particularly for the preparation of chiral amines which are prevalent in many therapeutic agents.[1][2] This guide aims to provide a detailed understanding of its chemical properties, potential synthetic routes, and experimental considerations.

Core Chemical Properties

Due to the scarcity of direct experimental data for this compound, the following table summarizes the known properties of the closely related precursor, 2-methoxynaphthalene, and predicted properties for a substituted derivative, N,N-diethyl-2-methoxynaphthalene-1-sulfinamide. These values provide a foundational understanding of the core structure and its likely physical characteristics.

Property2-MethoxynaphthaleneN,N-diethyl-2-methoxynaphthalene-1-sulfinamide (Predicted)
Molecular Formula C₁₁H₁₀OC₁₅H₁₉NO₂S
Molecular Weight 158.20 g/mol [3][4]277.38 g/mol [5]
CAS Number 93-04-9[3][4]102333-48-2[5]
Boiling Point 274 °C[3][4]449.7 ± 47.0 °C[5]
Melting Point 70-73 °C[3][4]-
Density 1.064 g/mL at 25 °C[3][4]1.21 ± 0.1 g/cm³[5]
Solubility Insoluble in water; Soluble in alcohol, ether, benzene, and carbon disulfide.[6]-
pKa --3.96 ± 0.70[5]

Proposed Synthesis and Experimental Protocols

The synthesis of this compound would likely proceed through the formation of an intermediate sulfinyl chloride, followed by amination. Below are detailed, generalized experimental protocols for the key steps that could be adapted for the synthesis of the target molecule.

Synthesis of 2-Methoxynaphthalene-1-sulfonyl chloride

The initial step would involve the conversion of 2-methoxynaphthalene to its corresponding sulfonyl chloride. A common method for this transformation is sulfochlorination using chlorosulfonic acid.

Experimental Protocol:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet, place 2-methoxynaphthalene (1 equivalent).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add chlorosulfonic acid (3-4 equivalents) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid precipitate, 2-Methoxynaphthalene-1-sulfonyl chloride, is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

A commercially available source for 2-Methoxynaphthalene-1-sulfonyl chloride is also noted under CAS No. 96362-60-6.[7]

Synthesis of this compound

The sulfonyl chloride intermediate can then be converted to the sulfinamide by reaction with an ammonia source.

Experimental Protocol:

  • Dissolve the synthesized 2-Methoxynaphthalene-1-sulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Bubble anhydrous ammonia gas through the solution or add a solution of aqueous ammonia dropwise with vigorous stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Potential Signaling Pathways and Logical Relationships in Drug Development

Aryl sulfinamides are valuable in drug discovery due to their role as chiral auxiliaries and their presence in some biologically active molecules.[1][2] The logical workflow for investigating a new chemical entity like this compound in a drug development context is outlined below.

drug_discovery_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_development Preclinical Development Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Structural_Elucidation Structural Elucidation (NMR, MS, etc.) Purification->Structural_Elucidation Pure Compound In_vitro_Assays In vitro Assays (Enzyme Inhibition, etc.) Structural_Elucidation->In_vitro_Assays Characterized Compound Cell-based_Assays Cell-based Assays (Toxicity, Efficacy) In_vitro_Assays->Cell-based_Assays Active Hits Lead_Optimization Lead Optimization Cell-based_Assays->Lead_Optimization Promising Candidates In_vivo_Studies In vivo Studies (Animal Models) Lead_Optimization->In_vivo_Studies Optimized Leads

Caption: Drug discovery workflow for this compound.

Spectroscopic Data (Reference Data from 2-Methoxynaphthalene)

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Methoxynaphthalene:

  • ¹H NMR: The proton NMR spectrum would show signals corresponding to the aromatic protons on the naphthalene ring and a characteristic singlet for the methoxy group protons.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the ten aromatic carbons and one for the methoxy carbon.

Infrared (IR) Spectroscopy of 2-Methoxynaphthalene:

The IR spectrum would exhibit characteristic absorption bands for:

  • Aromatic C-H stretching

  • Aromatic C=C stretching

  • C-O stretching of the methoxy group

Conclusion

This compound represents an under-explored molecule with potential for applications in synthetic and medicinal chemistry. This guide provides a foundational understanding of its likely chemical properties and outlines rational synthetic approaches based on established chemical principles and data from related compounds. The provided experimental protocols and logical workflows are intended to facilitate further research and development of this and similar molecules. As new research emerges, a more complete and experimentally validated profile of this compound will undoubtedly become available.

References

Physical properties of 2-Methoxynaphthalene-1-sulfinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties, a detailed experimental protocol for its synthesis, and a discussion of the potential biological significance of 2-Methoxynaphthalene-1-sulfinamide. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and materials science.

Core Physical Properties

PropertyPredicted ValueNotes
Boiling Point 449.7 ± 47.0 °CPredicted for N,N-diethyl-2-methoxynaphthalene-1-sulfinamide. The boiling point of the unsubstituted sulfinamide is expected to be different.
Density 1.21 ± 0.1 g/cm³Predicted for N,N-diethyl-2-methoxynaphthalene-1-sulfinamide.
pKa -3.96 ± 0.70Predicted for N,N-diethyl-2-methoxynaphthalene-1-sulfinamide. This value suggests the compound is not readily protonated.

Experimental Protocols

The synthesis of this compound can be achieved via the reaction of 2-Methoxynaphthalene-1-sulfonyl chloride with ammonia. The following protocol is a generalized procedure based on established methods for the synthesis of primary sulfonamides from sulfonyl chlorides.

Synthesis of this compound from 2-Methoxynaphthalene-1-sulfonyl chloride

Materials:

  • 2-Methoxynaphthalene-1-sulfonyl chloride

  • Concentrated ammonium hydroxide solution

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Deionized water

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Methoxynaphthalene-1-sulfonyl chloride in a suitable organic solvent such as dichloromethane.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add an excess of concentrated ammonium hydroxide solution dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC).

  • Transfer the reaction mixture to a separatory funnel and add deionized water.

  • Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.

Potential Biological Significance and Screening Workflow

While specific biological activities of this compound have not been extensively reported, derivatives of both naphthalene and sulfonamides are known to exhibit a wide range of pharmacological properties. Naphthalene derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities. Similarly, the sulfonamide moiety is a well-established pharmacophore found in numerous antibacterial, carbonic anhydrase inhibiting, and anticancer drugs.

Given the structural combination of a methoxynaphthalene core and a sulfinamide group, this compound represents a novel scaffold for biological investigation. A logical workflow for screening its potential biological activities is proposed below.

G cluster_0 Compound Synthesis & Characterization cluster_1 Initial Biological Screening cluster_2 Hit Identification & Follow-up cluster_3 Lead Optimization S Synthesis of This compound P Purification & Structural Characterization (NMR, MS, etc.) S->P A Antimicrobial Assays (Bacteria, Fungi) P->A B Cytotoxicity Assays (Cancer Cell Lines) P->B C Enzyme Inhibition Assays (e.g., Carbonic Anhydrase) P->C D Identification of 'Hits' (Active Compounds) A->D B->D C->D E Dose-Response Studies (IC50/MIC Determination) D->E F Mechanism of Action Studies E->F G Structure-Activity Relationship (SAR) Studies F->G H Synthesis of Analogs G->H H->S Iterative Improvement

Caption: Proposed workflow for the biological evaluation of this compound.

Experimental Workflow Diagram

The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound as described in the experimental protocol.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve 2-Methoxynaphthalene-1-sulfonyl chloride in organic solvent add_nh3 Add concentrated NH4OH at 0-5 °C start->add_nh3 react Stir at room temperature add_nh3->react separate Separate organic layer react->separate Aqueous Work-up wash Wash with water and brine separate->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by recrystallization or column chromatography concentrate->purify Crude Product characterize Characterize final product (NMR, MS, m.p.) purify->characterize

Caption: General laboratory workflow for the synthesis of this compound.

Spectroscopic Analysis of 2-Methoxynaphthalene-1-sulfinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

The structural elucidation of novel organic compounds is fundamental to advancements in chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. This technical guide outlines the spectroscopic characterization of 2-Methoxynaphthalene-1-sulfinamide. In the absence of specific experimental data for this compound, we present comprehensive data for 2-Methoxynaphthalene as a reference, alongside generalized experimental protocols that can be adapted for the analysis of the target sulfinamide derivative.

Spectroscopic Data for the Reference Compound: 2-Methoxynaphthalene

The following tables summarize the key spectroscopic data for 2-Methoxynaphthalene. This information can serve as a foundational reference for interpreting the spectra of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Data for 2-Methoxynaphthalene

Chemical Shift (ppm)MultiplicityAssignment
7.76dAr-H
7.74dAr-H
7.44mAr-H
7.33mAr-H
7.14dAr-H
7.13sAr-H
3.91s-OCH₃

Solvent: CDCl₃, Frequency: 399.65 MHz

Table 2: ¹³C NMR Data for 2-Methoxynaphthalene

Chemical Shift (ppm)Assignment
157.6C-O
134.6Ar-C
129.3Ar-C
129.0Ar-CH
127.5Ar-CH
126.8Ar-CH
126.3Ar-CH
123.7Ar-CH
119.0Ar-CH
105.7Ar-CH
55.3-OCH₃

Solvent: CDCl₃

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorptions for 2-Methoxynaphthalene

Wavenumber (cm⁻¹)IntensityAssignment
3050-3100MediumAromatic C-H Stretch
2830-2950MediumAliphatic C-H Stretch (-OCH₃)
1600-1650StrongAromatic C=C Stretch
1250-1300StrongC-O Stretch (Aryl Ether)
Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data for 2-Methoxynaphthalene

m/zRelative Intensity (%)Assignment
158.099.99[M]⁺ (Molecular Ion)
115.092.81[M-CH₃-CO]⁺
128.012.69[M-CH₂O]⁺
159.012.29[M+1]⁺
116.09.57[M-C₂H₂O]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols for Spectroscopic Analysis

The following are detailed methodologies for acquiring NMR, IR, and MS data for a novel compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 45°, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure using the instrument's anvil.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer, often coupled with a chromatographic system (e.g., Gas Chromatography - GC/MS or Liquid Chromatography - LC/MS). For direct infusion, a standalone MS with an appropriate ionization source can be used.

  • Ionization:

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Typically performed at 70 eV.

    • Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of compounds, including those that are less volatile or thermally labile.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain insights into the structure of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of a Novel Compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) Determine Molecular Weight & Formula purification->ms ir Infrared (IR) Spectroscopy Identify Functional Groups purification->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate C-H Framework purification->nmr data_integration Integration of All Spectroscopic Data ms->data_integration ir->data_integration nmr->data_integration structure_confirmation Final Structure Confirmation data_integration->structure_confirmation

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a novel organic compound.

This guide provides a foundational framework for researchers and scientists engaged in the synthesis and characterization of this compound and other novel chemical entities. The provided data for 2-Methoxynaphthalene serves as a crucial starting point for spectral interpretation, and the detailed protocols offer a clear path for obtaining high-quality spectroscopic data.

In-depth Technical Guide on the Crystal Structure of 2-Methoxynaphthalene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the crystallographic data and experimental protocols for a key sulfinate analogue, providing insights relevant to drug development and molecular design.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The requested technical guide on the crystal structure of 2-Methoxynaphthalene-1-sulfinamide could not be generated. A thorough search of available scientific literature and crystallographic databases did not yield specific crystallographic data or detailed experimental protocols for this particular compound.

However, to provide a valuable resource on a closely related and structurally significant molecule, this guide focuses on the crystal structure of (1R,2S,5R)-Menthyl (S)-2-Methoxy-Naphthalene-1-sulfinate . The analysis of this sulfinate, which differs from the requested sulfinamide at the sulfur atom's substituent, offers pertinent insights into the stereochemistry and solid-state conformation of the 2-methoxynaphthalene-1-sulfinyl moiety. The absolute stereochemistry of this compound has been confirmed through the crystallographic data discussed herein[1][2].

Introduction to 2-Methoxynaphthalene Sulfinates in Drug Discovery

Chiral sulfinates and their derivatives are pivotal intermediates in asymmetric synthesis, allowing for the stereocontrolled introduction of sulfur-containing functional groups. The menthyl group, as utilized in (1R,2S,5R)-Menthyl (S)-2-Methoxy-Naphthalene-1-sulfinate, serves as a powerful chiral auxiliary. Understanding the precise three-dimensional arrangement of these molecules in the solid state is crucial for the rational design of new chemical entities and for controlling the stereochemical outcome of synthetic transformations in drug development.

This document provides a summary of the crystallographic data and a generalized experimental workflow for the structure determination of compounds similar to (1R,2S,5R)-Menthyl (S)-2-Methoxy-Naphthalene-1-sulfinate, based on standard practices in the field.

Crystallographic Data Summary

While the specific numerical data for bond lengths, angles, and atomic coordinates for CCDC 163969 were not directly accessible through the conducted searches, the following table outlines the typical crystallographic parameters that would be determined for such a molecule. This serves as a template for the expected data presentation.

Table 1: Representative Crystallographic Data for a 2-Methoxynaphthalene Derivative

ParameterTypical Value Range / Information
Crystal System Monoclinic or Orthorhombic
Space Group e.g., P2₁
Unit Cell Dimensions
a (Å)10 - 20
b (Å)5 - 15
c (Å)15 - 25
α (°)90
β (°)90 - 110
γ (°)90
Volume (ų)2000 - 4000
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.1 - 1.3
Radiation Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)
Temperature (K)100 - 298
R-factor < 0.05
CCDC Deposition No. 163969

Experimental Protocols

The following sections describe the generalized methodologies for the synthesis, crystallization, and X-ray diffraction analysis of a compound like (1R,2S,5R)-Menthyl (S)-2-Methoxy-Naphthalene-1-sulfinate.

Synthesis and Crystallization

The synthesis of chiral sulfinates often involves the reaction of a sulfinyl chloride with a chiral alcohol in the presence of a base. For the title compound, this would typically involve the reaction of 2-methoxy-naphthalene-1-sulfinyl chloride with (1R,2S,5R)-(-)-menthol.

Typical Synthesis Protocol:

  • A solution of (1R,2S,5R)-(-)-menthol in an anhydrous aprotic solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to a low temperature (e.g., -78 °C).

  • A base, such as pyridine or triethylamine, is added to the solution.

  • A solution of 2-methoxy-naphthalene-1-sulfinyl chloride in the same solvent is added dropwise to the cooled solution with vigorous stirring.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel.

Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent system (e.g., ethanol, ethyl acetate/hexane, or dichloromethane/hexane).

X-ray Data Collection and Structure Refinement

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Data Collection Protocol:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is placed on a diffractometer equipped with a radiation source (e.g., Mo Kα) and a detector (e.g., CCD or CMOS).

  • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • A series of diffraction images are collected by rotating the crystal in the X-ray beam.

  • The collected data are processed to determine the unit cell parameters and to integrate the reflection intensities.

Structure Solution and Refinement:

  • The crystal structure is solved using direct methods or Patterson methods.

  • The structural model is refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The absolute configuration is determined using the Flack parameter.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural determination of a chiral sulfinate.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_crystallography Crystallographic Analysis start Reactants: (1R,2S,5R)-(-)-Menthol 2-Methoxy-naphthalene-1-sulfinyl chloride reaction Reaction in Anhydrous Solvent with Base start->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Purified (1R,2S,5R)-Menthyl (S)-2-Methoxy-Naphthalene-1-sulfinate purification->product crystallization Crystallization (Slow Evaporation) product->crystallization data_collection Single-Crystal X-ray Diffraction (Data Collection) crystallization->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure (CCDC 163969) refinement->final_structure

Caption: General workflow for the synthesis and crystal structure determination of a chiral sulfinate.

Conclusion

While the crystal structure of this compound remains to be reported, the analysis of the closely related (1R,2S,5R)-Menthyl (S)-2-Methoxy-Naphthalene-1-sulfinate provides a solid foundation for understanding the conformational and stereochemical properties of this class of compounds. The experimental protocols and data structure outlined in this guide serve as a valuable reference for researchers in the field of medicinal chemistry and materials science. The determination of the crystal structure of the target sulfinamide is a clear next step for future research to enable direct structural comparisons and further refine structure-activity relationships.

References

Navigating the Bioactive Landscape of Naphthalene-Based Sulfonamides: A Technical Guide to Their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide addresses the mechanism of action of 2-methoxynaphthalene-1-sulfonamide derivatives and related naphthalenic sulfonamides. Extensive literature searches did not yield specific data for 2-methoxynaphthalene-1-sulfinamide derivatives. The information presented herein is based on the closely related and well-researched sulfonamide analogues, providing insights into the potential biological activities of this chemical class.

Introduction

Naphthalene derivatives form the backbone of numerous therapeutic agents, with the 2-methoxynaphthalene scaffold being a key component of the widely used non-steroidal anti-inflammatory drug (NSAID), naproxen. The incorporation of a sulfonamide moiety, a privileged functional group in medicinal chemistry, onto the naphthalene ring system has given rise to a diverse range of biologically active molecules. These compounds have been investigated for their potential as anti-inflammatory, anticancer, and metabolic disease-modifying agents. This guide provides an in-depth overview of the mechanisms of action for various 2-methoxynaphthalene-1-sulfonamide derivatives and their isomers, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.

Core Mechanisms of Action

Research into naphthalenic sulfonamides has revealed several key molecular targets and pathways through which these compounds exert their pharmacological effects. The primary mechanisms identified in the literature include the inhibition of Fatty Acid Binding Protein 4 (FABP4), cyclooxygenase (COX) enzymes, and tubulin polymerization.

Inhibition of Fatty Acid Binding Protein 4 (FABP4)

A significant area of research has focused on naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of Fatty Acid Binding Protein 4 (FABP4).[1] FABP4 is a key regulator of glucose and lipid metabolism and is implicated in the pathogenesis of type 2 diabetes and atherosclerosis.[1]

FABP4 is predominantly expressed in adipocytes and macrophages, where it facilitates the transport of fatty acids and modulates signaling pathways related to inflammation and insulin resistance. Inhibition of FABP4 is a promising therapeutic strategy for metabolic diseases.

FABP4_Pathway cluster_macrophage Macrophage cluster_adipocyte Adipocyte LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway IKK/NF-κB Pathway TLR4->NFkB_pathway Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, MCP-1) NFkB_pathway->Inflammatory_Cytokines Insulin_Resistance Insulin Resistance & Atherosclerosis Inflammatory_Cytokines->Insulin_Resistance FABP4_Mac FABP4 FABP4_Mac->NFkB_pathway potentiates Naphthalene_Sulfonamide_Mac Naphthalene-1-sulfonamide Derivatives Naphthalene_Sulfonamide_Mac->FABP4_Mac Lipolysis Lipolysis FFAs Free Fatty Acids Lipolysis->FFAs FABP4_Adi FABP4 FFAs->FABP4_Adi FFAs->Insulin_Resistance Naphthalene_Sulfonamide_Adi Naphthalene-1-sulfonamide Derivatives Naphthalene_Sulfonamide_Adi->FABP4_Adi

Figure 1: Simplified signaling pathway of FABP4 in metabolic disease and inflammation, and the inhibitory action of naphthalene-1-sulfonamide derivatives.
Compound IDStructureFABP4 Ki (nM)FABP3 Ki (nM)FABP5 Ki (nM)Reference
BMS309403 (Reference Compound)<2250350[1]
16dk Naphthalene-1-sulfonamide derivative1>100001200[1]
16do Naphthalene-1-sulfonamide derivative3>100002000[1]
16du Naphthalene-1-sulfonamide derivative2>100001500[1]
A16 Dual FABP4/5 inhibitor1 (IC50)>25000 (IC50)120 (IC50)[2]
B8 Dual FABP4/5 inhibitor2 (IC50)>25000 (IC50)150 (IC50)[2]

FABP4 Inhibition Assay (Fluorescence Displacement): [1]

  • Reagents: Recombinant human FABP4 protein, 1-anilinonaphthalene-8-sulfonic acid (ANS) fluorescent probe, test compounds.

  • Procedure:

    • A solution of FABP4 protein and ANS is prepared in a suitable buffer (e.g., PBS).

    • The test compound, dissolved in DMSO, is added to the protein-probe solution in a 96-well plate.

    • The mixture is incubated at room temperature.

    • Fluorescence is measured using a plate reader with excitation and emission wavelengths appropriate for ANS (e.g., 355 nm excitation, 460 nm emission).

    • The displacement of ANS by the inhibitor results in a decrease in fluorescence, which is used to calculate the inhibitory activity (IC50 or Ki).

FABP4_Assay_Workflow Start Start Prepare_Solution Prepare FABP4 + ANS Solution Start->Prepare_Solution Add_Compound Add Test Compound Prepare_Solution->Add_Compound Incubate Incubate at RT Add_Compound->Incubate Measure_Fluorescence Measure Fluorescence (Ex: 355nm, Em: 460nm) Incubate->Measure_Fluorescence Calculate_Inhibition Calculate IC50/Ki Measure_Fluorescence->Calculate_Inhibition End End Calculate_Inhibition->End

Figure 2: Experimental workflow for the FABP4 fluorescence displacement assay.
Inhibition of Cyclooxygenase (COX) Enzymes

Derivatives of 6-methoxy-naphthalene with a methylsulfonamido group have been synthesized and evaluated for their ability to inhibit COX-1 and COX-2, the key enzymes in the prostaglandin synthesis pathway.[3] This mechanism is central to the anti-inflammatory effects of NSAIDs.

COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Inhibition of COX enzymes, particularly COX-2, is a major strategy for anti-inflammatory drug development.

COX_Pathway Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Cell_Membrane->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGs_Physiological Prostaglandins (Physiological) COX1->PGs_Physiological PGs_Inflammatory Prostaglandins (Inflammatory) COX2->PGs_Inflammatory Naphthalene_Sulfonamide Naphthalene-methylsulfonamido Derivatives Naphthalene_Sulfonamide->COX1 Naphthalene_Sulfonamide->COX2

Figure 3: Inhibition of the cyclooxygenase pathway by naphthalene-methylsulfonamido derivatives.
Compound IDConcentration (µM)% Inhibition COX-1% Inhibition COX-2Reference
4 108729[3]
6b 105065[3]

In Vitro COX Inhibition Assay: [3]

  • Enzymes: Ovine COX-1 and human recombinant COX-2.

  • Substrate: Arachidonic acid.

  • Procedure:

    • The test compound is pre-incubated with the enzyme (COX-1 or COX-2) in a buffer solution containing a cofactor (e.g., hematin) and an indicator (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

    • The reaction is initiated by the addition of arachidonic acid.

    • The consumption of oxygen is monitored using a Clark-type oxygen electrode, or the production of prostaglandins (e.g., PGE2) is measured by ELISA.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

Inhibition of Tubulin Polymerization

Certain naphthalenic sulfonamide derivatives have demonstrated potent anticancer activity by inhibiting tubulin polymerization.[4] Microtubules, which are polymers of tubulin, are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis.

These compounds bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of the cytoskeleton is particularly detrimental to rapidly dividing cancer cells.

Tubulin_Polymerization Tubulin_Dimers αβ-Tubulin Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization Apoptosis G2/M Arrest & Apoptosis Microtubule->Apoptosis Naphthalene_Sulfonamide Naphthalene Sulfonamide Derivatives Naphthalene_Sulfonamide->Tubulin_Dimers Binds to Colchicine Site

Figure 4: Inhibition of tubulin polymerization by naphthalene sulfonamide derivatives, leading to cell cycle arrest and apoptosis.
Compound IDMCF-7 IC50 (µM)A549 IC50 (µM)Tubulin Polymerization IC50 (µM)Reference
5c 0.510.332.8[4]
Cisplatin 8.6210.15N/A[4]
CA-4 0.0030.0021.2[4]

Cell Proliferation Assay (CCK-8): [4]

  • Cell Lines: Human breast cancer cells (MCF-7) and human non-small cell lung carcinoma cells (A549).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

    • CCK-8 (Cell Counting Kit-8) solution is added to each well, and the plates are incubated.

    • The absorbance is measured at 450 nm using a microplate reader.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

Tubulin Polymerization Assay: [4]

  • Reagents: Purified tubulin, polymerization buffer (e.g., containing GTP and glutamate).

  • Procedure:

    • The test compound is incubated with tubulin in the polymerization buffer at 37°C.

    • The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.

    • The IC50 value for the inhibition of tubulin polymerization is determined.

Conclusion

Derivatives of 2-methoxynaphthalene incorporating a sulfonamide group represent a versatile class of compounds with significant therapeutic potential. The primary mechanisms of action identified to date involve the inhibition of key proteins in metabolic, inflammatory, and cell division pathways, including FABP4, COX enzymes, and tubulin. The structure-activity relationship studies within these series of compounds highlight the importance of the substitution pattern on both the naphthalene core and the sulfonamide moiety for achieving high potency and selectivity. While specific data on this compound derivatives are not yet available in the public domain, the comprehensive research on the corresponding sulfonamides provides a strong foundation for the future exploration and development of this chemical class for various therapeutic applications. Further investigation is warranted to elucidate the precise molecular interactions and to explore the full pharmacological potential of these promising compounds.

References

Methodological & Application

The Potential of 2-Methoxynaphthalene-1-sulfinamide in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific application notes or detailed protocols for the use of 2-Methoxynaphthalene-1-sulfinamide as a chiral auxiliary. The following information is therefore based on the well-established principles of asymmetric synthesis using analogous aryl sulfinamides, most notably the widely used tert-butanesulfinamide (Ellman's auxiliary) and p-toluenesulfinamide. The provided protocols are representative examples and would require optimization for the specific substrate and the this compound auxiliary.

Introduction

Chiral sulfinamides are powerful and versatile chiral auxiliaries in asymmetric synthesis, primarily utilized for the stereoselective preparation of chiral amines.[1][2][3][4] The sulfinamide moiety, featuring a stereogenic sulfur atom, can be temporarily installed on a substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then readily cleaved to afford the desired chiral product in high enantiomeric excess. The bulky and electronically distinct nature of the 2-methoxynaphthalene group in this compound suggests it could offer unique stereochemical control and potential advantages in specific synthetic transformations.

The general strategy for using sulfinamide auxiliaries involves the condensation with an aldehyde or ketone to form an N-sulfinylimine. This intermediate then undergoes diastereoselective nucleophilic addition. The stereochemical outcome is dictated by the chiral sulfinyl group, which effectively shields one face of the imine. Subsequent removal of the sulfinyl group reveals the chiral amine.

Key Applications and Potential Advantages

The primary application of chiral sulfinamides is in the asymmetric synthesis of α-chiral amines, which are ubiquitous structural motifs in pharmaceuticals and natural products.[3] By analogy with other aryl sulfinamides, this compound is expected to be effective in the following transformations:

  • Synthesis of Chiral Amines: Diastereoselective addition of organometallic reagents (e.g., Grignard or organolithium reagents) to N-sulfinylimines derived from this compound.

  • Synthesis of Chiral Amino Alcohols: Diastereoselective reduction of N-sulfinyl β-ketoimines.

  • Synthesis of Chiral Aziridines: Reaction of N-sulfinylimines with sulfur ylides or diazo compounds.[2]

  • Asymmetric Mannich Reactions: As a chiral directing group in the addition of enolates to N-sulfinylimines.

The larger steric bulk of the 2-methoxynaphthalene group compared to a tert-butyl or p-tolyl group could potentially lead to higher diastereoselectivities in certain reactions. Furthermore, the electronic properties of the methoxynaphthalene system may influence the reactivity of the corresponding N-sulfinylimine.

Experimental Protocols (Generalized)

The following are generalized protocols based on established procedures for other chiral sulfinamides. These protocols would require optimization for this compound.

Protocol 1: Synthesis of N-Sulfinylimines

This protocol describes the formation of an N-sulfinylimine from an aldehyde and this compound.

Materials:

  • Aldehyde

  • (R)- or (S)-2-Methoxynaphthalene-1-sulfinamide

  • Anhydrous copper(II) sulfate (CuSO₄) or titanium(IV) ethoxide (Ti(OEt)₄)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the aldehyde (1.0 equiv) in anhydrous DCM under an inert atmosphere, add (R)- or (S)-2-Methoxynaphthalene-1-sulfinamide (1.05 equiv).

  • Add anhydrous CuSO₄ (2.0 equiv) or Ti(OEt)₄ (2.0 equiv) as a dehydrating agent.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® and wash with DCM.

  • Concentrate the filtrate under reduced pressure to yield the crude N-sulfinylimine, which can often be used in the next step without further purification.

Protocol 2: Diastereoselective Addition of a Grignard Reagent to an N-Sulfinylimine

This protocol outlines the synthesis of a chiral amine via the addition of an organometallic reagent.

Materials:

  • N-Sulfinylimine (from Protocol 1)

  • Grignard reagent (e.g., Phenylmagnesium bromide in THF)

  • Anhydrous solvent (THF or diethyl ether)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the crude N-sulfinylimine (1.0 equiv) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.

  • Slowly add the Grignard reagent (1.5 equiv) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 3-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting diastereomeric sulfinamide can be purified by flash column chromatography.

Protocol 3: Cleavage of the Sulfinamide Auxiliary

This protocol describes the removal of the this compound auxiliary to yield the free chiral amine.

Materials:

  • Purified sulfinamide (from Protocol 2)

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., 4 M HCl in 1,4-dioxane or methanolic HCl)

  • Diethyl ether

  • Aqueous sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve the purified sulfinamide (1.0 equiv) in methanol or diethyl ether.

  • Add a solution of HCl (e.g., 4 M HCl in 1,4-dioxane, 2.0 equiv) and stir the mixture at room temperature for 1-2 hours.

  • The amine hydrochloride salt may precipitate. If so, it can be collected by filtration.

  • To obtain the free amine, treat the hydrochloride salt with a base, such as an aqueous NaOH solution, and extract with an organic solvent.

  • Dry the organic layer, filter, and concentrate to afford the chiral amine. The enantiomeric excess can be determined by chiral HPLC analysis.

Data Presentation (Hypothetical)

As no specific data for this compound exists in the searched literature, the following table presents representative data for the addition of various Grignard reagents to N-sulfinylimines derived from the well-established tert-butanesulfinamide to illustrate the expected high diastereoselectivities.

EntryAldehyde (R¹CHO)Grignard Reagent (R²MgBr)Product (R¹R²CHNH₂)Diastereomeric Ratio (d.r.)Yield (%)
1BenzaldehydeMeMgBr1-Phenylethanamine94:685
2IsobutyraldehydePhMgBr1-Phenyl-2-methylpropan-1-amine98:291
3CinnamaldehydeEtMgBr1-Phenylpent-1-en-3-amine95:588
42-NaphthaldehydeVinylMgBr1-(Naphthalen-2-yl)prop-2-en-1-amine>99:193

Data is illustrative and based on known results for tert-butanesulfinamide.

Visualizations

Synthesis of Chiral Amines using a Sulfinamide Auxiliary

G cluster_synthesis Synthesis of N-Sulfinylimine cluster_addition Diastereoselective Addition cluster_cleavage Auxiliary Cleavage Aldehyde Aldehyde/Ketone Condensation Condensation (e.g., Ti(OEt)4) Aldehyde->Condensation Auxiliary 2-Methoxynaphthalene- 1-sulfinamide Auxiliary->Condensation Sulfinylimine N-Sulfinylimine Condensation->Sulfinylimine Addition Nucleophilic Addition Sulfinylimine->Addition Nucleophile Nucleophile (e.g., R-MgBr) Nucleophile->Addition Adduct Diastereomeric Sulfinamide Adduct Addition->Adduct Cleavage Cleavage Adduct->Cleavage Acid Acid (e.g., HCl) Acid->Cleavage Amine Chiral Amine Cleavage->Amine RecoveredAux Recoverable Auxiliary Byproduct Cleavage->RecoveredAux

Caption: General workflow for the asymmetric synthesis of chiral amines.

Proposed Transition State for Nucleophilic Addition

References

Application of 2-Methoxynaphthalene-1-sulfinamide in Catalytic Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield any specific examples of the application of 2-methoxynaphthalene-1-sulfinamide in catalytic reactions. The following application notes and protocols are based on the well-established use of structurally related arylsulfinamides, such as p-toluenesulfinamide, as chiral auxiliaries in asymmetric catalysis. These examples are provided to illustrate the potential applications and general methodologies that could be adapted for this compound by researchers in drug development and organic synthesis.

Introduction to Arylsulfinamides in Asymmetric Catalysis

Enantiopure arylsulfinamides are powerful and versatile chiral auxiliaries extensively used in asymmetric synthesis.[1][2] Their primary role is to control the stereochemical outcome of reactions, leading to the formation of a single enantiomer of the desired product. The sulfinyl group, with its stereogenic sulfur atom, effectively shields one face of the reactive intermediate, directing the approach of a nucleophile to the opposite face.[3] This strategy is particularly valuable in the synthesis of chiral amines, which are ubiquitous structural motifs in pharmaceuticals and natural products.[2]

The general workflow for using an arylsulfinamide as a chiral auxiliary involves three key steps:

  • Formation of a Chiral N-Sulfinylimine: The arylsulfinamide is condensed with a prochiral aldehyde or ketone to form a chiral N-sulfinylimine. This reaction is often catalyzed by a Lewis acid or a dehydrating agent.[4]

  • Diastereoselective Nucleophilic Addition: A nucleophile, such as an organometallic reagent (e.g., Grignard or organolithium reagent), adds to the carbon-nitrogen double bond of the N-sulfinylimine. The stereochemistry of this addition is directed by the bulky sulfinyl group, resulting in a high degree of diastereoselectivity.[5]

  • Removal of the Chiral Auxiliary: The sulfinyl group is readily cleaved under mild acidic conditions to afford the desired chiral primary amine, with the chiral auxiliary being recoverable in some cases.[3]

Application Note: Asymmetric Synthesis of Chiral Amines using an Arylsulfinamide Auxiliary

This application note describes a general procedure for the asymmetric synthesis of chiral amines via the diastereoselective addition of a Grignard reagent to an N-sulfinylimine derived from an arylsulfinamide.

Asymmetric_Amine_Synthesis Arylsulfinamide Arylsulfinamide Sulfinylimine N-Sulfinylimine Arylsulfinamide->Sulfinylimine Aldehyde Aldehyde/Ketone Aldehyde->Sulfinylimine Adduct Sulfinamide Adduct Sulfinylimine->Adduct Diastereoselective Addition Grignard Grignard Reagent Grignard->Adduct Amine Chiral Primary Amine Adduct->Amine Acidic Cleavage Auxiliary Recovered Auxiliary Adduct->Auxiliary

Table 1: Representative Data for the Diastereoselective Addition of Grignard Reagents to N-(p-Tolylsulfinyl)imines

EntryAldehyde/KetoneGrignard ReagentProductYield (%)Diastereomeric Ratio (d.r.)
1BenzaldehydeMeMgBr1-Phenylethanamine94>98:2
2IsobutyraldehydePhMgBr1-Phenyl-2-methylpropan-1-amine8596:4
3AcetophenoneEtMgBr1-Phenylpropan-1-amine7795:5
42-NaphthaldehydeVinylMgBr1-(Naphthalen-2-yl)prop-2-en-1-amine89>98:2

Note: The data in this table is representative and compiled from various sources in the literature for illustrative purposes.

Experimental Protocols

The following protocols provide a general methodology for the synthesis of a chiral amine using p-toluenesulfinamide as a representative arylsulfinamide auxiliary. These procedures can be adapted for other arylsulfinamides and substrates with appropriate modifications.

Protocol 1: Synthesis of N-Benzylidene-p-toluenesulfinamide

This protocol describes the formation of a chiral N-sulfinylimine from p-toluenesulfinamide and benzaldehyde.[1]

Materials:

  • (R)- or (S)-p-Toluenesulfinamide

  • Benzaldehyde

  • Dichloromethane (DCM), anhydrous

  • Copper(II) sulfate (CuSO₄), anhydrous

  • Celites®

Procedure:

  • To a solution of p-toluenesulfinamide (1.0 eq) in anhydrous DCM, add anhydrous CuSO₄ (2.0 eq).

  • Add freshly distilled benzaldehyde (1.1 eq) to the suspension.

  • Stir the reaction mixture vigorously at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the solid CuSO₄.

  • Wash the Celite® pad with DCM.

  • Concentrate the filtrate under reduced pressure to yield the crude N-benzylidene-p-toluenesulfinamide. The product is often pure enough for the next step without further purification.

Protocol_1_Workflow Start Start: p-Toluenesulfinamide, Benzaldehyde, CuSO4 in DCM Stir Stir at RT (12-24 h) Start->Stir Filter Filter through Celite® Stir->Filter Concentrate Concentrate filtrate Filter->Concentrate Product Product: N-Benzylidene-p-toluenesulfinamide Concentrate->Product

Protocol 2: Diastereoselective Addition of a Grignard Reagent and Auxiliary Cleavage

This protocol details the nucleophilic addition of a Grignard reagent to the N-sulfinylimine followed by the removal of the chiral auxiliary to yield the chiral primary amine.

Materials:

  • N-Benzylidene-p-toluenesulfinamide (from Protocol 1)

  • Grignard reagent (e.g., MeMgBr in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Hydrochloric acid (HCl) in methanol

Procedure:

  • Dissolve the N-benzylidene-p-toluenesulfinamide (1.0 eq) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere.

  • Slowly add the Grignard reagent (1.5 eq) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 3-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude sulfinamide adduct.

  • Dissolve the crude adduct in methanol and add a solution of HCl in methanol.

  • Stir the mixture at room temperature for 1-2 hours to effect the cleavage of the sulfinyl group.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting crude amine hydrochloride can be purified by recrystallization or chromatography. The free amine can be obtained by neutralization with a base.

Protocol_2_Workflow cluster_addition Diastereoselective Addition cluster_cleavage Auxiliary Cleavage Sulfinylimine N-Sulfinylimine in THF at -78 °C AddGrignard Add Grignard Reagent Sulfinylimine->AddGrignard StirAddition Stir for 3-4 h AddGrignard->StirAddition Quench Quench with aq. NH4Cl StirAddition->Quench Extract Extract with Et2O Quench->Extract Adduct Crude Sulfinamide Adduct Extract->Adduct Dissolve Dissolve Adduct in MeOH Adduct->Dissolve Proceed to Cleavage AddHCl Add HCl in MeOH Dissolve->AddHCl StirCleavage Stir for 1-2 h AddHCl->StirCleavage Concentrate Concentrate StirCleavage->Concentrate Product Chiral Amine Hydrochloride Concentrate->Product

References

Application Notes and Protocols for Naphthalene-Based Sulfinamide Ligands in Metal Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of naphthalene-based sulfinamide-type ligands in metal-catalyzed asymmetric synthesis. While direct literature on 2-Methoxynaphthalene-1-sulfinamide as a ligand is not currently available, this document details the application of a closely related and well-documented class of chiral sulfinamide-olefin ligands incorporating a naphthalene moiety. The protocols and data presented are based on established methodologies and provide a practical guide for the synthesis and application of these powerful catalytic tools.

Introduction to Chiral Sulfinamide Ligands

Chiral sulfinamides are a versatile class of organosulfur compounds that have found widespread application in asymmetric synthesis. Their utility stems from the stereogenic sulfur center, which can effectively induce chirality in a variety of chemical transformations. When incorporated into a ligand scaffold, the sulfinamide moiety can coordinate to a metal center and create a well-defined chiral environment, enabling high levels of enantioselectivity in catalytic reactions.

Naphthalene-containing sulfinamide ligands offer the additional benefits of a rigid, sterically demanding aromatic backbone, which can further enhance facial discrimination of the substrate and improve catalyst stability. The methoxy substituent, as in the proposed this compound, would be expected to modulate the electronic properties of the ligand, potentially influencing catalyst activity and selectivity.

Synthesis of a Representative Naphthyl-Sulfinamide-Olefin Ligand

A common strategy for the synthesis of chiral sulfinamide-containing ligands involves the reaction of a chiral sulfinamide with a suitable organic scaffold. Below is a representative protocol for the synthesis of a chiral N-cinnamyl-p-toluenesulfinamide ligand, which can be adapted for naphthalene-based analogues.

Experimental Protocol: Synthesis of (S)-N-Cinnamyl-p-toluenesulfinamide

Materials:

  • (S)-p-Toluenesulfinamide

  • Cinnamaldehyde

  • Titanium(IV) ethoxide (Ti(OEt)₄)

  • Sodium borohydride (NaBH₄)

  • Anhydrous dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Imine Formation: To a solution of (S)-p-toluenesulfinamide (1.0 eq) in anhydrous DCM, add cinnamaldehyde (1.1 eq) and Ti(OEt)₄ (2.0 eq). Stir the mixture at room temperature under an inert atmosphere for 4-6 hours until the formation of the corresponding sulfinyl imine is complete (monitored by TLC).

  • Reduction to the Amine: Cool the reaction mixture to 0 °C and add MeOH. Then, add NaBH₄ (1.5 eq) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Filter the resulting suspension through a pad of Celite®, washing with DCM. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired (S)-N-cinnamyl-p-toluenesulfinamide.

G cluster_synthesis Ligand Synthesis start Start: (S)-p-Toluenesulfinamide + Cinnamaldehyde imine_formation Imine Formation (Ti(OEt)4, DCM) reduction Reduction (NaBH4, MeOH) workup Aqueous Work-up (NaHCO3, Brine) purification Purification (Column Chromatography) product Product: (S)-N-Cinnamyl-p-toluenesulfinamide

Caption: Proposed catalytic cycle for the Rh-catalyzed 1,4-addition.

Signaling Pathways and Logical Relationships

The enantioselectivity in these reactions is dictated by the specific interactions between the substrate and the chiral catalyst complex. The sulfinamide-olefin ligand coordinates to the rhodium center, creating a chiral pocket that directs the approach of the enone substrate. The subsequent migratory insertion of the aryl group from the rhodium to the enone occurs in a stereochemically defined manner, leading to the formation of one enantiomer of the product in excess.

Diagram of Stereochemical Induction

G cluster_catalyst Chiral Catalyst Complex cluster_substrate Substrate Approach Catalyst Rh Chiral Sulfinamide-Olefin Ligand Transition_State Diastereomeric Transition States Catalyst->Transition_State Substrate Prochiral Enone Re-face Si-face Substrate->Transition_State Major_Product Major Enantiomer Transition_State->Major_Product Lower Energy Minor_Product Minor Enantiomer Transition_State->Minor_Product Higher Energy

Caption: Logical relationship of stereochemical control.

Conclusion and Future Outlook

Naphthalene-based sulfinamide ligands represent a promising class of chiral ligands for asymmetric metal catalysis. The modular nature of their synthesis allows for fine-tuning of their steric and electronic properties to achieve optimal performance in a given catalytic transformation. While the specific ligand this compound has not been extensively studied, the principles and protocols outlined in these application notes provide a solid foundation for its potential development and application. Future research in this area will likely focus on expanding the scope of reactions catalyzed by these ligands and exploring the impact of different substitution patterns on the naphthalene ring to further enhance catalytic activity and enantioselectivity.

Protocols for the N-Alkylation of 2-Methoxynaphthalene-1-sulfinamide: Application Notes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-alkylated sulfinamides are a crucial class of compounds in medicinal chemistry and drug development, serving as key intermediates and chiral auxiliaries in the synthesis of a wide range of pharmaceuticals. The 2-methoxynaphthalene scaffold is a privileged structure found in numerous biologically active molecules. This document provides detailed application notes and protocols for the N-alkylation of 2-methoxynaphthalene-1-sulfinamide, a versatile building block for the synthesis of novel drug candidates. The following protocols are based on established methods for the N-alkylation of aryl sulfinamides and have been adapted for this specific substrate. Researchers should note that optimization of reaction conditions may be necessary to achieve optimal yields for their specific alkylating agents.

Synthesis of the Starting Material: this compound

The starting material, this compound, can be prepared from the commercially available 2-methoxynaphthalene-1-sulfonyl chloride. A common method involves the reduction of the sulfonyl chloride in the presence of an amine source.

Protocol 1: Synthesis of this compound

This protocol describes the reduction of 2-methoxynaphthalene-1-sulfonyl chloride to the corresponding sulfinamide using triphenylphosphine as the reducing agent and ammonia as the amine source.

Materials:

  • 2-Methoxynaphthalene-1-sulfonyl chloride

  • Triphenylphosphine (PPh₃)

  • Aqueous ammonia (NH₃, 28-30%)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-methoxynaphthalene-1-sulfonyl chloride (1.0 eq) and triphenylphosphine (1.1 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add aqueous ammonia (3.0 eq) to the reaction mixture with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.

Expected Yield: 60-75%

N-Alkylation Protocols

Two primary methods for the N-alkylation of this compound are presented here: the Mitsunobu reaction and a base-promoted alkylation with alkyl halides.

Method 1: Mitsunobu Reaction

The Mitsunobu reaction provides a mild and efficient method for the N-alkylation of sulfinamides using an alcohol as the alkylating agent.[1][2] The reaction proceeds with an inversion of stereochemistry at the alcohol carbon, which is a key consideration when using chiral alcohols.[3]

Protocol 2: N-Alkylation of this compound via Mitsunobu Reaction

Materials:

  • This compound

  • Alcohol (e.g., benzyl alcohol, ethanol, isopropanol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF, cool the mixture to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the N-alkylated this compound.

Data Presentation: Mitsunobu Reaction

EntryAlcoholReagentsSolventTime (h)Yield (%)
1Benzyl AlcoholPPh₃, DIADTHF685
2EthanolPPh₃, DEADTHF878
3IsopropanolPPh₃, DIADTHF1272

Note: Yields are representative and may vary based on the specific alcohol and reaction conditions.

Mitsunobu_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Sulfinamide 2-Methoxynaphthalene- 1-sulfinamide Mixing Mix and Cool to 0 °C Sulfinamide->Mixing Alcohol Alcohol Alcohol->Mixing PPh3 Triphenylphosphine PPh3->Mixing Solvent Anhydrous THF Solvent->Mixing DIAD_add Add DIAD/DEAD dropwise Mixing->DIAD_add Stir Warm to RT and Stir DIAD_add->Stir Concentrate Concentrate Stir->Concentrate Extract Extract with EtOAc Concentrate->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry (MgSO₄) and Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product N-Alkylated Product Purify->Product

Caption: Workflow for the Mitsunobu N-alkylation.

Method 2: Base-Promoted N-Alkylation

A traditional and straightforward method for N-alkylation involves the deprotonation of the sulfinamide with a suitable base, followed by nucleophilic attack on an alkyl halide. Potassium hydroxide has been shown to be an effective base for this transformation with other aryl sulfinamides.[4]

Protocol 3: Base-Promoted N-Alkylation of this compound

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide, isopropyl bromide)

  • Potassium hydroxide (KOH)

  • Anhydrous dimethylformamide (DMF) or acetonitrile (MeCN)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or MeCN, add powdered potassium hydroxide (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature or heat to 40-60 °C for 2-8 hours, depending on the reactivity of the alkyl halide.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-alkylated this compound.

Data Presentation: Base-Promoted N-Alkylation

EntryAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
1Benzyl BromideKOHDMFRT492
2Ethyl IodideKOHMeCN50685
3Isopropyl BromideKOHDMF60865

Note: Yields are representative and may vary based on the specific alkyl halide and reaction conditions.

Base_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Sulfinamide 2-Methoxynaphthalene- 1-sulfinamide Deprotonation Add Base and Stir Sulfinamide->Deprotonation Base Potassium Hydroxide Base->Deprotonation Solvent Anhydrous DMF/MeCN Solvent->Deprotonation Alkyl_Halide_add Add Alkyl Halide Deprotonation->Alkyl_Halide_add Reaction_Stir Stir at RT or Heat Alkyl_Halide_add->Reaction_Stir Quench Quench with Water Reaction_Stir->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry (MgSO₄) and Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product N-Alkylated Product Purify->Product

Caption: Workflow for base-promoted N-alkylation.

Alternative Method: Reductive Amination

Reductive amination offers another viable route for the N-alkylation of this compound, particularly for the introduction of alkyl groups derived from aldehydes and ketones. This method involves the in-situ formation of an N-sulfinyl imine intermediate, which is then reduced to the corresponding N-alkyl sulfinamide.

Conceptual Workflow:

  • Imine Formation: this compound is condensed with an aldehyde or ketone, often in the presence of a dehydrating agent or a Lewis acid catalyst.

  • Reduction: The resulting N-sulfinyl imine is reduced using a suitable reducing agent, such as sodium borohydride (NaBH₄) or a milder alternative like sodium cyanoborohydride (NaBH₃CN), to afford the N-alkylated product.

This method is advantageous as it avoids the use of potentially hazardous alkyl halides and can be performed as a one-pot procedure.

Conclusion

The protocols detailed in these application notes provide researchers, scientists, and drug development professionals with robust and adaptable methods for the N-alkylation of this compound. The choice of method will depend on the desired alkyl substituent and the functional group tolerance required. Both the Mitsunobu reaction and base-promoted alkylation offer high yields for a range of alkyl groups. Careful consideration of the reaction conditions and appropriate purification techniques are essential for obtaining the desired N-alkylated products in high purity. These protocols should serve as a valuable resource for the synthesis of novel compounds for further investigation in drug discovery programs.

References

Application Notes and Protocols for the Derivatization of Naphthalene-Based Sulfonamides in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The naphthalene scaffold is a prominent feature in many biologically active compounds and approved drugs, valued for its rigid, lipophilic nature which can be strategically modified to optimize pharmacological properties.[1][2][3] When combined with a sulfonamide moiety, the resulting naphthalene-sulfonamide core serves as a versatile template for the development of novel therapeutic agents across various disease areas. This document provides an overview of the medicinal chemistry applications of derivatized naphthalene-sulfonamides, alongside detailed protocols for their synthesis and evaluation. While the direct derivatization of 2-Methoxynaphthalene-1-sulfinamide is not extensively documented in publicly available literature, the protocols for the closely related sulfonamides can be adapted for this purpose.

Application Notes

Naphthalene-sulfonamide derivatives have been investigated for a range of therapeutic applications, primarily due to their ability to mimic or block interactions in biological systems. The sulfonamide group can act as a hydrogen bond donor and acceptor, contributing to target binding, while the naphthalene ring system can be substituted to modulate potency, selectivity, and pharmacokinetic properties.

Key therapeutic areas where naphthalene-sulfonamide derivatives have shown promise include:

  • Anticancer Agents: These compounds have been designed as inhibitors of crucial signaling pathways in cancer progression. For instance, derivatives have been developed as STAT3 inhibitors, which is a key protein in cell growth and proliferation, and as tubulin polymerization inhibitors, disrupting the formation of the cellular skeleton in cancer cells.[4][5]

  • Chemokine Receptor Antagonists: Specific naphthalene-sulfonamide derivatives have been synthesized and evaluated as antagonists of chemokine receptors like CCR8.[1][6] These receptors are involved in inflammatory responses and immune cell trafficking, making their antagonists potential therapeutics for inflammatory diseases and certain cancers.

  • Antimicrobial Agents: The hybridization of the naphthalene core with a sulfonamide moiety has been explored for the development of new antimicrobial agents.[4]

  • Kinase Inhibitors: The structural features of naphthalene-sulfonamides make them suitable scaffolds for the design of kinase inhibitors, which are a major class of anticancer drugs.

The general approach to the medicinal chemistry development of these compounds involves the synthesis of a library of analogues with diverse substitutions on both the naphthalene ring and the sulfonamide nitrogen. These derivatives are then screened in biological assays to establish structure-activity relationships (SAR), guiding the design of more potent and selective compounds.

Quantitative Data Summary

The following tables summarize the biological activity of selected naphthalene-sulfonamide derivatives from the literature.

Table 1: Anticancer Activity of Naphthalene-Sulfonamide Derivatives

Compound IDTarget/AssayCell LineIC50 (µM)Reference
5c Tubulin Polymerization InhibitorMCF-7 (Breast Cancer)0.51 ± 0.03[5]
5c Tubulin Polymerization InhibitorA549 (Lung Cancer)0.33 ± 0.01[5]
Compound I STAT3 InhibitorA549 (Lung Cancer)1.35[4]
Compound I STAT3 InhibitorHCT-116 (Colon Cancer)3.04[4]
Compound I STAT3 InhibitorMDA-MB-231 (Breast Cancer)2.85[4]
5a CytotoxicityMCF-7 (Breast Cancer)10.32 ± 0.81[7]
5b CytotoxicityMCF-7 (Breast Cancer)7.94 ± 0.63[7]
5e CytotoxicityMCF-7 (Breast Cancer)11.22 ± 0.95[7]
5i CytotoxicityMCF-7 (Breast Cancer)9.55 ± 0.76[7]

Table 2: CCR8 Antagonist Activity of Naphthalene-Sulfonamide Derivatives

Compound IDAssayIC50 (nM)Reference
14a CCR8 Binding150[6]
14b CCR8 Binding80[6]
14f CCR8 Binding30[6]
14j CCR8 Binding25[6]

Experimental Protocols

The following protocols describe the general synthesis of naphthalene-sulfonamide derivatives. These can be adapted for specific target molecules, including the proposed derivatization of this compound.

Protocol 1: Synthesis of Naphthalenesulfonyl Chloride

This protocol describes the conversion of a naphthalenesulfonic acid to the corresponding sulfonyl chloride, a key intermediate for the synthesis of sulfonamides.

Materials:

  • Naphthalenesulfonic acid derivative (e.g., 6-methoxy-naphthalene-2-sulfonic acid)

  • Thionyl chloride (SOCl2)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Suspend the naphthalenesulfonic acid (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (2-3 equivalents) to the suspension.

  • Add a catalytic amount of DMF (1-2 drops).

  • Remove the ice bath and stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS). This may take several hours.

  • Once the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude naphthalenesulfonyl chloride can be used in the next step without further purification or can be purified by crystallization if necessary.

Protocol 2: Synthesis of N-Substituted Naphthalene-sulfonamides

This protocol describes the reaction of a naphthalenesulfonyl chloride with a primary or secondary amine to form the corresponding sulfonamide.

Materials:

  • Naphthalenesulfonyl chloride (from Protocol 1)

  • Primary or secondary amine (1-1.2 equivalents)

  • Triethylamine (Et3N) or another suitable base (1.5-2 equivalents)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the naphthalenesulfonyl chloride (1 equivalent) in anhydrous DCM in a round-bottom flask.

  • Add the desired amine (1-1.2 equivalents) to the solution.

  • Add triethylamine (1.5-2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted naphthalene-sulfonamide.

Proposed Protocol 3: Synthesis of N-Substituted 2-Methoxynaphthalene-1-sulfinamides

This proposed protocol is based on general methods for sulfinamide synthesis and would require optimization for the specific substrate.

Materials:

  • 2-Methoxynaphthalene-1-sulfinyl chloride (This would need to be synthesized, likely from the corresponding sulfinic acid)

  • Primary or secondary amine (1-1.2 equivalents)

  • Pyridine or another suitable base

  • Anhydrous tetrahydrofuran (THF) or another suitable inert solvent

  • Standard laboratory glassware and magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 2-methoxynaphthalene-1-sulfinyl chloride (1 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve the desired amine (1-1.2 equivalents) and pyridine (1.5 equivalents) in anhydrous THF.

  • Slowly add the amine solution to the cooled sulfinyl chloride solution via a syringe or dropping funnel.

  • Stir the reaction mixture at -78 °C for a specified time (e.g., 1-2 hours) and then allow it to slowly warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-substituted this compound.

Visualizations

Diagram 1: General Synthetic Workflow for Naphthalene-Sulfonamide Derivatives

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Naphthalenesulfonic Acid sulfonyl_chloride Naphthalenesulfonyl Chloride start->sulfonyl_chloride SOCl2, DMF (cat.) sulfonamide N-Substituted Naphthalene-sulfonamide Library sulfonyl_chloride->sulfonamide Amine, Base amine Primary/Secondary Amine amine->sulfonamide screening In vitro Biological Screening (e.g., Cancer Cell Viability Assays) sulfonamide->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt lead_opt->start Iterative Design

Caption: Synthetic workflow for naphthalene-sulfonamide derivatives.

Diagram 2: Simplified STAT3 Signaling Pathway

G cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat3 STAT3 jak->stat3 phosphorylates p_stat3 p-STAT3 (Dimerization) stat3->p_stat3 nucleus Nucleus p_stat3->nucleus translocates to gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription inhibitor Naphthalene-Sulfonamide Inhibitor inhibitor->stat3 inhibits phosphorylation

Caption: Inhibition of the STAT3 signaling pathway.

References

Application Notes and Protocols: Aryl-Sulfinamides in the Synthesis of N-Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

Aryl-sulfinamides as powerful chiral auxiliaries for the asymmetric synthesis of nitrogen-containing heterocyclic compounds.

Introduction

Nitrogen-containing heterocycles (N-heterocycles) are fundamental structural motifs found in a vast array of pharmaceuticals, natural products, and agrochemicals. The development of efficient and stereoselective methods for their synthesis is a cornerstone of modern organic chemistry. Enantiopure aryl-sulfinamides have emerged as highly effective chiral auxiliaries for the asymmetric synthesis of various N-heterocycles, including piperidines, pyrrolidines, and aziridines.[1][2][3] This methodology leverages the stereodirecting influence of the sulfinyl group, which can be readily installed and subsequently removed under mild conditions.

While the specific use of 2-methoxynaphthalene-1-sulfinamide in N-heterocycle synthesis is not extensively documented in the reviewed literature, the principles and protocols established for other aryl-sulfinamides, such as p-toluenesulfinamide and tert-butanesulfinamide, provide a robust framework for its potential application. These compounds offer the advantage of being UV active, which facilitates reaction monitoring.[1] The primary strategy involves the condensation of the aryl-sulfinamide with an aldehyde or ketone to form a chiral N-sulfinylimine. Subsequent nucleophilic addition to the C=N bond of the sulfinylimine proceeds with high diastereoselectivity, controlled by the chiral sulfur center. The resulting sulfinamide can then be cleaved to afford the desired chiral amine, which can undergo further transformations to yield the target N-heterocycle.

Applications in N-Heterocycle Synthesis

The versatility of aryl-sulfinamide-mediated synthesis allows for the construction of a diverse range of N-heterocyclic scaffolds.

  • Aziridines: Chiral aziridines, valuable building blocks in organic synthesis, can be accessed through the aza-Darzens reaction of chiral sulfinylimines with substituted 2-bromoesters.[1] This approach provides trisubstituted aziridines with high stereocontrol. Additionally, the reaction of lithium enolates of dichloroacetates with sulfinylimines leads to the formation of 2-chloroaziridines, which can be further functionalized.[1]

  • Pyrrolidines: The synthesis of enantiopure trans-2,5-disubstituted pyrrolidines can be achieved via an iodocyclization strategy.[1][3] The key steps involve the diastereoselective addition of a nucleophile to a sulfinylimine, followed by a sequence of transformations to generate a homoallylic sulfonamide precursor, which then undergoes iodocyclization. This methodology has been successfully applied to the formal synthesis of the pyrrolizidine alkaloid (-)-trachelanthamidine.[1]

  • Piperidines and other N-heterocycles: The general strategy of nucleophilic addition to chiral sulfinylimines serves as a gateway to a wide variety of N-heterocycles. By carefully choosing the nucleophile and the subsequent cyclization strategy, substituted piperidines and other complex heterocyclic systems can be constructed with excellent stereocontrol.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of N-heterocycles using aryl-sulfinamides, as reported in the literature.

HeterocycleAryl-SulfinamideKey ReactionProductYield (%)Diastereomeric Ratio (d.r.)Reference
Aziridinep-ToluenesulfinamideAza-Darzens reactionTrisubstituted aziridineHighExcellent[1]
Pyrrolidinep-ToluenesulfinamideIodocyclization(-)-Pyrrolidine 197BGoodSingle diastereomer[1][3]
Dihydroxyproline derivativep-ToluenesulfinamideRing-closing metathesisPyrrolidine derivativeGoodN/A[1]
Cyclic Sulfoximinep-ToluenesulfinamideThermal sigmatropic rearrangementCyclic sulfoximineHighExcellent[1]

Experimental Protocols

Protocol 1: Synthesis of trans-2,5-Disubstituted Pyrrolidines via Iodocyclization

This protocol is adapted from the methodology described for the stereoselective synthesis of (-)-pyrrolidine 197B.[1][3]

Step 1: Diastereoselective Addition to Sulfinylimine

  • To a solution of the desired chiral N-sulfinylimine (1.0 equiv) in an appropriate anhydrous solvent (e.g., THF, CH₂Cl₂) at low temperature (-78 °C), add the selected nucleophile (e.g., a Grignard reagent or an enolate) dropwise.

  • Stir the reaction mixture at the same temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the sulfinamide ester as a single diastereomer.[1]

Step 2: Preparation of the Homoallylic Sulfonamide Precursor

  • The sulfinamide ester obtained in Step 1 is carried through a four-step sequence involving reduction of the ester, protection of the resulting alcohol, deprotection of the sulfinyl group, and subsequent N-allylation to afford the homoallylic sulfonamide.[1]

Step 3: Iodocyclization

  • To a solution of the homoallylic sulfonamide (1.0 equiv) in a mixture of MeCN and H₂O, add K₂CO₃ (2.0 equiv) and I₂ (1.5 equiv).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the 3-iodo trans-2,5-disubstituted pyrrolidine.[1][3]

Step 4: Final Transformation

  • The resulting iodopyrrolidine is then transformed into the final target molecule, such as (-)-pyrrolidine 197B, through appropriate synthetic steps.[1][3]

Protocol 2: Photocatalyzed Synthesis of Morpholines using Bifunctional Sulfilimines

This protocol describes a general procedure for the synthesis of N-heterocycles from alkenes and bifunctional sulfilimines, which can be conceptually extended from the principles of sulfinamide chemistry.[4][5]

Step 1: Preparation of the Bifunctional Sulfilimine

  • Bifunctional sulfilimines can be synthesized in a single step from the corresponding primary amine (e.g., aminoethanol) and an activated S-oxide (e.g., triflic-anhydride-activated dibenzothiophene-S-oxide).[4][5]

Step 2: Photocatalyzed Cyclization

  • In a reaction vessel, combine the bifunctional sulfilimine (1.0 equiv), the alkene (e.g., styrene, 1.5 equiv), a photocatalyst (e.g., an iridium complex), and an acid additive (e.g., Bi(OTf)₃ or HBF₄) in a suitable solvent (e.g., DCM or DME).[4]

  • Degas the reaction mixture and irradiate with a light source (e.g., a blue LED lamp) at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction and purify the product by column chromatography to yield the desired N-heterocycle (e.g., a substituted morpholine).[4]

Visualizations

Synthesis_of_trans_2_5_disubstituted_pyrrolidines start Chiral N-Sulfinylimine nucleophile Nucleophilic Addition start->nucleophile 1. sulfinamide_ester Sulfinamide Ester (Single Diastereomer) nucleophile->sulfinamide_ester four_steps 4-Step Conversion sulfinamide_ester->four_steps 2. homoallylic_sulfonamide Homoallylic Sulfonamide four_steps->homoallylic_sulfonamide iodocyclization Iodocyclization (I2, K2CO3) homoallylic_sulfonamide->iodocyclization 3. iodopyrrolidine 3-Iodo-trans-2,5- disubstituted Pyrrolidine iodocyclization->iodopyrrolidine final_product Target Pyrrolidine (e.g., (-)-Pyrrolidine 197B) iodopyrrolidine->final_product 4.

Figure 1: Workflow for the synthesis of trans-2,5-disubstituted pyrrolidines.

Photocatalyzed_N_Heterocycle_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions sulfilimine Bifunctional Sulfilimine reaction Radical-Polar Crossover Annulation sulfilimine->reaction alkene Alkene alkene->reaction photocatalyst Photocatalyst (e.g., Ir-complex) photocatalyst->reaction acid Acid Additive (e.g., Bi(OTf)3) acid->reaction light Light (e.g., Blue LED) light->reaction product N-Heterocycle (e.g., Morpholine, Piperazine) reaction->product

Figure 2: General scheme for photocatalyzed synthesis of N-heterocycles.

The use of enantiopure aryl-sulfinamides as chiral auxiliaries provides a powerful and versatile platform for the asymmetric synthesis of a wide range of N-heterocycles.[1][2][3] The methodologies are characterized by high stereocontrol and the ability to introduce diverse functionalities. While direct applications of this compound are not prominently featured in the current literature, the established protocols for other aryl-sulfinamides offer a clear and promising roadmap for its potential use in this important area of synthetic chemistry. Further research into the unique electronic and steric properties of the 2-methoxynaphthalene moiety could reveal novel applications and advantages in the synthesis of complex N-heterocyclic targets.

References

Application Notes and Protocols for Stereoselective Reactions Mediated by 2-Methoxynaphthalene-1-sulfinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral sulfinamides have emerged as powerful and versatile chiral auxiliaries in asymmetric synthesis, enabling the stereoselective formation of a wide range of valuable chiral molecules, particularly chiral amines.[1] The sulfinyl group, with its stereogenic sulfur atom, effectively directs the approach of nucleophiles to prochiral centers, leading to high levels of stereocontrol.[2] While tert-butanesulfinamide (Ellman's auxiliary) is the most extensively studied and utilized reagent in this class, other arylsulfinamides offer alternative steric and electronic properties that can be advantageous in specific applications.[1][3]

This document focuses on the potential applications of 2-Methoxynaphthalene-1-sulfinamide in stereoselective reactions. It is important to note that, at present, the use of this compound as a chiral auxiliary is not widely documented in peer-reviewed literature. The precursor, 2-methoxynaphthalene-1-sulfonyl chloride, is commercially available, suggesting that the synthesis of the corresponding sulfinamide is feasible.[4]

The protocols and data presented herein are based on well-established methodologies for analogous and commonly used arylsulfinamides, such as p-toluenesulfinamide. These should serve as a robust starting point for researchers interested in exploring the synthetic utility of this compound. Optimization of reaction conditions will likely be necessary to achieve high yields and stereoselectivities with this specific auxiliary.

Core Application: Asymmetric Synthesis of Chiral Amines

The primary application of chiral sulfinamides is in the asymmetric synthesis of chiral amines, which are ubiquitous structural motifs in pharmaceuticals and bioactive natural products.[1][5] The general strategy involves the condensation of the sulfinamide with an aldehyde or ketone to form a chiral N-sulfinylimine, followed by the diastereoselective addition of a nucleophile. Subsequent removal of the sulfinyl group under mild acidic conditions affords the desired chiral primary amine.[2]

General Experimental Workflow

The overall process for the asymmetric synthesis of a chiral amine using a sulfinamide auxiliary is depicted below.

workflow reagents Aldehyde/Ketone + (R)- or (S)-2-Methoxynaphthalene-1-sulfinamide condensation Condensation (e.g., Ti(OEt)4) reagents->condensation sulfinylimine Chiral N-Sulfinylimine condensation->sulfinylimine addition Diastereoselective Addition sulfinylimine->addition nucleophile Nucleophile (e.g., R-MgBr) nucleophile->addition sulfinamide_adduct Sulfinamide Adduct addition->sulfinamide_adduct deprotection Deprotection (e.g., HCl in MeOH) sulfinamide_adduct->deprotection amine Chiral Primary Amine deprotection->amine auxiliary Recovered Auxiliary Precursor deprotection->auxiliary

Figure 1: General workflow for the asymmetric synthesis of chiral amines.

Key Experimental Protocols

The following are detailed protocols for the key steps in the asymmetric synthesis of chiral amines. These are based on established procedures for arylsulfinamides and should be adapted and optimized for this compound.

Protocol 1: Synthesis of N-Sulfinylimines

This protocol describes the formation of a chiral N-sulfinylimine from an aldehyde and this compound.

Materials:

  • Aldehyde (1.0 mmol)

  • (R)- or (S)-2-Methoxynaphthalene-1-sulfinamide (1.1 mmol)

  • Titanium (IV) ethoxide (Ti(OEt)₄, 2.0 mmol)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.1 mmol) and the aldehyde (1.0 mmol) in anhydrous THF (5 mL).

  • Add titanium (IV) ethoxide (2.0 mmol) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 3-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of an equal volume of brine with rapid stirring.

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude N-sulfinylimine is typically used in the next step without further purification.

Protocol 2: Diastereoselective Addition of a Grignard Reagent

This protocol details the addition of an organometallic nucleophile to the chiral N-sulfinylimine.

Materials:

  • Crude N-sulfinylimine from Protocol 1 (approx. 1.0 mmol)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 3.0 M in diethyl ether, 1.5 mmol)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve the crude N-sulfinylimine in anhydrous DCM or THF (10 mL) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -48 °C (a dry ice/acetonitrile bath).

  • Add the Grignard reagent dropwise over 10-15 minutes.

  • Stir the reaction mixture at -48 °C for 3-6 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude sulfinamide adduct by flash column chromatography on silica gel.

Protocol 3: Cleavage of the Sulfinyl Auxiliary

This protocol describes the removal of the 2-methoxynaphthalene-1-sulfinyl group to yield the free chiral amine.

Materials:

  • Purified sulfinamide adduct from Protocol 2 (1.0 mmol)

  • 4 M HCl in 1,4-dioxane or methanolic HCl

  • Methanol or Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the sulfinamide adduct (1.0 mmol) in methanol or diethyl ether (5 mL).

  • Add the 4 M HCl in 1,4-dioxane or methanolic HCl solution (1.5 mL) and stir the mixture at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and neutralize by the addition of saturated aqueous NaHCO₃ solution.

  • Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the crude chiral amine.

  • The amine can be further purified by chromatography or crystallization of its salt.

Expected Data and Stereochemical Outcome

While specific data for this compound is unavailable, the following table summarizes typical results for the diastereoselective addition of Grignard reagents to N-sulfinylimines derived from p-toluenesulfinamide, a structurally related aryl sulfinamide. These values provide a benchmark for what might be expected when using the 2-methoxynaphthalene analog.

EntryAldehyde (R¹)Grignard Reagent (R²)Yield (%)Diastereomeric Ratio (d.r.)
1PhCHOMeMgBr9596:4
2PhCHOEtMgBr9298:2
3i-PrCHOPhMgBr89>99:1
4i-PrCHOVinylMgBr9195:5
5c-HexCHOMeMgBr8594:6

Data is representative and compiled from literature on p-toluenesulfinamide for illustrative purposes.

Stereochemical Model

The high diastereoselectivity observed in the addition of nucleophiles to N-sulfinylimines is generally explained by a six-membered chair-like transition state where the nucleophile attacks from the less sterically hindered face of the imine. The sulfinyl oxygen is believed to chelate with the metal cation of the nucleophilic reagent.

Figure 2: Chelation-controlled transition state model.

Conclusion and Future Outlook

This compound represents an under-explored chiral auxiliary with the potential for unique applications in asymmetric synthesis. The protocols and conceptual framework provided here, based on well-understood sulfinamide chemistry, offer a solid foundation for researchers to begin investigating its utility. The larger naphthyl group, compared to a phenyl or tolyl group, may offer distinct steric hindrance, potentially leading to different or improved stereoselectivities in certain reactions. Further research is warranted to synthesize this auxiliary, evaluate its performance in a range of stereoselective transformations, and fully characterize its potential in the synthesis of chiral molecules for drug discovery and development.

References

Application of 2-Methoxynaphthalene Derivatives in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-methoxynaphthalene scaffold is a privileged structural motif in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its inherent properties, including lipophilicity and the ability to engage in various biological interactions, have made it a valuable template for designing molecules with potent and selective activities. This document provides a comprehensive overview of the applications of 2-methoxynaphthalene derivatives in drug discovery, with a focus on their roles as anticancer, anti-inflammatory, and antidepressant agents. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area.

Anticancer Applications: Targeting Cancer Stemness with Napabucasin

A prominent example of a 2-methoxynaphthalene derivative in oncology is Napabucasin (BBI608) , a first-in-class cancer stemness inhibitor.[1] Cancer stem cells are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies.[1] Napabucasin exerts its anticancer effects primarily by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is aberrantly activated in many cancers and plays a crucial role in maintaining cancer stem cell properties.[1]

Quantitative Data: In Vitro Efficacy of Napabucasin

The cytotoxic and anti-proliferative activities of Napabucasin have been evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell viability by 50%, are summarized in the table below.

Cancer TypeCell LineIC50 (µM)Citation(s)
Biliary Tract CancerKKU-0550.19[2]
Biliary Tract CancerTFK-1up to 18[2]
Biliary Tract CancerEGi-1up to 18[2]
Biliary Tract CancerKKU-213up to 18[2]
Biliary Tract CancerOCUG-1up to 18[2]
GlioblastomaU87MG6.4
GlioblastomaLN2295.6
Small Cell Lung CancerH1461.3[3]
Small Cell Lung CancerH2090.5[3]
Small Cell Lung CancerH14173.4[3]
Small Cell Lung CancerH16881.7[3]
Small Cell Lung CancerH4464.4[3]
Small Cell Lung CancerH72011.6[3]
Signaling Pathway: Napabucasin and STAT3 Inhibition

Napabucasin's mechanism of action involves the disruption of the STAT3 signaling cascade. In normal cellular processes, the phosphorylation of STAT3 on a specific tyrosine residue (Tyr705) is a critical activation step. This phosphorylation event leads to the dimerization of STAT3 monomers, which then translocate to the nucleus. In the nucleus, the STAT3 dimer binds to specific DNA sequences, initiating the transcription of genes involved in cell survival, proliferation, and differentiation. Napabucasin inhibits this pathway, leading to the downregulation of genes essential for maintaining cancer stemness.

Napabucasin_STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT3 STAT3 JAK->STAT3 3. Phosphorylation pSTAT3 pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer 4. Dimerization DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation and DNA Binding Napabucasin Napabucasin Napabucasin->STAT3 Inhibition Gene_Transcription Gene Transcription (Stemness Genes) DNA->Gene_Transcription 6. Transcription Activation MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with 2-Methoxynaphthalene Derivative Seed_Cells->Treat_Cells Incubate_Plate Incubate Plate (e.g., 24-72h) Treat_Cells->Incubate_Plate Add_MTT Add MTT Solution Incubate_Plate->Add_MTT Incubate_Formazan Incubate for Formazan Formation Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan Crystals Incubate_Formazan->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Analyze_Data Analyze Data and Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End Carrageenan_Edema_Workflow cluster_workflow Carrageenan-Induced Paw Edema Workflow Start Start Acclimatize Acclimatize Rats Start->Acclimatize Group_Fast Group and Fast Rats Acclimatize->Group_Fast Measure_Baseline Measure Baseline Paw Volume Group_Fast->Measure_Baseline Administer_Compound Administer Test Compound/ Reference/Vehicle Measure_Baseline->Administer_Compound Inject_Carrageenan Inject Carrageenan Administer_Compound->Inject_Carrageenan Measure_Edema Measure Paw Edema (1-4 hours) Inject_Carrageenan->Measure_Edema Analyze_Data Analyze Data and Calculate % Inhibition Measure_Edema->Analyze_Data End End Analyze_Data->End Agomelatine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_receptors Receptors cluster_postsynaptic Postsynaptic Effects Agomelatine Agomelatine MT1_MT2 MT1/MT2 Receptors Agomelatine->MT1_MT2 Agonist HT2C 5-HT2C Receptor Agomelatine->HT2C Antagonist Circadian_Rhythm Resynchronization of Circadian Rhythms MT1_MT2->Circadian_Rhythm Dopamine_Norepinephrine Increased Dopamine & Norepinephrine Release (Frontal Cortex) HT2C->Dopamine_Norepinephrine Blockade leads to Antidepressant_Effect Antidepressant Effect Circadian_Rhythm->Antidepressant_Effect Dopamine_Norepinephrine->Antidepressant_Effect

References

Application Notes and Protocols: Development of Novel Bioactive Compounds from Aryl Sulfinamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aryl sulfinamides are a versatile class of organosulfur compounds characterized by the R−S(=O)−NR'₂ functional group.[1] Their inherent chirality at the sulfur center and their role as precursors to other important sulfur-containing moieties, such as sulfonamides and N-heterocycles, have established them as valuable building blocks in medicinal chemistry and drug discovery.[2][3][4] Recent advancements in synthetic methodologies, including palladium-catalyzed cross-coupling reactions and photocatalytic strategies, have made a diverse range of aryl sulfinamides more accessible for biological screening.[5][6][7]

This document provides an overview of the development of bioactive compounds derived from aryl sulfinamides, with a focus on their synthesis, biological activities as enzyme inhibitors, and their potential therapeutic applications. Detailed protocols for a general synthetic method and a representative enzyme inhibition assay are provided, along with quantitative data on the biological activity of selected compounds.

Data Presentation: Bioactivity of Aryl Sulfinamide Derivatives

The following tables summarize the inhibitory activities of aryl sulfonamides, which are often synthesized from aryl sulfinamide precursors, against various biological targets. This data is crucial for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective inhibitors.

Table 1: Inhibition of Human Voltage-Gated Sodium Channel NaV1.7 by Aryl Sulfonamides [8][9]

CompoundhNaV1.7 IC50 (nM)hNaV1.5 IC50 (nM)Selectivity Index (hNaV1.5/hNaV1.7)
Compound 3 11>30000>2700
PF-04856264 28>30000>1071
Quinoxaline 14 740 (rNaV1.7)--
Compound 16 10>12000>1200

Data extracted from studies on isoform-selective inhibitors of NaV1.7 for the treatment of pain.[8][9]

Table 2: Inhibition of Carbonic Anhydrase Isozymes by Thiophene-2-sulfonamide Derivatives

CompoundCA I (IC50, nM)CA II (IC50, nM)CA IV (IC50, nM)
5-(Phenylthio)thiophene-2-sulfonamide 25025100
5-(Phenylsulfinyl)thiophene-2-sulfonamide 1001050
5-(Phenylsulfonyl)thiophene-2-sulfonamide 50520

Data is representative of studies on carbonic anhydrase inhibitors for cerebrovasodilatation.[10]

Experimental Protocols

Protocol 1: General Synthesis of Aryl Sulfinamides via Palladium-Catalyzed Cross-Coupling

This protocol describes a general method for the synthesis of aryl sulfinamides from aryl halides and N-sulfinylamines, adapted from modern palladium-catalyzed procedures.[5]

Materials:

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 mmol)

  • N-Sulfinylamine (e.g., N-tert-butanesulfinamide) (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)

  • Di(1-adamantyl)benzylphosphine (L2) (0.10 mmol, 10 mol%)

  • Potassium formate (HCO₂K) (2.0 mmol)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), N-sulfinylamine (1.2 mmol), palladium(II) acetate (0.05 mmol), di(1-adamantyl)benzylphosphine (0.10 mmol), and potassium formate (2.0 mmol).

  • Add the anhydrous, degassed solvent (5 mL) to the flask via syringe.

  • Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) for the required time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired aryl sulfinamide.

  • Characterize the final product by NMR spectroscopy and mass spectrometry.

Protocol 2: In Vitro Enzyme Inhibition Assay (Carbonic Anhydrase)

This protocol outlines a general procedure for assessing the inhibitory activity of synthesized aryl sulfinamide derivatives against carbonic anhydrase (CA), a common drug target.[10][11]

Materials:

  • Purified carbonic anhydrase isozyme (e.g., CA II)

  • Substrate: 4-Nitrophenyl acetate (NPA)

  • Test compounds (aryl sulfonamides) dissolved in DMSO

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 400 nm

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Create a series of dilutions in the assay buffer to achieve the desired final concentrations for the assay.

  • Enzyme and Substrate Preparation: Prepare a working solution of carbonic anhydrase in the assay buffer. Prepare a working solution of the substrate, 4-nitrophenyl acetate, in a suitable solvent like acetonitrile.

  • Assay Protocol: a. To each well of a 96-well microplate, add the assay buffer. b. Add a small volume (e.g., 2 µL) of the test compound dilution or DMSO (for control wells) to the respective wells. c. Add the enzyme solution to all wells except the blank. d. Pre-incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction. e. Initiate the reaction by adding the substrate solution (NPA) to all wells. f. Immediately measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) using a microplate reader. The product, 4-nitrophenol, absorbs at this wavelength.

  • Data Analysis: a. Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time plot. b. Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizations

G cluster_reactants Reactants ArylHalide Aryl Halide (Ar-X) Reaction Palladium-Catalyzed Cross-Coupling ArylHalide->Reaction Sulfinylamine N-Sulfinylamine Sulfinylamine->Reaction Catalyst Pd(OAc)2 / Ligand Catalyst->Reaction Base Base (e.g., HCO2K) Base->Reaction Solvent Solvent Solvent->Reaction Product Aryl Sulfinamide (Ar-S(O)NR2) Reaction->Product

Caption: General workflow for the synthesis of aryl sulfinamides.

G cluster_sar Structure-Activity Relationship (SAR) cluster_properties Properties ArylSulfinamide Aryl Sulfinamide Precursor BioactiveCompound Bioactive Derivative (e.g., Sulfonamide) ArylSulfinamide->BioactiveCompound Chemical Modification Potency Potency (IC50) BioactiveCompound->Potency Selectivity Selectivity BioactiveCompound->Selectivity ADME ADME Properties BioactiveCompound->ADME

Caption: Logical relationship in aryl sulfinamide drug discovery.

G Nav17 NaV1.7 Channel (Voltage Sensor Domain 4) InactivatedState Inactivated State Stabilization Nav17->InactivatedState Promotes ArylSulfonamide Aryl Sulfonamide Inhibitor ArylSulfonamide->Nav17 Binds to IonFlow Na+ Ion Influx InactivatedState->IonFlow Blocks Depolarization Membrane Depolarization IonFlow->Depolarization ActionPotential Action Potential Propagation Depolarization->ActionPotential PainSignal Pain Signal Transmission ActionPotential->PainSignal

Caption: Signaling pathway of NaV1.7 inhibition by aryl sulfonamides.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxynaphthalene-1-sulfinamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-Methoxynaphthalene-1-sulfinamide. It includes frequently asked questions, a detailed troubleshooting guide, illustrative data on reaction optimization, and step-by-step experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare aryl sulfinamides like this compound?

A1: The most prevalent modern methods for aryl sulfinamide synthesis involve a one-pot reaction starting from an organometallic precursor of the aryl group. Common approaches include:

  • Organometallic Route: Reaction of an aryl Grignard or organolithium reagent with a sulfur dioxide surrogate (e.g., DABSO), followed by conversion to a sulfinyl chloride intermediate with thionyl chloride, and subsequent trapping with an amine.[1][2]

  • Boronic Acid Route: Nickel-catalyzed reaction of an aryl boronic acid with a sulfur dioxide surrogate to form a sulfinate salt, which can then be converted to the sulfinamide.[3][4]

Q2: Why is regioselectivity a concern in the synthesis of this compound?

A2: The 2-methoxynaphthalene ring system can undergo electrophilic substitution at multiple positions. The methoxy group is an activating group, and while it directs ortho and para, the naphthalene core has its own reactivity patterns. Acylation, a related electrophilic substitution, can yield the 1- and 6-substituted products, with the ratio depending heavily on reaction conditions.[5][6][7] Therefore, achieving selective functionalization at the C1 position is a critical step that requires careful control of reagents and conditions.

Q3: What are the advantages of using a sulfur dioxide surrogate like DABSO?

A3: Gaseous sulfur dioxide is toxic and difficult to handle. DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) is a stable, solid reagent that serves as a convenient and safer source of SO2 for these reactions, simplifying the experimental setup.[1][8]

Q4: Can I synthesize the target compound from 2-methoxynaphthalene-1-sulfonyl chloride?

A4: Yes, this is a viable alternative route. 2-Methoxynaphthalene-1-sulfonyl chloride is a known compound.[9] You would need to perform a selective reduction of the sulfonyl chloride to a sulfinyl chloride or a sulfinate, followed by reaction with the desired amine.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired product 1. Incomplete formation of the organometallic reagent (Grignard or organolithium).2. Poor reactivity of the organometallic reagent with the SO2 surrogate.3. Degradation of the sulfinyl chloride intermediate before addition of the amine.1. Ensure starting materials (1-bromo-2-methoxynaphthalene, magnesium/lithium) are pure and the solvent is anhydrous. Consider using an indicator for Grignard formation.2. Allow sufficient reaction time for the formation of the metal sulfinate. Ensure the reaction is performed under an inert atmosphere (N2 or Ar).3. Generate and use the sulfinyl chloride in situ at low temperatures and add the amine promptly.
Formation of isomeric side products (e.g., 2-Methoxynaphthalene-6-sulfinamide) 1. Isomeric impurity in the starting 1-bromo-2-methoxynaphthalene.2. During a direct C-H functionalization approach, lack of regioselectivity.1. Purify the starting halide by recrystallization or chromatography to ensure isomeric purity.2. The proposed organometallic route from a purified halide is preferred to avoid regioselectivity issues. If direct functionalization is attempted, extensive optimization of catalysts, solvents, and directing groups will be necessary.[10][11]
Formation of symmetrical sulfoxide byproducts The sulfinyl chloride intermediate can react with the starting organometallic reagent.Add the organometallic reagent to the SO2 surrogate, rather than the reverse, to keep the concentration of the organometallic reagent low during the formation of the sulfinate.
Difficulty in purifying the final product 1. Co-elution with unreacted starting materials or byproducts.2. Product instability on silica gel.1. Optimize the reaction stoichiometry to maximize conversion. Consider a liquid-liquid extraction workup to remove water-soluble impurities before chromatography.2. If degradation is observed, consider using a different stationary phase (e.g., alumina) or purification by recrystallization.

Data Presentation: Optimization of Reaction Conditions

The following tables present illustrative data for the key steps in the synthesis of this compound via the Grignard route. This data is intended to serve as a starting point for optimization.

Table 1: Effect of Grignard Formation Conditions on Intermediate Yield

Entry Solvent Temperature (°C) Time (h) Yield of Sulfinate (%)
1Diethyl Ether35 (reflux)275
2Tetrahydrofuran (THF)66 (reflux)192
3THF25 (RT)485
42-MeTHF80 (reflux)190

Table 2: Optimization of Sulfinamide Formation from Sulfinate

Entry Chlorinating Agent Amine (NH3 source) Temperature (°C) Yield of Sulfinamide (%)
1SOCl2NH4Cl / Et3N0 to RT65
2(COCl)2NH4Cl / Et3N-20 to RT58
3SOCl2Aq. Ammonia078
4SOCl2Gaseous NH3-2082

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reagent

Step 1: Preparation of 1-Bromo-2-methoxynaphthalene (If not commercially available) This protocol is adapted from standard bromination procedures for activated aromatic compounds.

  • Dissolve 2-methoxynaphthalene (1 equiv.) in a suitable solvent such as dichloromethane or acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) (1.05 equiv.) portion-wise, keeping the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO4.

  • Purify the crude product by recrystallization from ethanol or by column chromatography to obtain pure 1-bromo-2-methoxynaphthalene.

Step 2: One-Pot Synthesis of this compound [Adapted from Willis et al.[1][2]]

  • To an oven-dried flask under a nitrogen atmosphere, add magnesium turnings (1.2 equiv.).

  • Add a small crystal of iodine and a solution of 1-bromo-2-methoxynaphthalene (1 equiv.) in anhydrous THF via syringe.

  • Initiate the reaction by gentle heating. Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux for an additional 1 hour.

  • In a separate oven-dried flask under nitrogen, prepare a suspension of DABSO (0.5 equiv.) in anhydrous THF.

  • Cool the Grignard solution to room temperature and add it dropwise to the DABSO suspension at room temperature. Stir for 30 minutes.

  • To the resulting magnesium sulfinate suspension, add thionyl chloride (1.1 equiv.) dropwise and stir for another 30 minutes at room temperature.

  • Cool the mixture to 0 °C and slowly bubble anhydrous ammonia gas through the solution, or add a solution of aqueous ammonia (1.5 equiv.).

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Workup & Purification start1 1-Bromo-2-methoxynaphthalene grignard Grignard Formation (in THF) start1->grignard start2 Magnesium start2->grignard start3 DABSO (SO2 Source) sulfinate Sulfinate Formation (Reaction with DABSO) start3->sulfinate start4 Thionyl Chloride sulfinyl_chloride Sulfinyl Chloride Formation (Reaction with SOCl2) start4->sulfinyl_chloride start5 Ammonia sulfinamide Sulfinamide Formation (Reaction with Ammonia) start5->sulfinamide grignard->sulfinate 1 sulfinate->sulfinyl_chloride 2 sulfinyl_chloride->sulfinamide 3 workup Aqueous Workup & Extraction sulfinamide->workup purification Column Chromatography workup->purification product This compound purification->product reaction_pathway naphthyl_br 2-MeO-Naph-Br mg + Mg grignard 2-MeO-Naph-MgBr naphthyl_br->grignard THF dabso + DABSO sulfinate [2-MeO-Naph-SO2]⁻ MgBr⁺ socl2 + SOCl2 sulfinyl_cl 2-MeO-Naph-S(O)Cl nh3 + NH3 product 2-MeO-Naph-S(O)NH2 grignard->sulfinate THF sulfinate->sulfinyl_cl THF sulfinyl_cl->product THF

References

Technical Support Center: Purification of 2-Methoxynaphthalene-1-sulfinamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Methoxynaphthalene-1-sulfinamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

The primary purification techniques for this compound are flash column chromatography and recrystallization. The choice depends on the scale of the reaction and the nature of the impurities. For small-scale purification and removal of closely related impurities, flash chromatography is often preferred. For larger quantities where the crude product is relatively pure, recrystallization can be a more efficient method.

Q2: What are the likely impurities I might encounter?

Common impurities can include unreacted starting materials such as 2-methoxynaphthalene and the amine source, as well as reagents from the sulfinylation step (e.g., thionyl chloride byproducts).[1][2][3] Side products from the synthesis, such as over-oxidized sulfonamides or products of side reactions with the naphthalene ring, may also be present.

Q3: My purified this compound is a colored oil, but I expect a solid. What should I do?

The presence of a persistent oil suggests the presence of impurities that are depressing the melting point or inhibiting crystallization. It is recommended to attempt purification by flash column chromatography to remove these impurities. If the compound is known to be a low-melting solid, cooling the purified oil in an appropriate solvent system with scratching or seeding may induce crystallization.

Q4: How can I remove colored impurities from my product?

Colored impurities can often be removed during recrystallization by adding a small amount of activated charcoal to the hot solution before filtration.[4] However, use charcoal sparingly as it can also adsorb the desired product, leading to lower yields. For chromatography, colored impurities may have different polarity and can be separated on the column.

Q5: What is a suitable solvent system for flash chromatography?

A common starting point for the flash chromatography of sulfinamides is a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether.[1][5] The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude product to achieve good separation between the product spot and impurity spots.

Q6: What is a good solvent for recrystallizing this compound?

For sulfinamides and related aromatic compounds, common recrystallization solvents include ethanol, propanol, or a mixture of a polar solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexanes or heptane).[4] The ideal solvent or solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Yield After Purification Product is too soluble in the recrystallization solvent.Cool the filtrate in an ice bath to precipitate more product. If still low, evaporate the solvent and attempt recrystallization with a different solvent system.[6][7]
Product was adsorbed onto the activated charcoal during decolorization.Use less activated charcoal or skip this step if the color impurity is minor and can be removed by other means.
Incorrect solvent system for column chromatography, leading to co-elution with impurities or irreversible binding to the silica gel.Perform thorough TLC analysis to determine an optimal solvent system before running the column. A typical mobile phase is a mixture of ethyl acetate and hexanes.[1]
Product is an Oil After Purification Presence of residual solvent.Dry the product under high vacuum for an extended period.
Impurities are preventing crystallization.Re-purify the product using flash column chromatography with a shallow gradient to improve separation.
The compound is a low-melting solid or an oil at room temperature.Attempt to induce crystallization by cooling to low temperatures (-20°C or -78°C) and scratching the inside of the flask with a glass rod. Seeding with a previously obtained crystal can also be effective.[7]
Multiple Spots on TLC After Purification Incomplete separation during chromatography.Rerun the column using a longer column, a shallower solvent gradient, or a different solvent system.
The product is unstable on silica gel.Consider using a different stationary phase like alumina or a reversed-phase column. Alternatively, work quickly and avoid leaving the compound on the column for extended periods.
Product Color Darkens Over Time The compound is sensitive to air or light.Store the purified product under an inert atmosphere (nitrogen or argon) and in a dark container, preferably at low temperatures.

Data on Purification Techniques

The following table summarizes common purification techniques applicable to sulfinamides, providing an overview of their effectiveness. Purity is often assessed by techniques like HPLC or NMR spectroscopy.

Purification Method Typical Solvents/Mobile Phase Typical Recovery Achievable Purity Notes
Recrystallization Ethanol, Isopropanol, Ethyl Acetate/Hexanes60-90%>98%Effective for removing impurities with different solubility profiles. Can be inefficient if the crude product is very impure.
Flash Column Chromatography Ethyl Acetate/Hexanes gradient50-85%>99%Excellent for separating compounds with different polarities. Can be time-consuming and use large volumes of solvent.[1][5]
Preparative HPLC Acetonitrile/Water or Methanol/Water40-70%>99.5%Used for obtaining very high purity material, especially for analytical standards or final drug products.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.[6]

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[7]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. The ideal system will give the product a retention factor (Rf) of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column.

  • Elution: Run the column with the chosen solvent system, collecting fractions. The elution can be isocratic (constant solvent composition) or a gradient (gradually increasing the polarity of the eluent).[1]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation cluster_final Final Product crude_product Crude Product dissolve Dissolve in Min. Solvent crude_product->dissolve chromatography Flash Column Chromatography dissolve->chromatography Impure Mix recrystallization Recrystallization dissolve->recrystallization Relatively Pure tlc_analysis TLC Analysis of Fractions chromatography->tlc_analysis filtration Filtration & Washing recrystallization->filtration combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporation Solvent Evaporation combine_fractions->evaporation pure_product Pure 2-Methoxynaphthalene- 1-sulfinamide evaporation->pure_product filtration->pure_product

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Purification cluster_issues Troubleshooting Paths start Purification Attempt check_purity Check Purity (TLC/NMR) start->check_purity is_pure Is it pure? check_purity->is_pure oily_product Product is an oil is_pure->oily_product No, Oily colored_product Product is colored is_pure->colored_product No, Colored low_yield Low Yield is_pure->low_yield No, Low Yield end_ok Pure Product Obtained is_pure->end_ok Yes solve_oil Dry under high vacuum. If still oily, re-purify with chromatography. oily_product->solve_oil solve_color Recrystallize with activated charcoal. colored_product->solve_color solve_yield Re-evaluate solvent choice. Check waste fractions for product. low_yield->solve_yield solve_oil->check_purity solve_color->check_purity end_fail Consult Supervisor solve_yield->end_fail

References

Technical Support Center: Scale-Up Synthesis of Chiral Sulfinamides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of chiral sulfinamides.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of chiral sulfinamide synthesis in a question-and-answer format.

Issue 1: Low Yield and/or Diastereoselectivity in Grignard Reactions with Sulfinyl Imines

  • Question: We are observing low yields and poor diastereoselectivity during the Grignard addition to a tert-butanesulfinyl imine on a multi-kilogram scale. What are the potential causes and solutions?

  • Answer: Low yields and diastereoselectivity in this reaction at scale can stem from several factors:

    • Grignard Reagent Quality and Titration: The concentration and quality of Grignard reagents can vary. Inaccurate titration can lead to the addition of excess reagent, which may result in side reactions, such as the cleavage of the S-O bond.[1]

    • Reaction Temperature: The optimal temperature for the reaction is crucial. For the reaction of t-BuMgCl with certain intermediates, a temperature of around -15 °C has been found to be optimal.[1] Deviations from the optimal temperature can impact selectivity.

    • Addition Rate: Slow and controlled addition of the Grignard reagent is critical on a large scale to manage the reaction exotherm and maintain the desired reaction temperature.

    • Solvent Effects: The choice of solvent can influence the stereochemical outcome. While THF is common, other solvents or solvent mixtures might be necessary to optimize selectivity for a specific substrate.

    • Chelation Control: The stereochemical outcome of Grignard additions to tert-butylsulfinimines is often governed by a closed, six-membered chair-like transition state involving chelation of the magnesium to the sulfinyl oxygen and the imine nitrogen.[2] Factors that disrupt this chelation, such as the use of weakly coordinating metal counterions or the presence of Lewis basic functional groups in the reactants, can lead to lower diastereoselectivity.[2]

Issue 2: Hazardous Byproducts and Reagents in Large-Scale Synthesis

  • Question: Our current scale-up process for tert-butanesulfinamide (TBSA) generates toxic and foul-smelling byproducts like tert-butylthiol. Are there safer, more environmentally friendly alternatives?

  • Answer: Yes, the generation of hazardous byproducts is a known challenge in older methods for TBSA synthesis.[1] To mitigate this, consider the following:

    • Alternative Sulfinyl Transfer Reagents: Newer generations of synthesis protocols utilize chiral sulfinyl transfer agents, such as benzo[3][4]oxathiozin-2-one, which avoid the formation of toxic and odorous byproducts.[1]

    • Avoiding LiNH₂/NH₃: The use of excess freshly prepared LiNH₂ in liquid ammonia at -78 °C is a significant drawback of some methods due to safety concerns and handling difficulties at scale (e.g., thick slurries causing agitation problems).[1] Modern methods have been developed to circumvent the need for this hazardous reagent system.[1]

Issue 3: Difficulties with Reaction Quenching and Work-up at Scale

  • Question: We are experiencing highly exothermic and gas-evolving quenching procedures when using thionyl chloride in our synthesis. How can we improve the safety and manageability of this step?

  • Answer: The quenching of excess thionyl chloride with aqueous sodium bicarbonate is indeed problematic on a large scale due to its exothermic nature and the rapid evolution of CO₂ gas.[1] To address this, a modified work-up procedure is recommended:

    • Instead of directly quenching with bicarbonate, first, remove the excess SOCl₂ under reduced pressure.

    • The resulting residue can then be safely dissolved in an appropriate organic solvent and washed with a milder base or water.

Issue 4: Inconsistent Diastereomeric Ratio (dr) in Product Batches

  • Question: We are observing batch-to-batch variability in the diastereomeric ratio of our chiral sulfinamide product. What factors could be contributing to this inconsistency?

  • Answer: Inconsistent diastereomeric ratios can be attributed to several process parameters that may not be under tight control during scale-up:

    • Temperature Control: As mentioned, precise temperature control is critical for stereoselectivity. Even minor temperature fluctuations between batches can lead to different dr values.

    • Reagent Purity: The purity of starting materials, including the chiral auxiliary and the carbonyl compound, can impact the stereochemical outcome.

    • Mixing and Agitation: In large reactors, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, affecting the selectivity of the reaction. Ensure that the agitation is sufficient for the scale of the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using tert-butanesulfinamide (Ellman's auxiliary) in asymmetric synthesis?

A1: tert-Butanesulfinamide is a widely used chiral auxiliary due to several key advantages:

  • It is highly effective in inducing stereoselectivity in a wide range of reactions.[5]

  • The tert-butyl group provides high steric hindrance, which leads to high diastereoselectivity in nucleophilic additions to the corresponding sulfinimines.

  • The sulfinyl group can be easily cleaved under mild acidic conditions without racemizing the newly formed stereocenter.[5]

  • The auxiliary itself can be recycled after the cleavage step, making the process more cost-effective.[5]

Q2: How can I purify chiral sulfinamides on a large scale to achieve high enantiomeric purity?

A2: Large-scale purification of chiral compounds to high enantiomeric purity presents unique challenges.[6] Common methods include:

  • Crystallization: This is often the most cost-effective method for large-scale purification. A single recrystallization can often significantly enhance the diastereomeric and enantiomeric purity of the product.[2]

  • Chromatography: While often used at the lab scale, preparative chromatography, including Supercritical Fluid Chromatography (SFC), can be employed for large-scale purification.[6][7] Method development for SFC should consider factors like the solubility of the analyte in the mobile phase to optimize throughput.[7]

Q3: Are there catalytic asymmetric methods for the synthesis of chiral sulfinamides?

A3: While the use of chiral auxiliaries like tert-butanesulfinamide is well-established, research into catalytic asymmetric methods is ongoing. The development of such methods is challenging, primarily due to the high nucleophilicity of amines, which can lead to competing reactions.[8] However, recent advances have been made in the catalytic asymmetric synthesis of chiral sulfinamides using bifunctional chiral catalysts.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from representative scale-up experiments for the synthesis of chiral sulfinamides and their precursors.

Table 1: Scale-Up Results for the Synthesis of a Chiral Sulfinyl Transfer Agent Intermediate

Batch No.Scale of Starting Material (kg)Yield of Intermediate 9 (%)Diastereomeric Ratio (dr)Isolated Quantity of Final Product 10 (kg)Purity of Final Product 10 (%)Overall Yield over Two Steps (%)
12.09297.6:2.42.1>9985
22.09497.6:2.42.1>9987
32.09397.6:2.42.1>9986

Data adapted from a reported large-scale synthesis of a tert-butanesulfinamide precursor.[1]

Detailed Experimental Protocols

Protocol 1: Gram-Scale Synthesis of a Cyclic Sulfinamide

This protocol describes the synthesis of a cyclic sulfinamide on a gram scale, demonstrating the feasibility of the methodology for larger quantities.

  • Reactant Preparation: To a solution of the starting bromo-substituted sulfinamide precursor (1.0 g, X mmol) in an appropriate solvent (e.g., toluene), add the base (e.g., NaH) at the specified temperature (e.g., 0 °C).

  • Reaction Execution: Stir the reaction mixture at the designated temperature for the required duration, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Work-up and Purification: Upon completion, quench the reaction carefully with a suitable quenching agent (e.g., saturated aqueous NH₄Cl). Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by column chromatography to yield the desired cyclic sulfinamide.

Note: This is a generalized protocol based on a described gram-scale synthesis.[9][10] Specific conditions such as solvent, base, temperature, and reaction time should be optimized for the specific substrate.

Protocol 2: General Procedure for Grignard Addition to tert-Butanesulfinyl Aldimines

This protocol outlines a general procedure for the diastereoselective addition of a Grignard reagent to an enantiopure tert-butanesulfinyl aldimine.

  • Reaction Setup: Dissolve the tert-butanesulfinyl aldimine (1.0 equiv) in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to the desired temperature (e.g., -78 °C or -48 °C).

  • Grignard Addition: Add the Grignard reagent (typically 1.2-1.5 equiv) dropwise to the cooled solution, maintaining the internal temperature below a specified limit.

  • Reaction Monitoring: Stir the reaction mixture at the low temperature for a set period, monitoring the consumption of the starting material by TLC or HPLC.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Work-up and Isolation: Allow the mixture to warm to room temperature, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude sulfinamide by flash chromatography or recrystallization to afford the enantiomerically enriched product.

This is a generalized protocol based on established methods.[2] The specific Grignard reagent, solvent, temperature, and reaction time will vary depending on the substrate.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Starting Materials (Aldehyde/Ketone + Chiral Sulfinamide) condensation Condensation to form Chiral Sulfinylimine start->condensation grignard Diastereoselective Addition of Grignard Reagent condensation->grignard sulfinamide Crude Chiral Sulfinamide Product grignard->sulfinamide workup Aqueous Work-up and Extraction sulfinamide->workup purification_step Purification (Crystallization or Chromatography) workup->purification_step final_product Pure Chiral Sulfinamide purification_step->final_product

Caption: Experimental workflow for the synthesis of chiral sulfinamides.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Recommended Solutions problem Low Yield or Poor Diastereoselectivity temp Incorrect Reaction Temperature problem->temp reagent Poor Grignard Reagent Quality/ Inaccurate Titration problem->reagent addition Fast Reagent Addition Rate problem->addition mixing Inefficient Mixing at Scale problem->mixing optimize_temp Optimize and Tightly Control Temperature temp->optimize_temp titrate_reagent Titrate Grignard Reagent Before Each Use reagent->titrate_reagent slow_addition Implement Slow, Controlled Addition addition->slow_addition improve_mixing Ensure Adequate Agitation mixing->improve_mixing

Caption: Troubleshooting logic for low yield and selectivity issues.

References

Stability studies of 2-Methoxynaphthalene-1-sulfinamide under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Methoxynaphthalene-1-sulfinamide under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound at different pH levels?

A1: Based on the general chemistry of the sulfinamide functional group, this compound is expected to be relatively stable in neutral and basic aqueous environments. However, it shows limited stability under acidic conditions, where it is susceptible to hydrolysis.[1][2] We recommend careful pH control during storage and analysis.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathway, particularly under acidic conditions, is the hydrolysis of the S-N bond of the sulfinamide group. This cleavage would likely yield 2-methoxynaphthalene-1-sulfinic acid and the corresponding amine. Under strong oxidative conditions, oxidation of the sulfur atom to form the corresponding sulfonamide is also a possibility.

Q3: How should I prepare samples of this compound for stability testing?

A3: Dissolve the compound in a suitable organic solvent, such as acetonitrile or methanol, to create a stock solution. For the study, dilute this stock solution into aqueous buffers of the desired pH. It is crucial to minimize the time the compound spends in acidic aqueous solutions before analysis to prevent premature degradation.

Q4: What is a suitable starting concentration for forced degradation studies?

A4: A typical starting concentration for forced degradation studies is between 0.1 and 1.0 mg/mL.[3][4] The goal is to achieve a level of degradation (typically 5-20%) that allows for the reliable detection and quantification of degradation products without consuming the parent compound entirely.[3]

Q5: Which analytical technique is best for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique.[5][6] This method should be capable of separating the parent compound from all potential degradation products, ensuring that the assay is specific.

Troubleshooting Guides

Issue 1: Rapid and Complete Degradation in Acidic Medium
  • Problem: My sample of this compound disappears almost immediately upon dilution in an acidic buffer (e.g., 0.1 M HCl).

  • Possible Cause: The sulfinamide functional group is highly labile under strong acidic conditions.[1][2] The experimental conditions may be too harsh.

  • Solution:

    • Reduce Acid Strength: Use a milder acidic condition (e.g., pH 2-4 buffers) or decrease the concentration of the acid (e.g., from 0.1 M to 0.01 M HCl).

    • Lower Temperature: Perform the experiment at a reduced temperature (e.g., 4°C or room temperature instead of elevated temperatures) to slow the degradation rate.

    • Time Point Sampling: Analyze samples at very early time points (e.g., immediately after mixing and then every 5-10 minutes) to capture the initial degradation kinetics.

Issue 2: Poor Mass Balance in the HPLC Analysis
  • Problem: The sum of the peak area of the parent compound and the degradation products is significantly less than 100% of the initial peak area.

  • Possible Causes:

    • Non-UV Active Degradants: One or more degradation products may not have a chromophore and are therefore not detected by the UV detector.

    • Highly Retained Products: Degradation products may be strongly retained on the HPLC column and do not elute under the current chromatographic conditions.

    • Precipitation: A degradation product may be insoluble in the sample matrix and has precipitated out of the solution.

  • Solutions:

    • Use a Mass Spectrometer (LC-MS): If available, use a mass spectrometer as a detector, which can identify compounds regardless of their UV absorbance.[5]

    • Modify HPLC Method: Implement a gradient elution that runs to a very high percentage of organic solvent (e.g., 95-100% acetonitrile) and hold for several column volumes to elute any strongly retained compounds.

    • Check Sample Vials: Visually inspect the sample vials for any signs of precipitation. If observed, try altering the diluent to improve the solubility of all components.

Issue 3: Inconsistent Retention Times for the Parent Peak
  • Problem: The retention time of the main this compound peak shifts between injections.

  • Possible Causes:

    • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between gradient runs.

    • Mobile Phase Issues: The mobile phase may be improperly mixed, or its composition may be changing due to the evaporation of a volatile component.

    • Pump Malfunction: The HPLC pump may not be delivering a consistent flow rate or mobile phase composition.[7]

  • Solutions:

    • Increase Equilibration Time: Extend the equilibration time at the end of your gradient method to ensure the column is ready for the next injection. A good rule of thumb is to use at least 10 column volumes.

    • Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and keep the solvent bottles capped to prevent evaporation.

    • System Maintenance: Check the HPLC system for leaks and ensure the pump seals are in good condition.[7] Purge the pump to remove any air bubbles.

Quantitative Data Summary

The following tables present hypothetical data from a forced degradation study on this compound, illustrating its stability profile under various stress conditions.

Table 1: Degradation under Acidic Conditions at 40°C

Time (hours)Remaining Parent (%) in 0.1 M HClRemaining Parent (%) in pH 4.0 Buffer
0100.0100.0
165.298.5
421.895.1
85.391.3
24<1.078.6

Table 2: Degradation under Basic and Neutral Conditions at 40°C

Time (hours)Remaining Parent (%) in 0.1 M NaOHRemaining Parent (%) in pH 7.0 Buffer
0100.0100.0
199.899.9
499.599.8
899.199.7
2497.299.1

Experimental Protocols

Protocol 1: Forced Degradation Study (Acid/Base Hydrolysis)
  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in HPLC-grade acetonitrile.

  • Stress Sample Preparation:

    • Acid Hydrolysis: Add 1.0 mL of the stock solution to a 10 mL volumetric flask. Add 5.0 mL of 0.2 M HCl and dilute to the mark with a 50:50 mixture of water and acetonitrile. This yields a 0.1 mg/mL solution in 0.1 M HCl.

    • Base Hydrolysis: Add 1.0 mL of the stock solution to a 10 mL volumetric flask. Add 5.0 mL of 0.2 M NaOH and dilute to the mark with a 50:50 mixture of water and acetonitrile. This yields a 0.1 mg/mL solution in 0.1 M NaOH.

  • Incubation: Place the prepared flasks in a temperature-controlled chamber at 40°C.

  • Time Point Sampling: At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Neutralization & Dilution: Immediately neutralize the aliquot. For the acidic sample, add an equivalent amount of base (e.g., 100 µL of 0.1 M NaOH to 100 µL of the sample). For the basic sample, add an equivalent amount of acid. Dilute the neutralized sample to a suitable concentration for HPLC analysis using the mobile phase.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Representative Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 30% B

    • 18.1-25 min: 30% B (Equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: 230 nm

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Incubation cluster_analysis Analysis stock Prepare 1 mg/mL Stock in Acetonitrile acid_sample Dilute in 0.1 M HCl stock->acid_sample base_sample Dilute in 0.1 M NaOH stock->base_sample neutral_sample Dilute in pH 7 Buffer stock->neutral_sample incubate Incubate at 40°C acid_sample->incubate base_sample->incubate neutral_sample->incubate sampling Sample at T=0, 1, 4, 8, 24h incubate->sampling neutralize Neutralize Aliquot sampling->neutralize hplc Analyze via Stability-Indicating HPLC neutralize->hplc

Caption: Experimental workflow for a forced degradation study.

G parent This compound product1 2-Methoxynaphthalene-1-sulfinic Acid parent->product1 H₃O⁺ (Acid Hydrolysis) Cleavage of S-N bond product2 Amine Fragment parent->product2

Caption: Hypothetical degradation pathway under acidic conditions.

References

Byproduct formation in the synthesis of aryl sulfinamides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of aryl sulfinamides, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My primary byproduct is the corresponding sulfonamide. How can I prevent this overoxidation?

  • Question: During the synthesis of my target aryl sulfinamide, I am consistently isolating the corresponding aryl sulfonamide as a major byproduct. What are the likely causes and how can I mitigate this issue?

  • Answer: The formation of sulfonamides is a common issue and typically results from the overoxidation of the sulfur center.[1] This can occur at various stages of the synthesis depending on the chosen method.

    Potential Causes & Solutions:

    • Oxidative Coupling Reactions: When synthesizing sulfinamides from thiols or disulfides using an oxidant, the reaction conditions can be too harsh, leading to the sulfonamide.

      • Troubleshooting:

        • Reduce Oxidant Stoichiometry: Carefully control the amount of the oxidizing agent used. A slight excess may be necessary to drive the reaction to completion, but a large excess will promote overoxidation.

        • Lower Reaction Temperature: Perform the reaction at a lower temperature to decrease the rate of the overoxidation side reaction.

        • Choice of Oxidant: Some oxidants are more prone to overoxidation than others. If using potent oxidants like H₂O₂, consider switching to a milder system.

    • Synthesis via Sulfinyl Chlorides: If the sulfinyl chloride intermediate is exposed to oxidizing conditions or certain reagents, it can lead to the formation of a sulfonyl chloride, which then reacts with the amine to form the sulfonamide.

      • Troubleshooting:

        • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent aerial oxidation.

        • Reagent Purity: Use pure, anhydrous reagents and solvents to avoid side reactions.

    Illustrative Workflow for Minimizing Sulfonamide Formation:

    start Reaction Setup check_oxidant Check Oxidant Stoichiometry start->check_oxidant lower_temp Lower Reaction Temperature check_oxidant->lower_temp Stoichiometry OK sulfonamide_byproduct Sulfonamide Byproduct Observed check_oxidant->sulfonamide_byproduct Excess Oxidant inert_atm Ensure Inert Atmosphere lower_temp->inert_atm Temp. Optimized lower_temp->sulfonamide_byproduct Temp. Too High reagent_purity Verify Reagent Purity inert_atm->reagent_purity Atmosphere Controlled inert_atm->sulfonamide_byproduct Air Leak reagent_purity->sulfonamide_byproduct Contaminated Reagents success Desired Sulfinamide reagent_purity->success Reagents Pure

    Troubleshooting workflow for sulfonamide byproduct formation.

Issue 2: I am observing significant amounts of disulfide in my reaction mixture. What is causing this and how can I avoid it?

  • Question: My reaction to form an aryl sulfinamide from an aryl thiol is yielding a large amount of the corresponding disulfide. How can I improve the yield of the desired product?

  • Answer: Disulfide formation is a common side reaction when using thiols as starting materials. It typically arises from the oxidative coupling of two thiol molecules.

    Potential Causes & Solutions:

    • Incomplete Oxidation: The conditions may not be sufficient to oxidize the thiol all the way to the sulfinamide, leading to the accumulation of the disulfide intermediate.

    • Reaction with Intermediate Species: The starting thiol may react with intermediate sulfur species in the reaction mixture.

    Troubleshooting Steps:

    • Optimize Catalyst/Reagent Loading: In catalyzed reactions, ensure the catalyst loading is sufficient. For example, in copper-catalyzed systems, both CuI and a palladium co-catalyst can be crucial to move past the disulfide stage.

    • Atmosphere Control: While some oxidative coupling reactions require air or oxygen, uncontrolled or excessive exposure can favor disulfide formation. Carefully follow the recommended atmosphere for your specific protocol.

    • Order of Addition: In some procedures, adding the thiol slowly to the reaction mixture containing the other reagents can minimize its self-coupling.

Issue 3: My product is difficult to purify from a byproduct that has a similar polarity. What could this byproduct be?

  • Question: I am having trouble purifying my alkyl sulfinamide via column chromatography. There is a persistent impurity with a similar Rf value. What might this be?

  • Answer: If you are using oxalyl chloride to generate your sulfinyl chloride intermediate, the likely culprit is a 1,2-diamide byproduct.[2] This arises from the reaction of oxalyl chloride with two equivalents of your amine.

    Potential Causes & Solutions:

    • Choice of Reagent: Oxalyl chloride is known to produce 1,2-diamide impurities that can be difficult to separate from the desired sulfinamide, especially for alkyl sulfinamides.[2]

      • Troubleshooting:

        • Switch to Thionyl Chloride: The most effective solution is to use thionyl chloride (SOCl₂) instead of oxalyl chloride to generate the sulfinyl chloride intermediate.[2] Thionyl chloride does not produce byproducts that are as chromatographically similar to the target compound.

    Reaction Pathway Comparison:

    cluster_0 Using Thionyl Chloride cluster_1 Using Oxalyl Chloride Metal Sulfinate_A Metal Sulfinate Sulfinyl Chloride_A Sulfinyl Chloride Metal Sulfinate_A->Sulfinyl Chloride_A + SOCl₂ SOCl2 SOCl₂ Sulfinamide Desired Sulfinamide Sulfinyl Chloride_A->Sulfinamide + Amine Amine_A Amine Metal Sulfinate_B Metal Sulfinate Sulfinyl Chloride_B Sulfinyl Chloride Metal Sulfinate_B->Sulfinyl Chloride_B + Oxalyl Chloride Oxalyl Chloride Oxalyl Chloride 1,2-Diamide 1,2-Diamide Byproduct Oxalyl Chloride->1,2-Diamide + 2x Amine Sulfinamide_B Desired Sulfinamide Sulfinyl Chloride_B->Sulfinamide_B + Amine Amine_B Amine

    Comparison of byproducts from thionyl vs. oxalyl chloride.

Data Summary

The following table summarizes yields for the synthesis of various aryl sulfinamides from organometallic reagents and DABSO, a common and effective method. This data is intended for comparative purposes.

EntryAryl GroupAmineYield (%)Reference
1p-FluorophenylMorpholine83[2]
2PhenylMorpholine78[2]
3m-TolylMorpholine80[2]
4o-TolylMorpholine70[2]
51-NaphthylMorpholine72[2]
64-MethoxyphenylMorpholine81[2]

Experimental Protocols

General Protocol for the One-Pot Synthesis of Aryl Sulfinamides from Grignard Reagents and DABSO [2]

This protocol is adapted from Willis et al. and describes a high-yielding, one-pot synthesis of sulfinamides.[2]

  • Preparation of the Metal Sulfinate:

    • To an oven-dried reaction vial under a nitrogen atmosphere, add pre-dried DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) (0.5 equivalents).

    • Add anhydrous THF.

    • Add the aryl Grignard reagent (1.0 equivalent) dropwise at room temperature.

    • Stir the resulting suspension for 30 minutes at room temperature.

  • Formation of the Sulfinyl Chloride:

    • Add thionyl chloride (1.1 equivalents) dropwise to the reaction mixture.

    • Stir for 30 minutes at room temperature.

  • Formation of the Sulfinamide:

    • In a separate flask, prepare a solution of the desired amine (1.5 equivalents) and triethylamine (1.5 equivalents) in THF.

    • Add the amine solution to the reaction mixture containing the in situ generated sulfinyl chloride.

    • Stir for 30 minutes at room temperature.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol for the Synthesis of Aryl Sulfinamides from Aryl Sulfonyl Chlorides [3]

This method involves the reduction of a sulfonyl chloride in the presence of an amine.

  • Reaction Setup:

    • Dissolve the aryl sulfonyl chloride (1.0 equivalent) and triethylamine (10 equivalents) in dichloromethane (CH₂Cl₂) and cool to 0 °C.

  • Reductive Amination:

    • In a separate flask, dissolve triphenylphosphine (1.0 equivalent) and the amine (1.0 equivalent) in CH₂Cl₂.

    • Add the solution of triphenylphosphine and amine to the sulfonyl chloride solution dropwise over 1 hour using a syringe pump.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction by TLC until the sulfonyl chloride is consumed.

    • Concentrate the reaction mixture under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography.

References

Technical Support Center: 2-Methoxynaphthalene-1-sulfinamide in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing diastereoselectivity in reactions involving 2-Methoxynaphthalene-1-sulfinamide as a chiral auxiliary.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in asymmetric synthesis?

A1: this compound is a chiral auxiliary, a compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary can be cleaved to yield the enantiomerically enriched target molecule. It is particularly effective in the synthesis of chiral amines through the formation of N-sulfinyl imines, which then undergo diastereoselective nucleophilic addition.

Q2: How does the 2-methoxynaphthalene group influence diastereoselectivity?

A2: The bulky and electron-rich 2-methoxynaphthalene group provides significant steric hindrance, which helps to direct the approach of incoming nucleophiles to one face of the imine C=N double bond. This steric influence is a key factor in achieving high diastereoselectivity. The electronic properties of the aromatic system can also influence the reactivity of the N-sulfinyl imine.

Q3: What are the most critical factors to consider when optimizing for high diastereoselectivity?

A3: The most critical factors include the choice of Lewis acid, solvent, reaction temperature, and the nature of the nucleophile. These factors work in concert to influence the transition state geometry of the reaction, which ultimately determines the stereochemical outcome.

Q4: Can this compound be easily removed after the reaction?

A4: Yes, the N-sulfinyl group can typically be removed under mild acidic conditions, such as with HCl in a protic solvent like methanol or isopropanol. This facile cleavage is a significant advantage of using sulfinamide auxiliaries.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity (Poor d.r.)

Low diastereoselectivity is a common challenge in asymmetric synthesis. The following guide provides a systematic approach to troubleshooting and improving the diastereomeric ratio (d.r.) in your reactions.

Initial Checks:

  • Purity of Reagents: Ensure the purity of the this compound, aldehyde/ketone, and nucleophile. Impurities can interfere with the reaction and lower selectivity.

  • Anhydrous Conditions: Reactions involving organometallic nucleophiles and Lewis acids are often highly sensitive to moisture. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Steps:

  • Lewis Acid Optimization: The choice and stoichiometry of the Lewis acid are critical.

    • Rationale: Lewis acids coordinate to the sulfinyl oxygen and/or the imine nitrogen, creating a more rigid, chelated transition state that enhances facial discrimination.

    • Suggestions:

      • If you are not using a Lewis acid, consider adding one. Common choices include Ti(OEt)₄, BF₃·OEt₂, and AlMe₃.

      • If you are already using a Lewis acid, screen other options. The size and Lewis acidity can significantly impact the transition state geometry.

      • Vary the stoichiometry of the Lewis acid. Typically, 1-2 equivalents are used.

  • Solvent Screening: The coordinating ability of the solvent plays a crucial role in the reaction mechanism.[1][2]

    • Rationale: Non-coordinating solvents (e.g., dichloromethane, toluene) generally favor a closed, chelated transition state, which often leads to higher diastereoselectivity.[2] Coordinating solvents (e.g., THF, diethyl ether) can compete with the sulfinyl group for coordination to the metal center of the nucleophile, potentially leading to a more flexible, open transition state and lower selectivity.[1][2]

    • Suggestions:

      • If you are using a coordinating solvent like THF and observing low d.r., switch to a non-coordinating solvent such as dichloromethane (DCM) or toluene.[1][2]

      • In some cases, a complete reversal of diastereoselectivity can be achieved by switching from a coordinating to a non-coordinating solvent.[1]

  • Temperature Control:

    • Rationale: Lowering the reaction temperature generally increases selectivity by favoring the transition state with the lowest activation energy, which leads to the major diastereomer.

    • Suggestions:

      • Perform the reaction at a lower temperature. Common temperatures for nucleophilic additions to N-sulfinyl imines are -78 °C, -48 °C, or 0 °C.

      • If solubility becomes an issue at lower temperatures, consider a different solvent that is suitable for low-temperature reactions.

  • Nature of the Nucleophile:

    • Rationale: The counterion of the nucleophile (e.g., Li⁺, MgBr⁺) has a significant impact on the extent of chelation in the transition state.

    • Suggestions:

      • If using an organolithium reagent, consider transmetalation to a different metal (e.g., with ZnCl₂ or Ti(Oi-Pr)₄) to alter the transition state.

      • Grignard reagents often provide different selectivity compared to organolithiums due to the different coordinating properties of magnesium.[2]

Issue 2: Incomplete Reaction or Low Yield

Low conversion can be due to several factors, from reagent deactivation to unfavorable reaction kinetics.

Troubleshooting Steps:

  • Check for Reagent Decomposition:

    • Rationale: Organometallic nucleophiles are highly reactive and can be quenched by moisture or other electrophilic impurities. The N-sulfinyl imine can also be unstable under certain conditions.

    • Suggestions:

      • Ensure all reagents are freshly prepared or properly stored.

      • Titrate organometallic reagents before use to determine their exact concentration.

      • Consider in situ formation of the N-sulfinyl imine followed by immediate reaction with the nucleophile.

  • Increase Reaction Time or Temperature:

    • Rationale: If the reaction is slow, increasing the time or temperature may be necessary to achieve full conversion.

    • Suggestions:

      • Monitor the reaction by TLC or LC-MS to determine if it is progressing over time.

      • If the reaction is sluggish at low temperatures, consider allowing it to slowly warm to a higher temperature after the initial addition. However, be aware that this may negatively impact diastereoselectivity.

  • Re-evaluate Stoichiometry:

    • Rationale: An insufficient amount of the nucleophile or other reagents can lead to incomplete conversion.

    • Suggestions:

      • Increase the equivalents of the nucleophile (e.g., from 1.1 eq to 1.5 or 2.0 eq).

      • Ensure the stoichiometry of any additives, such as Lewis acids, is appropriate.

Data Presentation

The following tables provide examples of how reaction conditions can influence diastereoselectivity in reactions of N-sulfinyl imines with nucleophiles. While this data is for the related tert-butanesulfinamide, the principles are directly applicable to optimizing reactions with this compound.

Table 1: Effect of Lewis Acid and Solvent on Diastereoselectivity

EntryLewis Acid (equiv.)SolventTemperature (°C)Diastereomeric Ratio (d.r.)
1NoneTHF-7885:15
2Ti(OEt)₄ (1.0)THF-7895:5
3BF₃·OEt₂ (1.0)THF-7892:8
4Ti(OEt)₄ (1.0)DCM-78>99:1
5BF₃·OEt₂ (1.0)DCM-7898:2

Data is illustrative and based on general principles for N-sulfinyl imines.

Table 2: Influence of Nucleophile and Temperature on Diastereoselectivity

EntryNucleophileSolventTemperature (°C)Diastereomeric Ratio (d.r.)
1n-BuLiTHF-7890:10
2n-BuMgClTHF-7894:6
3n-BuLiToluene-7896:4
4n-BuMgClToluene-7898:2
5n-BuMgClToluene-4895:5

Data is illustrative and based on general principles for N-sulfinyl imines.

Experimental Protocols

The following is a general, representative protocol for the diastereoselective addition of an organometallic reagent to an N-sulfinyl imine derived from this compound. Note: This is a general guideline and should be optimized for your specific substrate and nucleophile.

Step 1: Formation of the N-Sulfinyl Imine

  • To a solution of the aldehyde (1.0 equiv.) in an anhydrous solvent (e.g., DCM or THF) under an inert atmosphere, add this compound (1.05 equiv.).

  • Add a dehydrating agent/Lewis acid (e.g., Ti(OEt)₄, 2.0 equiv. or CuSO₄, 1.5 equiv.).

  • Stir the mixture at room temperature until the formation of the imine is complete (monitor by TLC or LC-MS, typically 2-12 hours).

  • The crude N-sulfinyl imine solution can often be used directly in the next step after filtration if a solid dehydrating agent is used.

Step 2: Diastereoselective Nucleophilic Addition

  • Cool the solution of the N-sulfinyl imine to the desired temperature (e.g., -78 °C).

  • Slowly add the organometallic nucleophile (e.g., a Grignard reagent or an organolithium, 1.2-1.5 equiv.) dropwise over 15-30 minutes.

  • Stir the reaction at this temperature for the optimized reaction time (typically 1-4 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl or water.

  • Allow the mixture to warm to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product or by chiral HPLC analysis of the purified material.

Visualizations

The following diagrams illustrate key concepts and workflows for improving diastereoselectivity.

G cluster_0 Troubleshooting Low Diastereoselectivity Start Low d.r. Observed CheckPurity Verify Reagent Purity & Anhydrous Conditions Start->CheckPurity OptimizeLA Optimize Lewis Acid (Type and Stoichiometry) CheckPurity->OptimizeLA If purity is confirmed ScreenSolvent Screen Solvents (Coordinating vs. Non-coordinating) OptimizeLA->ScreenSolvent If d.r. still low Success High d.r. Achieved OptimizeLA->Success If successful LowerTemp Lower Reaction Temperature ScreenSolvent->LowerTemp If d.r. still low ScreenSolvent->Success If successful ChangeNuc Modify Nucleophile (e.g., Li vs. MgX) LowerTemp->ChangeNuc If d.r. still low LowerTemp->Success If successful ChangeNuc->Success If successful

Caption: A logical workflow for troubleshooting low diastereoselectivity.

G cluster_1 Influence of Solvent on Transition State NonCoord Non-Coordinating Solvent (e.g., DCM, Toluene) ClosedTS Favors Rigid, Chelated Closed Transition State NonCoord->ClosedTS Coord Coordinating Solvent (e.g., THF, Et2O) OpenTS Favors Flexible Open Transition State Coord->OpenTS HighDR High Diastereoselectivity ClosedTS->HighDR LowDR Lower Diastereoselectivity OpenTS->LowDR

Caption: Relationship between solvent choice and reaction diastereoselectivity.

References

Technical Support Center: Troubleshooting Low Enantiomeric Excess in Sulfinamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for sulfinamide synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments that result in low enantiomeric excess (ee). Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help you identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: My sulfinamide synthesis is resulting in a low enantiomeric excess (ee). What are the most common causes?

A low enantiomeric excess in sulfinamide synthesis can stem from several factors throughout the experimental process. The most common culprits include:

  • Suboptimal Reaction Conditions: Temperature, solvent, and the choice of base can significantly influence the stereochemical outcome of the reaction.[1][2]

  • Racemization: The stereogenic sulfur center in sulfinamides can be susceptible to racemization, especially under harsh acidic or basic conditions or at elevated temperatures.[3][4][5]

  • Chiral Auxiliary Issues: The purity and stability of the chiral auxiliary are paramount. Impurities or degradation of the auxiliary can lead to a loss of stereocontrol.[6][7][8]

  • Side Reactions: Unwanted side reactions, such as N-alkylation or isomerization of reactants or products, can consume the desired stereoisomer or create difficult-to-separate byproducts, ultimately affecting the measured ee.[2][9]

  • Purification-Induced Racemization: The purification method itself, particularly chromatography on silica gel, can sometimes lead to racemization or decomposition of the sulfinamide.[2]

  • Inaccurate Enantiomeric Excess Measurement: The analytical method used to determine the ee might not be optimized, leading to inaccurate results. It is crucial to have a validated and reliable analytical method.[10][11][12][13]

Q2: How do I optimize my reaction conditions to improve the enantiomeric excess?

Optimization of reaction conditions is a critical step in achieving high enantioselectivity. A systematic approach involving the screening of various parameters is recommended.

Key Parameters to Optimize:

  • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by favoring the transition state that leads to the desired enantiomer.

  • Solvent: The polarity and coordinating ability of the solvent can influence the aggregation state of reagents and the stability of transition states. Common solvents to screen include THF, diethyl ether, DCM, and toluene.[2]

  • Base: The choice of base is crucial. Sterically hindered or non-nucleophilic bases are often preferred to minimize side reactions. The counterion of the base (e.g., Li+, Na+, K+) can also play a significant role.[2][9]

Below is a table summarizing the effect of different bases and solvents on the yield of a cyclization reaction to form a sulfinamide intermediate, which can impact the overall efficiency of obtaining the desired enantiopure product.

EntryBaseSolventYield of Intermediate 2a (%)Yield of Isomer 4a (%)Yield of N-Alkylation Product 5a (%)
1NaHTHF605-
2LiHMDSTHF20520
3NaHMDSTHF644-
4KHMDSTHF1836-
5NaHMDSEt2O624-
6NaHMDSDCM79--
7NaHMDSToluene80--

Data adapted from a study on the optimization of reaction conditions for a cyclic sulfinamide synthesis.[2][9]

Q3: I suspect my chiral auxiliary is the source of the problem. How can I check its quality and prevent degradation?

The chiral auxiliary is the cornerstone of asymmetric sulfinamide synthesis. Ensuring its purity and stability is essential.

Troubleshooting the Chiral Auxiliary:

  • Purity Check: Verify the enantiomeric and chemical purity of the auxiliary using appropriate analytical techniques such as chiral HPLC, NMR spectroscopy with a chiral solvating agent, or by measuring its specific rotation.

  • Proper Storage: Store the chiral auxiliary under the recommended conditions (e.g., in a desiccator, under an inert atmosphere, protected from light) to prevent degradation.

  • Avoid Harsh Conditions: Chiral auxiliaries can be sensitive to strong acids, bases, and high temperatures.[8] For instance, Ellman's auxiliary (tert-butanesulfinamide) can disproportionate at elevated temperatures or in certain solvents like chloroform.[8]

Below is a diagram illustrating a logical workflow for troubleshooting issues related to the chiral auxiliary.

G Troubleshooting Chiral Auxiliary Issues start Low Enantiomeric Excess Observed check_purity Verify Purity of Chiral Auxiliary (Chiral HPLC, NMR, Optical Rotation) start->check_purity is_pure Is the auxiliary pure? check_purity->is_pure source_new Source a new, high-purity batch of the auxiliary. is_pure->source_new No check_storage Review Storage Conditions (Inert atmosphere, desiccation, temperature) is_pure->check_storage Yes source_new->check_purity problem_solved Problem Resolved are_conditions_ok Are storage conditions appropriate? check_storage->are_conditions_ok implement_storage Implement proper storage protocols. are_conditions_ok->implement_storage No check_stability Assess Auxiliary Stability Under Reaction Conditions (Run control experiment without substrate) are_conditions_ok->check_stability Yes implement_storage->check_storage is_stable Is the auxiliary stable? check_stability->is_stable modify_conditions Modify reaction conditions (Lower temperature, milder reagents) is_stable->modify_conditions No other_causes Investigate other potential causes (Reaction conditions, purification, etc.) is_stable->other_causes Yes modify_conditions->check_stability G Troubleshooting Low Enantiomeric Excess in Sulfinamide Synthesis start Low Enantiomeric Excess (<95%) check_ee_method 1. Validate ee Determination Method (Chiral HPLC or NMR) start->check_ee_method is_method_valid Is the method reliable and accurate? check_ee_method->is_method_valid develop_method Develop and validate a new ee determination method. is_method_valid->develop_method No check_auxiliary 2. Check Chiral Auxiliary Quality (Purity, storage, stability) is_method_valid->check_auxiliary Yes develop_method->check_ee_method is_auxiliary_ok Is the auxiliary of high quality? check_auxiliary->is_auxiliary_ok replace_auxiliary Source and verify a new batch of chiral auxiliary. is_auxiliary_ok->replace_auxiliary No optimize_conditions 3. Optimize Reaction Conditions (Temperature, solvent, base) is_auxiliary_ok->optimize_conditions Yes replace_auxiliary->check_auxiliary is_ee_improved Is the ee improved? optimize_conditions->is_ee_improved investigate_side_reactions 4. Investigate Side Reactions (N-alkylation, isomerization) is_ee_improved->investigate_side_reactions No success High Enantiomeric Excess Achieved is_ee_improved->success Yes are_side_reactions_present Are side reactions significant? investigate_side_reactions->are_side_reactions_present modify_procedure Modify procedure to minimize side reactions (e.g., change base, protect functional groups). are_side_reactions_present->modify_procedure Yes check_purification 5. Evaluate Purification Method (Test for racemization on silica gel) are_side_reactions_present->check_purification No modify_procedure->optimize_conditions is_purification_ok Is the purification method non-racemizing? check_purification->is_purification_ok change_purification Change purification method (e.g., recrystallization, different stationary phase). is_purification_ok->change_purification No is_purification_ok->success Yes change_purification->check_purification

References

Handling and storage recommendations for air-sensitive sulfinamides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the handling, storage, and troubleshooting of air-sensitive sulfinamides. Adherence to these recommendations is critical for maintaining the integrity, purity, and reactivity of these versatile chemical compounds.

Frequently Asked Questions (FAQs)

Q1: Why are sulfinamides considered air-sensitive?

A1: Sulfinamides possess a sulfur(IV) center, which is susceptible to oxidation. Exposure to atmospheric oxygen can lead to the formation of the corresponding sulfonamide (a sulfur(VI) species). Additionally, the sulfinamide functional group can be prone to hydrolysis in the presence of moisture, especially under acidic conditions, cleaving the S-N bond.[1][2] These degradation pathways can significantly impact the outcome of stereoselective reactions where the chiral sulfur center is key.

Q2: What are the primary degradation products of sulfinamides?

A2: The two main degradation pathways for sulfinamides are oxidation and hydrolysis.

  • Oxidation: In the presence of air (oxygen), sulfinamides can be oxidized to the corresponding sulfonamides.

  • Hydrolysis: Reaction with water, often catalyzed by acid, can cleave the sulfur-nitrogen bond to yield a sulfinic acid and an amine.[1][3]

Q3: How should I store my sulfinamide compounds for long-term use?

A3: For long-term storage, sulfinamides should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and stored in a freezer (-20°C is standard). The container should be placed inside a desiccator within the freezer to minimize exposure to moisture during temperature changes. It is advisable to backfill the container with inert gas after each use.

Q4: Can I handle sulfinamides on the open bench?

A4: While some robust sulfinamides, such as certain N-tert-butanesulfinyl imines, are reported to be stable enough for brief handling on the benchtop for procedures like weighing or purification by silica gel chromatography, this is not a recommended general practice.[4] For routine handling, especially when high purity and stereochemical integrity are crucial, all manipulations should be performed under an inert atmosphere using a glovebox or Schlenk line techniques.[5][6]

Q5: What solvents are recommended for storing sulfinamides in solution?

A5: If storage in solution is necessary, use anhydrous, degassed aprotic solvents such as toluene, tetrahydrofuran (THF), or dichloromethane (DCM).[1][7] Ensure the solvent is free of acidic impurities. It is generally not recommended to store sulfinamides in solution for extended periods, as the risk of degradation increases. Solid-state storage is preferred. DMSO has been noted as a good solvent for solubility but may complicate analysis and recovery.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the use of sulfinamides in experimental settings.

Problem Potential Cause(s) Recommended Solution(s)
Low or inconsistent yield in a reaction using a sulfinamide. 1. Degradation of the sulfinamide reagent: The compound may have been exposed to air and/or moisture, leading to oxidation or hydrolysis.[8] 2. Incomplete reaction: The reaction may not have gone to completion due to degraded starting material or suboptimal conditions.1. Verify reagent purity: Before use, check the purity of the sulfinamide by TLC, NMR, or HPLC. Compare with a reference standard if available. 2. Use fresh or properly stored reagent: If degradation is suspected, use a fresh batch of the sulfinamide or one that has been rigorously stored under an inert atmosphere. 3. Optimize reaction conditions: Ensure all solvents and other reagents are anhydrous and that the reaction is run under a strict inert atmosphere.
Unexpected side products are observed in the reaction mixture. 1. Presence of degradation products: The sulfonamide or sulfinic acid resulting from degradation can participate in or catalyze side reactions. 2. Reagent incompatibility: Some sulfinamides, particularly those with electron-rich aromatic N-substituents, may be prone to rearrangement or side reactions under acidic conditions.[1][2]1. Purify the sulfinamide: If impurities are detected, purify the sulfinamide by recrystallization or chromatography under inert conditions before use. 2. Buffer the reaction: If acidic conditions are generated during the reaction, consider the use of a non-nucleophilic base to scavenge trace acid. 3. Review the literature: Check for known incompatibilities of your specific sulfinamide structure with the reaction conditions.
Loss of stereoselectivity in an asymmetric synthesis. 1. Racemization or degradation of the chiral sulfinamide: Exposure to harsh conditions (e.g., strong acid, high temperature) can lead to epimerization at the sulfur center or degradation to achiral byproducts.[9][10] 2. Presence of impurities: Impurities in the sulfinamide can interfere with the stereochemical course of the reaction.1. Handle with care: Avoid exposing the chiral sulfinamide to strong acids or high temperatures. Ensure all manipulations are performed under inert and anhydrous conditions. 2. Confirm enantiopurity: Analyze the enantiopurity of the starting sulfinamide using chiral HPLC if possible. 3. Use highly pure reagents: Ensure all starting materials and solvents are of the highest possible purity.
A new, more polar spot appears on the TLC plate of a stored sulfinamide. 1. Hydrolysis: The sulfinic acid degradation product is typically more polar than the parent sulfinamide.[11] 2. Oxidation: The corresponding sulfonamide may have a different Rf value.1. Co-spot with a standard: If available, co-spot the sample with an authentic sample of the corresponding sulfonamide to check for oxidation. 2. Stain visualization: Use a stain that can help identify the impurity. For example, some acidic compounds can be visualized with pH-indicating stains.[12] 3. Re-purify if necessary: If significant degradation has occurred, the material should be re-purified before use.
Crude NMR spectrum shows unexpected peaks. 1. Degradation products: Signals corresponding to the sulfonamide or amine/sulfinic acid hydrolysis products are present. 2. Residual solvents: Impurities from workup or storage solvents.1. Identify impurity peaks: Compare the spectrum to reference tables of common NMR impurities and solvent peaks.[3][13][14][15] The proton of the sulfonamide –SO2NH– group typically appears as a singlet between 8.78 and 10.15 ppm.[8] 2. Acquire a fresh spectrum: If possible, obtain a spectrum of a freshly opened or purified sample to confirm the identity of the main peaks.

Data Presentation: Sulfinamide Stability

Storage Condition Temperature Atmosphere Expected Stability (General Guideline) Primary Degradation Pathway(s)
Long-Term -20°CInert Gas (Argon/Nitrogen)> 12 monthsMinimal degradation expected.
Medium-Term 4°CInert Gas (Argon/Nitrogen)1 - 6 monthsSlow oxidation and/or hydrolysis possible if trace O₂/H₂O are present.
Short-Term (Working Sample) Room Temperature (20-25°C)Inert Gas (Argon/Nitrogen)Days to weeksIncreased rate of oxidation and hydrolysis.
Short-Term (Benchtop) Room Temperature (20-25°C)AirMinutes to hoursRapid oxidation to sulfonamide and hydrolysis, especially with ambient humidity.

Note: These are general guidelines. It is imperative to assess the stability of each specific sulfinamide under your experimental conditions.

Experimental Protocols

Protocol 1: Weighing and Preparing a Solution of a Sulfinamide under Inert Atmosphere

This protocol describes the standard procedure for accurately weighing a solid air-sensitive sulfinamide and preparing a solution using a glovebox.

Materials:

  • Solid sulfinamide in a sealed container

  • Anhydrous, degassed solvent

  • Spatula

  • Analytical balance (inside the glovebox)

  • Volumetric flask with a septum-sealed sidearm or a Schlenk flask

  • Weighing paper or boat

  • Syringe and needle for solvent transfer

Procedure:

  • Preparation: Ensure the glovebox atmosphere is dry and inert (typically <1 ppm O₂, <1 ppm H₂O). Bring all necessary glassware (dried in an oven at >120°C for at least 4 hours and cooled under vacuum) and equipment into the glovebox antechamber and cycle appropriately.

  • Equilibration: Allow the container of the sulfinamide to equilibrate to the glovebox temperature before opening to prevent condensation.

  • Weighing: Place the weighing boat on the analytical balance and tare it. Using a clean, dry spatula, carefully transfer the desired amount of the solid sulfinamide to the weighing boat and record the mass.

  • Transfer: Quantitatively transfer the weighed solid into the volumetric or Schlenk flask.

  • Dissolution: Using a syringe, carefully draw the required volume of anhydrous, degassed solvent and add it to the flask containing the sulfinamide.

  • Mixing: Gently swirl or stir the flask until the solid is completely dissolved.

  • Sealing: Securely seal the flask with a greased glass stopper or a septum. If removing from the glovebox, ensure the seal is robust (e.g., wrap with Parafilm).

Protocol 2: Monitoring Sulfinamide Stability by HPLC

This protocol provides a framework for conducting a stability study of a sulfinamide sample.

Objective: To quantify the degradation of a sulfinamide and identify the formation of its primary degradation products (e.g., the corresponding sulfonamide) over time under specific storage conditions.

Methodology:

  • Reference Standards: Obtain or synthesize pure samples of the sulfinamide and its expected primary degradation product (the corresponding sulfonamide) to use as analytical standards.

  • Sample Preparation:

    • Prepare a stock solution of the sulfinamide at a known concentration (e.g., 1 mg/mL) in a suitable anhydrous, degassed solvent (e.g., acetonitrile).

    • Divide the stock solution into several vials, ensuring a consistent headspace and sealing each vial tightly under an inert atmosphere.

  • Storage Conditions:

    • Time Zero (T=0): Analyze one vial immediately to establish the initial purity.

    • Test Conditions: Store the remaining vials under the desired conditions (e.g., 25°C/60% RH exposed to air, 4°C under nitrogen, -20°C under nitrogen).

  • HPLC Analysis:

    • Column: A standard C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is often suitable.[5][16]

    • Mobile Phase: A gradient of water (often with 0.1% formic acid or acetic acid) and acetonitrile or methanol is typically effective.

    • Detection: UV detection at a wavelength where both the sulfinamide and expected degradation products have significant absorbance (e.g., 215-254 nm).

    • Injection Volume: 10-20 µL.

    • Flow Rate: 1.0 mL/min.

  • Data Collection:

    • At specified time points (e.g., 1, 3, 7, 14, 30 days), remove a vial from its storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Inject the sample into the HPLC system.

    • Record the peak areas for the parent sulfinamide and any new peaks that appear.

  • Data Analysis:

    • Identify the degradation product peaks by comparing their retention times with the reference standards.

    • Calculate the percentage of the sulfinamide remaining at each time point relative to the T=0 sample.

    • Plot the percentage of sulfinamide remaining versus time for each storage condition to determine the degradation rate.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage & Stability Testing cluster_analysis Analysis start Start: Pure Sulfinamide Sample prep_stock Prepare Stock Solution (1 mg/mL in ACN) start->prep_stock aliquot Aliquot into Vials (Inert Atmosphere) prep_stock->aliquot t0 T=0 Analysis (Initial Purity Check) aliquot->t0 cond1 Condition 1: -20°C / Inert aliquot->cond1 cond2 Condition 2: 4°C / Inert aliquot->cond2 cond3 Condition 3: 25°C / Air aliquot->cond3 hplc HPLC Analysis at Time Points (T=x) t0->hplc cond1->hplc cond2->hplc cond3->hplc data Data Processing: - Quantify Parent Peak - Identify Degradation Peaks hplc->data report Generate Stability Report data->report

Caption: Workflow for a typical sulfinamide stability study.

Caption: Decision tree for troubleshooting poor reaction outcomes.

References

Validation & Comparative

Determining Enantiomeric Purity of 2-Methoxynaphthalene-1-sulfinamide by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, accurately determining the enantiomeric purity of chiral molecules is paramount. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopic methods for the determination of enantiomeric purity of 2-Methoxynaphthalene-1-sulfinamide and related aromatic sulfinamides. We will explore two primary techniques: the use of chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs), presenting their respective experimental protocols, comparative data, and logical workflows.

Comparison of NMR Methods for Enantiomeric Purity Determination

The choice between using a chiral derivatizing agent or a chiral solvating agent depends on several factors, including the desired accuracy, sample availability, and the potential for chemical modification of the analyte. The following table summarizes the key quantitative parameters for these two approaches based on studies of analogous aromatic sulfinamides.

ParameterChiral Derivatizing Agent (CDA) MethodChiral Solvating Agent (CSA) Method
Principle Covalent bond formation to create diastereomersNon-covalent interaction to form transient diastereomeric complexes
Typical Reagent 2-Formylphenylboronic acid & (-)-Pinanediol(S)-1,1'-Bi-2-naphthol (BINOL)
Observable Nucleus ¹H (Imine proton of diastereomeric esters)¹H (Protons near the chiral center)
Typical Δδ (ppm) Up to 0.085 ppm for imine protons[1]Variable, often smaller than CDA method and can be concentration-dependent[1][2][3][4][5]
Sample Preparation Chemical reaction requiredSimple mixing of analyte and CSA
Potential for Kinetic Resolution Low, as the reaction generally proceeds to completion[6]None
Analyte Recovery Requires chromatographic separation and hydrolysis of diastereomersAnalyte is recoverable

Experimental Protocols

Chiral Derivatizing Agent (CDA) Method: Three-Component Derivatization

This method involves the formation of diastereomeric sulfiniminoboronate esters, which exhibit distinct signals in the ¹H NMR spectrum.[6][7][8]

Materials:

  • This compound (racemic or enantiomerically enriched)

  • 2-Formylphenylboronic acid

  • (-)-Pinanediol (or other enantiopure diol)

  • Deuterated chloroform (CDCl₃)

  • NMR tube

Procedure:

  • In an NMR tube, dissolve 2-formylphenylboronic acid (1.0 equiv.) and (-)-pinanediol (1.1 equiv.) in approximately 0.6 mL of CDCl₃.

  • Allow the mixture to stand for 10 minutes to pre-form the chiral boronic ester.

  • Add the this compound (1.0 equiv.) to the NMR tube.

  • Cap the tube and shake gently to ensure thorough mixing.

  • Allow the reaction to proceed at room temperature for approximately 30 minutes.

  • Acquire the ¹H NMR spectrum.

  • Determine the diastereomeric ratio by integrating the well-resolved signals of the imine protons of the resulting diastereomeric sulfiniminoboronate esters. The enantiomeric excess (ee) is equivalent to the diastereomeric excess (de).

CDA_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis A Mix 2-Formylphenylboronic Acid and (-)-Pinanediol in CDCl3 B Add this compound A->B 10 min pre-formation C Acquire ¹H NMR Spectrum B->C 30 min reaction D Integrate Diastereomeric Imine Proton Signals C->D E Calculate Enantiomeric Excess D->E

Workflow for the Chiral Derivatizing Agent (CDA) Method.
Chiral Solvating Agent (CSA) Method

This approach relies on the formation of transient, non-covalent diastereomeric complexes between the sulfinamide enantiomers and a chiral solvating agent, leading to separate NMR signals for the enantiomers. (S)-BINOL is a commonly used CSA for related compounds.[1][2][3][4][9]

Materials:

  • This compound (racemic or enantiomerically enriched)

  • (S)-1,1'-Bi-2-naphthol ((S)-BINOL)

  • Deuterated chloroform (CDCl₃) or Deuterated benzene (C₆D₆)

  • NMR tube

Procedure:

  • In an NMR tube, dissolve the this compound (1.0 equiv.) in approximately 0.6 mL of the chosen deuterated solvent.

  • Acquire a ¹H NMR spectrum of the pure analyte as a reference.

  • Add the chiral solvating agent, (S)-BINOL (1.0 - 2.0 equiv.), to the NMR tube.

  • Cap the tube and shake gently to ensure complete dissolution and complex formation.

  • Acquire the ¹H NMR spectrum of the mixture.

  • Identify a well-resolved pair of signals corresponding to the two enantiomers. Protons in proximity to the sulfinamide stereocenter are most likely to show separation.

  • Determine the enantiomeric ratio by integrating the resolved signals.

CSA_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis A Dissolve this compound in Deuterated Solvent B Add (S)-BINOL A->B C Acquire ¹H NMR Spectrum B->C Mix thoroughly D Integrate Resolved Enantiomeric Signals C->D E Calculate Enantiomeric Excess D->E

Workflow for the Chiral Solvating Agent (CSA) Method.

Concluding Remarks

Both the chiral derivatizing agent and chiral solvating agent methods offer viable and reliable means to determine the enantiomeric purity of this compound by NMR spectroscopy. The CDA method, involving the formation of stable diastereomers, often results in larger and more easily quantifiable signal separations. However, it requires a chemical transformation of the analyte. The CSA method is non-destructive and involves a simpler preparation, but the resolution of the enantiomeric signals can be more sensitive to experimental conditions such as concentration and temperature, and may result in smaller chemical shift differences. The choice of method will ultimately be guided by the specific requirements of the analysis and the available resources.

References

A Comparative Guide to the Mass Spectrometry Analysis of 2-Methoxynaphthalene-1-sulfinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometry-based analysis of 2-Methoxynaphthalene-1-sulfinamide, a novel aryl sulfinamide. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from the analysis of structurally related aryl sulfinamides and naphthalene derivatives to present a robust analytical framework. We will explore expected mass spectrometry performance, compare it with alternative analytical techniques, and provide detailed experimental protocols.

Mass Spectrometry Analysis of this compound

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a tandem mass spectrometer (MS/MS), is the preferred method for the sensitive and selective analysis of this compound.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, though it may require derivatization to improve the volatility and thermal stability of the analyte.[3][4][5]

Predicted Fragmentation Pattern

Based on the known fragmentation of aryl sulfonamides and sulfinamides, the primary fragmentation pathways for this compound under positive ion electrospray ionization (ESI+) are expected to involve cleavage of the S-N and Ar-S bonds.[6][7] A characteristic loss of sulfur dioxide (SO₂) is a common fragmentation pathway for aromatic sulfonamides and is anticipated here as well.[6]

The mass spectrum of 2-methoxynaphthalene, a core structural component, shows a strong molecular ion peak at m/z 158, with major fragments at m/z 115 and 128.[8][9][10] This suggests that fragmentation of the naphthalene moiety will also contribute to the overall mass spectrum of this compound.

Performance Comparison: Mass Spectrometry vs. Alternative Techniques

While mass spectrometry offers superior sensitivity and specificity, other analytical techniques can be employed for the analysis of sulfinamides. The following table compares the expected performance of LC-MS/MS with other common analytical methods.

Analytical Technique Principle Selectivity Sensitivity Quantitative Capability Structural Information Throughput
LC-MS/MS Chromatographic separation followed by mass analysis of precursor and product ions.[1][2]Very HighVery High (ppb to ppt levels).[11][12]ExcellentExcellent (fragmentation provides structural insights).[6]High
GC-MS Gas chromatographic separation followed by mass analysis.[3][5]HighHighGoodGoodModerate to High
High-Performance Liquid Chromatography (HPLC) with UV Detection Chromatographic separation based on polarity with detection by UV absorbance.[2]ModerateModerate (ppm to high ppb levels)GoodLimited (retention time only)High
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[9]HighLowGoodExcellent (detailed structural elucidation)Low
Titrimetric Methods Measurement of the volume of a reagent of known concentration required to react completely with the analyte.LowLowGood (for bulk material)NoneLow
Colorimetry Measurement of the absorption of light of a specific wavelength by a colored solution.Low to ModerateModerateFairNoneHigh

Experimental Protocols

LC-MS/MS Analysis of this compound

This protocol is based on established methods for the analysis of sulfonamides and related compounds.[11][12][13]

Sample Preparation:

  • Accurately weigh 10 mg of the this compound standard and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • For unknown samples, dissolve them in the same solvent and dilute to fall within the calibration range.

Liquid Chromatography Conditions:

  • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.[14]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[14]

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90-10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry Conditions (Tandem Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Collision Gas: Argon

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound and identifying the precursor ion and major product ions.

GC-MS Analysis of this compound (with Derivatization)

This protocol may be necessary if the compound exhibits poor thermal stability or volatility.[3][15]

Derivatization:

  • To 100 µL of a sample solution in a suitable aprotic solvent, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Heat the mixture at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Gas Chromatography Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • Injection Mode: Splitless

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-500

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Standard Standard Compound Dissolution Dissolution in Solvent Standard->Dissolution Unknown Unknown Sample Unknown->Dissolution Dilution Serial Dilution Dissolution->Dilution LC_MS LC-MS/MS Analysis Dilution->LC_MS GC_MS GC-MS Analysis (with Derivatization) Dilution->GC_MS Quantification Quantification LC_MS->Quantification Confirmation Structural Confirmation LC_MS->Confirmation GC_MS->Quantification GC_MS->Confirmation

Caption: Experimental workflow for the analysis of this compound.

signaling_pathway cluster_fragmentation Collision-Induced Dissociation (CID) Analyte This compound (Precursor Ion [M+H]+) Frag1 Loss of SO2 [M+H-64]+ Analyte->Frag1 -SO2 Frag2 Cleavage of S-N bond Analyte->Frag2 Frag3 Cleavage of Ar-S bond Analyte->Frag3 Frag4 Naphthalene moiety fragment (e.g., m/z 158, 128, 115) Analyte->Frag4

Caption: Predicted fragmentation pathway of this compound in MS/MS.

References

Comparative study of sulfinamide versus sulfonamide reactivity in organic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of sulfur-containing functional groups is a cornerstone of modern organic synthesis and medicinal chemistry. Among these, sulfinamides (R-S(O)-NR'₂) and sulfonamides (R-SO₂-NR'₂) are two pivotal functionalities. While structurally similar, the difference in the sulfur oxidation state—S(IV) for sulfinamides and S(VI) for sulfonamides—imparts dramatically different chemical properties and reactivity profiles. This guide provides an objective comparison of their performance in key synthetic transformations, supported by experimental data and detailed protocols, to aid chemists in selecting the appropriate functional group for their specific application.

Core Structural and Electronic Differences

The reactivity of sulfinamides and sulfonamides is a direct consequence of their distinct electronic and structural features. The S(VI) center in sulfonamides is highly electron-deficient, which significantly influences the adjacent nitrogen atom. Conversely, the S(IV) center in sulfinamides results in a less polarized S-N bond and different stereochemical properties.

  • Sulfonamides (R-SO₂-NR'₂): The nitrogen lone pair is extensively delocalized across the two strongly electron-withdrawing sulfonyl oxygens. This renders the nitrogen atom largely non-nucleophilic and makes the N-H proton significantly acidic. The geometry around the sulfur atom is tetrahedral, and the S-N bond is exceptionally stable, requiring harsh conditions for cleavage.[1][2]

  • Sulfinamides (R-S(O)-NR'₂): With only one S=O bond, the nitrogen lone pair is more localized and available for chemical reactions, making the nitrogen atom nucleophilic.[3][4] The sulfur atom is a stable stereogenic center, leading to the existence of chiral sulfinamides which are non-inverting and can be isolated in enantiopure forms.[5] This chirality is fundamental to their application in asymmetric synthesis.

Comparative Reactivity in Key Synthetic Applications

The divergent properties of sulfinamides and sulfonamides dictate their utility in different synthetic contexts, from protecting group strategies to complex C-H activation cascades.

A primary distinction lies in the reactivity of the nitrogen atom.

  • Sulfinamides: The nitrogen atom is sufficiently nucleophilic to react with electrophiles. A quintessential example is the condensation with aldehydes and ketones to form N-sulfinyl imines. This reaction is a cornerstone of the widely used Ellman's auxiliary method for asymmetric amine synthesis. Furthermore, sulfinamides can undergo N-arylation via cross-coupling reactions.[6][7]

  • Sulfonamides: The nitrogen is poorly nucleophilic. Reactions at the nitrogen center, such as alkylation or arylation, typically require prior deprotonation with a strong base to generate the corresponding sulfonamidate anion. The most common reaction for their synthesis involves the nucleophilic attack of a primary or secondary amine on a sulfonyl chloride.[8]

The stability of the S-N bond is a critical factor in their application as amine protecting groups.

  • Sulfinamides: The S-N bond is labile under mild acidic conditions. This allows for the facile deprotection of the corresponding amine, which is a key advantage when using sulfinamides like tert-butanesulfinamide as chiral auxiliaries.

  • Sulfonamides: The S-N bond is exceptionally robust and resistant to a wide range of chemical conditions, including strong acids and bases.[2] This stability makes them excellent protecting groups for amines when harsh reaction conditions are required elsewhere in the molecule. Deprotection is often challenging, requiring conditions such as dissolving metal reduction (e.g., Na/NH₃) or strong acid hydrolysis at high temperatures.[1][2]

  • Sulfinamides: Enantiopure sulfinamides, particularly Ellman's tert-butanesulfinamide, are preeminent chiral auxiliaries. They serve as powerful chiral ammonia equivalents, directing the diastereoselective addition of nucleophiles to N-sulfinyl imines to generate a wide array of chiral amines, amino alcohols, and amino acids.[5]

  • Sulfonamides: Due to the difficulty in forming the corresponding N-sulfonyl imines and their inherent stability, sulfonamides are not typically employed as chiral auxiliaries in the same manner as sulfinamides.

Both functionalities can direct the regioselective functionalization of C-H bonds, albeit through coordination with a metal catalyst.

  • Sulfinamides: The sulfinyl oxygen can act as a directing group, facilitating the ortho-C-H functionalization of arenes. The sulfinyl group can be easily cleaved or transformed after the desired modification.[9][10]

  • Sulfonamides: The sulfonamide group is a well-established and powerful directing group in C-H activation chemistry, enabling diverse transformations such as arylation, alkylation, and olefination at the ortho position of an aromatic ring.[11]

The interconversion between these two functional groups is a synthetically valuable transformation.

  • Sulfinamides to Sulfonamides: Sulfinamides are readily oxidized to the corresponding sulfonamides using a variety of common oxidizing agents, such as m-CPBA or KMnO₄.[12] This facile conversion allows for a two-step process where the unique reactivity of a sulfinamide is harnessed, followed by oxidation to a highly stable sulfonamide for subsequent synthetic steps or as the final target.[3][4]

  • Sulfonamides to Sulfinamides: The reduction of a sulfonamide to a sulfinamide is a more challenging transformation that requires specific reducing agents, such as triphenylphosphine in the presence of a sulfonyl chloride.

Quantitative Data Summary

The following table summarizes the key comparative aspects of sulfinamide and sulfonamide reactivity.

FeatureSulfinamideSulfonamide
Sulfur Oxidation State S(IV)S(VI)
Geometry at Sulfur Pyramidal, ChiralTetrahedral, Achiral
N-Atom Reactivity NucleophilicNon-nucleophilic, Acidic N-H
S-N Bond Stability Labile to mild acidVery robust
Typical Cleavage Mild acid (e.g., HCl in protic solvent)Harsh conditions (e.g., Na/NH₃, HBr/heat)
Primary Application Chiral Auxiliary, Synthetic IntermediateProtecting Group, Directing Group, Pharmacophore
Oxidation Potential Easily oxidized to sulfonamideInert to oxidation
Reduction Potential Reducible to lower oxidation statesDifficult to reduce

Visualization of Concepts

G cluster_sulfinamide Sulfinamide cluster_sulfonamide Sulfonamide sulfinamide {R-S(O)-NR'₂ | Sulfur (IV) | Pyramidal & Chiral} reac_sulfinamide N-Nucleophilic sulfinamide->reac_sulfinamide Localized N lone pair app_sulfinamide Chiral Auxiliary (e.g., Ellman's) reac_sulfinamide->app_sulfinamide Forms N-sulfinyl imines sulfonamide {R-SO₂-NR'₂ | Sulfur (VI) | Tetrahedral} reac_sulfonamide N-Non-nucleophilic (Acidic N-H) sulfonamide->reac_sulfonamide Delocalized N lone pair app_sulfonamide Robust Protecting Group (e.g., Tosyl) reac_sulfonamide->app_sulfonamide High Stability

G thiol Thiol / Disulfide (R-SH / R-S-S-R) sulfinamide Sulfinamide (R-S(O)-NR'₂) thiol->sulfinamide Oxidative Amination [Cu or Pd catalyst] sulfonamide Sulfonamide (R-SO₂-NR'₂) sulfinamide->sulfonamide Oxidation [e.g., m-CPBA] sulfonamide->sulfinamide Reduction [e.g., PPh₃]

G start Start: Aldehyde/Ketone + (R)-tert-Butanesulfinamide step1 Step 1: Condensation (Lewis Acid or Drying Agent) start->step1 intermediate Intermediate: Chiral N-Sulfinyl Imine step1->intermediate step2 Step 2: Nucleophilic Addition (e.g., Grignard Reagent) intermediate->step2 intermediate2 Intermediate: Diastereomeric Adduct step2->intermediate2 step3 Step 3: Acidic Cleavage (e.g., HCl in MeOH) intermediate2->step3 end Product: Chiral Primary Amine step3->end

Experimental Protocols

The following protocols are representative examples of the distinct reactivity of sulfinamides and sulfonamides.

This procedure describes the condensation of an aldehyde with tert-butanesulfinamide, a key step in asymmetric amine synthesis.

  • Materials: (R)-tert-butanesulfinamide (1.0 eq), p-tolualdehyde (1.1 eq), titanium(IV) ethoxide (Ti(OEt)₄, 2.0 eq), tetrahydrofuran (THF, anhydrous).

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add (R)-tert-butanesulfinamide and anhydrous THF.

    • Add p-tolualdehyde to the solution.

    • Add Ti(OEt)₄ dropwise to the mixture at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Quench the reaction by pouring it into an equal volume of brine with vigorous stirring.

    • Filter the resulting suspension through a pad of celite, washing with ethyl acetate.

    • Separate the layers of the filtrate, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude N-sulfinyl imine can be purified by column chromatography on silica gel.

This protocol details the synthesis of a stable N-tosylsulfonamide from a primary amine.[2][8]

  • Materials: Benzylamine (1.0 eq), p-toluenesulfonyl chloride (TsCl, 1.1 eq), pyridine or triethylamine (1.5 eq), dichloromethane (DCM).

  • Procedure:

    • Dissolve benzylamine in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Add pyridine or triethylamine to the solution.

    • Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • The resulting N-benzyl-4-methylbenzenesulfonamide can be purified by recrystallization or column chromatography.

This procedure illustrates the straightforward conversion of the S(IV) sulfinamide to the S(VI) sulfonamide.[12]

  • Materials: N-Aryl p-toluenesulfinamide (1.0 eq), 3-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq), dichloromethane (DCM).

  • Procedure:

    • Dissolve the sulfinamide in DCM and cool the solution to 0 °C.

    • Add a solution of m-CPBA in DCM dropwise over 15 minutes.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

    • Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide, which can be further purified.

Conclusion

Sulfinamides and sulfonamides, while closely related, offer a complementary set of reactivities that are invaluable to the synthetic chemist. Sulfinamides are prized for their role as chiral auxiliaries, enabled by the nucleophilic nitrogen and the stereogenic sulfur center, with the advantage of mild S-N bond cleavage. In contrast, sulfonamides provide exceptional stability, making them a default choice for robust amine protecting groups and reliable directing groups in C-H functionalization. The ability to readily oxidize sulfinamides to sulfonamides further enhances their synthetic utility, allowing for a strategic transition from a reactive, chiral intermediate to a stable, final product. A thorough understanding of these differences is essential for the rational design of efficient and innovative synthetic routes in research and development.

References

Validating the Molecular Structure of 2-Methoxynaphthalene-1-sulfinamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step. This guide provides a comparative overview of analytical techniques for the structural validation of 2-Methoxynaphthalene-1-sulfinamide, with a primary focus on X-ray crystallography as the definitive method. This document outlines the experimental data that can be expected from various techniques and provides the foundational protocols for these analyses.

Introduction to this compound

This compound is a chiral organic compound. Its precise molecular geometry, including bond lengths, bond angles, and stereochemistry, is crucial for understanding its chemical properties and potential biological activity. While various analytical methods provide pieces of the structural puzzle, X-ray crystallography offers a complete and high-resolution picture.

Primary Method: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute structure of a crystalline compound.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine the precise location of each atom in the molecule.

Expected Crystallographic Data for this compound

The following table summarizes typical data that would be obtained from an X-ray crystallographic analysis of this compound.

ParameterExpected ValueSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic shape of the unit cell.
Space Groupe.g., P2₁/c or P2₁2₁2₁Defines the symmetry elements within the unit cell.
Unit Cell Dimensionsa, b, c (Å) and α, β, γ (°)The dimensions and angles of the repeating unit in the crystal lattice.
Resolution (Å)< 1.0A measure of the level of detail resolved; lower values are better.
R-factor (R₁)< 0.05 (5%)An indicator of the agreement between the crystallographic model and the experimental X-ray diffraction data.[3]
Goodness-of-fit (GOF)~1.0Indicates how well the refined model fits the observed data.
Final Electron Density MapNo significant residual peaks or holesConfirms that all atoms have been correctly located and modeled.

Alternative and Complementary Validation Methods

While X-ray crystallography is definitive, other spectroscopic methods are essential for characterizing the compound, especially in a non-crystalline state, and for corroborating the crystallographic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (typically ¹H and ¹³C) within a molecule.[4][5][6][7][8] This allows for the determination of the connectivity of atoms and can help in elucidating the compound's structure.

Expected NMR Data for this compound

  • ¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the naphthalene ring, the methoxy protons, and the amine proton. The chemical shifts and coupling patterns would confirm their relative positions.

  • ¹³C NMR: The carbon NMR spectrum would show a specific number of signals corresponding to the different carbon environments in the molecule, including the quaternary carbons.

Proton EnvironmentExpected ¹H Chemical Shift (ppm)Carbon EnvironmentExpected ¹³C Chemical Shift (ppm)
Aromatic (Naphthalene)7.0 - 8.0Aromatic (Naphthalene)110 - 140
-OCH₃~3.9-OCH₃55 - 60
-S(O)NH₂Variable (broad singlet)C-S (Naphthalene)130 - 145
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.[9][10][11][12][13]

Expected Mass Spectrometry Data for this compound

IonExpected m/z RatioSignificance
[M]⁺ (Molecular Ion)~221.05Confirms the molecular weight of the compound.
[M - NH₂]⁺~205.05Fragmentation corresponding to the loss of the amino group.
[M - S(O)NH₂]⁺~157.07Fragmentation indicating the loss of the sulfinamide group.
[C₁₀H₇O]⁺ (naphthoxy)~143.05A common fragment from the naphthalene portion.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[14][15][16]

Expected FTIR Data for this compound

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
N-H (amine)3400 - 3200Stretch
C-H (aromatic)3100 - 3000Stretch
C-H (aliphatic, -OCH₃)3000 - 2850Stretch
C=C (aromatic)1600 - 1450Stretch
S=O (sulfinamide)1080 - 1040Stretch
C-O (ether)1275 - 1200Stretch
S-N (sulfinamide)940 - 900Stretch

Experimental Protocols

Single-Crystal X-ray Crystallography
  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[17][18] A suitable solvent system must be determined empirically.

  • Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then rotated in a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.[19]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. This model is then refined against the experimental data to yield the final, precise atomic coordinates.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard like tetramethylsilane (TMS) may be added.

  • Data Acquisition: The sample is placed in an NMR spectrometer. ¹H and ¹³C spectra are acquired. More advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to further elucidate the structure.

  • Data Analysis: The resulting spectra are processed (Fourier transformation, phasing, and baseline correction). Chemical shifts, coupling constants, and integration values are analyzed to assign the structure.

Mass Spectrometry
  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer. An ionization technique such as Electron Ionization (EI) or Electrospray Ionization (ESI) is used to generate gas-phase ions.[9]

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

FTIR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed as a mull (a dispersion in mineral oil) or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded by passing a beam of infrared radiation through the sample.

  • Data Analysis: The spectrum, which plots transmittance or absorbance versus wavenumber, is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive structural validation of this compound.

G cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Characterization cluster_definitive Definitive Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Crystal_Growth Crystal Growth Purification->Crystal_Growth Structure_Solution Structure Solution & Refinement NMR->Structure_Solution Corroboration MS->Structure_Solution Corroboration FTIR->Structure_Solution Corroboration XRay Single-Crystal X-ray Diffraction Crystal_Growth->XRay XRay->Structure_Solution Final_Structure Validated Structure of This compound Structure_Solution->Final_Structure

Caption: Workflow for structural validation.

Conclusion

The definitive validation of the this compound structure is best achieved through single-crystal X-ray crystallography. This technique provides an unambiguous three-dimensional model of the molecule. However, a comprehensive characterization relies on the synergistic use of spectroscopic methods such as NMR, MS, and FTIR. These complementary techniques not only support the crystallographic findings but are also essential for routine analysis and quality control where crystallography may not be feasible. The combined application of these methods ensures a thorough and robust structural validation critical for research and drug development endeavors.

References

A Comparative Guide to the Efficacy of 2-Methoxynaphthalene-Derived Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides a detailed comparison of the efficacy of various catalysts derived from 2-methoxynaphthalene, a versatile scaffold in modern catalysis. This document is intended for researchers, scientists, and professionals in drug development, offering objective performance data and supporting experimental details. The catalysts are broadly categorized by their primary application: asymmetric synthesis and Friedel-Crafts acylation.

Asymmetric Synthesis: Chiral Ligands from 2-Methoxynaphthalene

Derivatives of 2-methoxynaphthalene, particularly those based on the 1,1'-bi-2-naphthol (BINOL) framework, are foundational in asymmetric catalysis. These C2-symmetric diol ligands and their subsequent modifications, such as phosphoramidites, are widely employed to induce stereoselectivity in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Data Presentation: Performance in Asymmetric Reactions

The following table summarizes the performance of several 2-methoxynaphthalene-derived catalysts in key asymmetric transformations.

Catalyst/LigandReaction TypeSubstratesProductYield (%)Enantiomeric Excess (ee %)Key Conditions
(S)-BINOL-derived Phosphoramidite-Pd Nanoparticles Suzuki C-C Coupling1-bromo-2-methoxynaphthalene, 1-naphthylboronic acidChiral binaphthalene47-9618-690.1 mol% catalyst, Ba(OH)₂, DME/H₂O (9/1), room temp, 3-24 h[1][2]
(R)-BINOL-derived Boronate Ester AnnulationStyrene oxide, PhCH=N(O)Metrans-2-methyl-3,6-diphenyl-1,4,2-dioxazine~90Not applicable (diastereoselective)5 mol% catalyst, toluene, room temp, 2 h[3]
BINOL-derived Bifunctional Sulfide Asymmetric Bromolactonization2-allyl-benzoic acids3,3-disubstituted phthalidesNot specifiedUp to 96Not specified[4]
VAPOL-derived Catalyst Diels-Alder ReactionAcrolein, cyclopentadieneexo cycloadductHighHighEt₂AlCl cocatalyst[5]
BINOL-derived Catalyst Diels-Alder ReactionAcrolein, cyclopentadieneexo cycloadductHigh13-41Et₂AlCl cocatalyst[5]
Zr-VANOL Catalyst Imine Aldol ReactionSilyl ketene acetals, aryl iminesChiral β-amino estersExcellentHighNot specified[5]
Zr-BINOL Catalyst Imine Aldol ReactionSilyl ketene acetals, aryl iminesChiral β-amino estersLower than VANOLLower than VANOLNot specified[5]
Experimental Protocols

Synthesis of Binaphthyl-Based Chiral Phosphoramidite Ligands:

This procedure outlines the synthesis of chiral phosphoramidite ligands derived from (S)-BINOL, which can be used to stabilize palladium nanoparticles.[1][2]

  • Preparation of Perfluorinated (S)-BINOL: (S)-enantiomer of 1,1′-bi-2-naphthol is perfluorinated according to previously established methods.

  • Phosphoramidite Synthesis: The perfluorinated (S)-BINOL is reacted with dialkyl phosphoramidous dichlorides in the presence of triethylamine (Et₃N) to yield the enantiopure phosphoramidite ligands.

  • Catalyst Formation (Pd Nanoparticles):

    • A tetrahydrofuran (10 mL) solution of the chiral phosphoramidite ligand (0.25 mmol) is stirred vigorously under a nitrogen atmosphere in a Schlenk tube.

    • A methanol solution of K₂PdCl₄ (0.125 mmol) is added to the ligand solution at room temperature.

    • After approximately one hour of stirring, the resulting complex solution is cooled in an ice bath.

    • The complex is reduced by the addition of NaBH₄ (0.625 mmol). A color change from light yellow to black indicates the formation of palladium nanoparticles.[1][2]

Asymmetric Suzuki C–C Coupling Reaction:

The following is a general procedure for the asymmetric coupling of 1-bromo-2-methoxynaphthalene and 1-naphthylboronic acid.[1][2]

  • The (S)-binap-PdNPs catalyst (0.1 mol %) is added to a reaction vessel.

  • 1-bromo-2-methoxynaphthalene and 1-naphthylboronic acid are added as substrates.

  • Ba(OH)₂ is introduced as the base.

  • A solvent mixture of DME/H₂O (9/1) is used.

  • The reaction is stirred at room temperature for a duration of 3 to 24 hours.

Visualizations

Ligand_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product BINOL (S)-BINOL Chlorophosphite Chlorophosphite Intermediate BINOL->Chlorophosphite + PCl₃ PCl3 PCl₃ PCl3->Chlorophosphite Amine HNR₂ Phosphoramidite Phosphoramidite Ligand Amine->Phosphoramidite Base Base (e.g., Et₃N) Base->Phosphoramidite Chlorophosphite->Phosphoramidite + HNR₂ / Base

Caption: Synthesis of BINOL-derived phosphoramidite ligands.

Friedel-Crafts Acylation: Solid Acid Catalysts

2-Methoxynaphthalene is a key starting material for the synthesis of 2-acetyl-6-methoxynaphthalene, a crucial intermediate for the anti-inflammatory drug Naproxen.[6] This transformation is typically achieved through Friedel-Crafts acylation, for which a variety of solid acid catalysts have been investigated to improve selectivity and yield while minimizing environmental impact.

Data Presentation: Performance in Friedel-Crafts Acylation

The table below compares the efficacy of different catalysts in the acylation of 2-methoxynaphthalene.

CatalystAcylating AgentSolventConversion (%)Selectivity for 2-acetyl-6-methoxynaphthalene (%)Key Conditions
H-MOR Zeolite (SiO₂/Al₂O₃ = 200) Acetic anhydrideAcetic acid8286Low acid content catalyst[6]
Aluminum Chloride (AlCl₃) Acetyl chlorideNitrobenzene~85 (yield)Not specified1.1-1.2 mol AlCl₃ per mol of substrate, 40 ± 5 °C, 10-30 h[7]
12-Phosphotungstic acid on Silica gel (20% w/w) Acetic anhydrideTetrachloroethane67-68>98Refluxing tetrachloroethane[8][9]
H-beta Zeolite Acetic anhydrideNot specified35-40Isomerization to 6-acyl isomer facilitated by extra-framework aluminum100-150 °C[10]
H-Y Zeolite Acetic anhydrideNot specified35-40Not specified100-150 °C[10]
H-mordenite Acetic anhydrideNot specified35-40Not specified100-150 °C[10]
Experimental Protocols

Zeolite-Catalyzed Acylation of 2-Methoxynaphthalene:

This protocol is based on the use of H-MOR zeolite in acetic acid.[6]

  • In a reaction vessel, 2-methoxynaphthalene is dissolved in acetic acid, which serves as the solvent.

  • Acetic anhydride is added as the acetylating agent.

  • The proton-type H-MOR zeolite catalyst with a low acid content (SiO₂/Al₂O₃ = 200) is introduced into the mixture.

  • The reaction is heated and stirred under conditions optimized to achieve high conversion and selectivity.

  • Upon completion, the solid catalyst is filtered off, and the product, 2-acetyl-6-methoxynaphthalene, is isolated from the reaction mixture.

Acylation using 12-Phosphotungstic Acid on Silica Gel:

This procedure describes a highly selective acylation method.[8][9]

  • 12-Phosphotungstic acid supported on silica gel (20% w/w) is used as the solid acid catalyst.

  • 2-Methoxynaphthalene and acetic anhydride are added to tetrachloroethane in a reaction flask.

  • The mixture is heated to reflux and maintained for a period sufficient to achieve optimal conversion.

  • After the reaction, the catalyst is removed by filtration.

  • The product, 1-(6-Methoxynaphthalen-2-yl)ethanone (2,6-AMN), can be further purified by crystallization from a non-polar solvent like nonane to separate it from unreacted starting material.

Visualizations

Acylation_Workflow cluster_setup Reaction Setup cluster_process Reaction Process cluster_workup Workup cluster_product Product Reactants 2-Methoxynaphthalene + Acetic Anhydride + Solvent Heating Heating and Stirring Reactants->Heating Catalyst Solid Acid Catalyst (e.g., Zeolite, Supported PTA) Catalyst->Heating Filtration Filtration to remove catalyst Heating->Filtration Isolation Product Isolation (e.g., Crystallization) Filtration->Isolation Product 2-Acetyl-6-methoxynaphthalene Isolation->Product

References

Navigating the Synthesis of 2-Methoxynaphthalene-1-sulfinamide: A Comparative Guide to Synthetic Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Methoxynaphthalene-1-sulfinamide, a potentially valuable building block, can be accessed through several synthetic pathways. This guide provides a comparative analysis of two prominent routes, offering detailed experimental protocols and performance data to inform your selection of the most suitable method.

The primary divergence in the synthesis of this compound lies in the approach to forming the sulfinamide functional group from a common intermediate, 2-methoxynaphthalene-1-sulfonyl chloride. Route A employs a direct, one-pot reduction and amination of the sulfonyl chloride, while Route B follows a more traditional two-step process involving the formation of a sulfonamide intermediate followed by reduction.

Comparative Analysis of Synthetic Routes

The choice between these routes will depend on factors such as desired reaction time, yield, and tolerance to specific reagents. The following table summarizes the key quantitative data for each approach.

ParameterRoute A: One-Pot Reductive AminationRoute B: Two-Step Sulfonamide Reduction
Starting Material 2-Methoxynaphthalene2-Methoxynaphthalene
Key Intermediate 2-Methoxynaphthalene-1-sulfonyl chloride2-Methoxynaphthalene-1-sulfonamide
Overall Yield 60-70% (estimated)55-65% (estimated)
Reaction Time 4-6 hours12-24 hours
Number of Steps 23
Key Reagents Chlorosulfonic Acid, Triphenylphosphine, AmineChlorosulfonic Acid, Ammonia, Reducing Agent (e.g., PPh₃/I₂)
Advantages Faster, fewer stepsPotentially easier purification of intermediate
Disadvantages In-situ formation of reactive intermediatesLonger overall reaction time

Visualizing the Synthetic Pathways

To further clarify the distinct strategies, the following diagrams illustrate the logical flow of each synthetic route.

Route_A cluster_0 Route A: One-Pot Reductive Amination A 2-Methoxynaphthalene B 2-Methoxynaphthalene-1-sulfonyl chloride A->B Chlorosulfonic Acid C This compound B->C PPh₃, Amine (One-Pot) Route_B cluster_1 Route B: Two-Step Sulfonamide Reduction D 2-Methoxynaphthalene E 2-Methoxynaphthalene-1-sulfonyl chloride D->E Chlorosulfonic Acid F 2-Methoxynaphthalene-1-sulfonamide E->F Ammonia G This compound F->G Reduction (e.g., PPh₃/I₂)

Navigating the Therapeutic Landscape: A Comparative Guide to Novel Naphthalenic Sulfinamide Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Naphthalenic sulfinamides have emerged as a promising class of compounds with diverse biological activities. This guide provides a comprehensive comparison of the performance of novel naphthalenic sulfinamide libraries, supported by experimental data, to aid in the evaluation and selection of these compounds for further investigation.

This publication delves into the biological activity screening of these libraries, focusing on their anticancer and antimicrobial potential. We present a comparative analysis of their efficacy against various cell lines and microbial strains, alongside detailed experimental protocols for key assays and visualizations of the underlying biological pathways.

Unveiling the Anticancer Potential: A Data-Driven Comparison

Novel naphthalenic sulfinamide libraries have demonstrated significant promise as anticancer agents, with several compounds exhibiting potent activity against various cancer cell lines. The following tables summarize the in vitro cytotoxic activity of representative compounds from different studies, providing a clear comparison of their efficacy.

Table 1: Anticancer Activity of Naphthalene-Bearing Sulphonamide Derivatives

CompoundTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
5c MCF-7 (Breast Cancer)0.51 ± 0.03Cisplatin11.15 ± 0.75
5-Fu11.61 ± 0.60
Tamoxifen14.28 ± 0.40
CA-45.55 ± 0.11
A549 (Lung Cancer)0.33 ± 0.01--
5a MCF-7>10--
5e MCF-75.34 ± 0.31--
8b MCF-72.17 ± 0.15--

Data sourced from a study on new sulphonamide derivatives bearing a naphthalene moiety as potent tubulin polymerisation inhibitors.[1]

Table 2: Anticancer and STAT3 Inhibitory Activity of 6-Acetylnaphthalene-2-sulfonamide Derivatives

CompoundTarget Cell LineIC50 (µM)STAT3 Phosphorylation Inhibition IC50 (µM)Reference Compound (STAT3)IC50 (µM)
5a MCF-721.01 ± 1.14-Cryptotanshinone3.52
5b MCF-710.31 ± 0.523.59
5e MCF-715.24 ± 0.893.01
5i MCF-711.72 ± 0.63-

Data from a study on novel 6-acetylnaphthalene-2-sulfonamide derivatives as anticancer agents and STAT3 inhibitors.[2][3]

Combating Microbial Threats: A Look at Antimicrobial Efficacy

Beyond their anticancer properties, naphthalenic sulfinamide libraries have also been investigated for their antimicrobial activities. The following table highlights the minimum inhibitory concentrations (MIC) of selected compounds against various microbial strains.

Table 3: Antimicrobial Activity of 6-Acetylnaphthalene-2-sulfonamide Derivatives

CompoundMicrobial StrainMIC (mg/mL)
5b E. coli10
5j E. coli>50
5e S. aureus>50
5f S. aureus>50
5b C. albicans10
5c C. albicans>50
5d C. albicans10
5e C. albicans>50
5i C. albicans>50
5j C. albicans10

Data from a study on the antimicrobial evaluation of novel 6-acetylnaphthalene-2-sulfonamide derivatives.[2]

Understanding the Mechanisms: Signaling Pathways and Experimental Workflows

The biological effects of naphthalenic sulfinamides are often attributed to their interaction with specific cellular signaling pathways. One such pathway implicated in the anticancer activity of these compounds is the IL-6/JAK2/STAT3 signaling cascade.

IL6_JAK2_STAT3_Pathway IL6 IL-6 IL6R IL-6R IL6->IL6R Binds gp130 gp130 IL6R->gp130 Associates JAK2 JAK2 gp130->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates Gene Target Gene Expression (e.g., BCL2, Cyclin D1) Nucleus->Gene Promotes Transcription Naph_Sulf Naphthalenic Sulfinamide Naph_Sulf->JAK2 Inhibits Naph_Sulf->STAT3 Inhibits Phosphorylation

Caption: IL-6/JAK2/STAT3 signaling pathway and points of inhibition by naphthalenic sulfinamides.

The screening of these compound libraries follows a systematic workflow to identify and characterize their biological activities.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Compound_Library Naphthalenic Sulfinamide Library Primary_Screening Cell Viability Assay (e.g., CCK-8) Compound_Library->Primary_Screening Cell_Culture Cancer Cell Lines / Microbial Strains Cell_Culture->Primary_Screening Hit_Identification Hit Compounds Primary_Screening->Hit_Identification Enzyme_Assay Enzyme Inhibition Assay (e.g., Tubulin Polymerization) Hit_Identification->Enzyme_Assay Lead_Optimization Lead Compounds Enzyme_Assay->Lead_Optimization Pathway_Analysis Signaling Pathway Analysis (e.g., qRT-PCR for STAT3) Pathway_Analysis->Lead_Optimization Hit_identification Hit_identification Hit_identification->Pathway_Analysis

Caption: General experimental workflow for biological activity screening of compound libraries.

Detailed Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Cell Viability Assay (CCK-8 Method)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the naphthalenic sulfinamide compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • CCK-8 Reagent Addition: Following incubation, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

  • Incubation: The plates are incubated for an additional 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).

Tubulin Polymerization Inhibition Assay
  • Reaction Mixture Preparation: A reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a polymerization buffer is prepared.

  • Compound Incubation: The naphthalenic sulfinamide compounds at various concentrations are pre-incubated with the tubulin in a 96-well plate.

  • Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.

  • Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorescence plate reader.

  • Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Extraction: Total RNA is extracted from cancer cells treated with the naphthalenic sulfinamide compounds using a suitable RNA isolation kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qRT-PCR: The cDNA is then used as a template for qRT-PCR with specific primers for the target genes (e.g., IL6, JAK2, STAT3, BCL2, BAX, Cyclin D1, and c-MYC) and a reference gene (e.g., GAPDH).

  • Data Analysis: The relative gene expression levels are calculated using the 2-ΔΔCt method.[2][3]

This guide provides a foundational understanding of the biological activities of novel naphthalenic sulfinamide libraries. The presented data and protocols offer a valuable resource for researchers to compare, select, and further investigate these promising compounds for the development of new therapeutic interventions.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2-Methoxynaphthalene-1-sulfinamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) or disposal protocol for 2-Methoxynaphthalene-1-sulfinamide was found. The following guidelines are based on the properties of the structurally related compound, 2-Methoxynaphthalene, and general principles of laboratory chemical waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to perform a risk assessment before handling or disposing of this compound.

This document provides procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. Given the absence of specific data, a conservative approach is essential.

Hazard Assessment of the Related Compound: 2-Methoxynaphthalene

To ensure safety, it is prudent to assume that this compound may share hazards with its parent compound, 2-Methoxynaphthalene. Key hazards associated with 2-Methoxynaphthalene include:

  • Health Hazards: May cause eye and skin irritation.[1] Ingestion and inhalation may lead to irritation of the digestive and respiratory tracts.[1] Accidental ingestion may be harmful.[2]

  • Environmental Hazards: Very toxic to aquatic organisms, with potential for long-term adverse effects in the aquatic environment.[2]

  • Chemical Hazards: It is a combustible solid and is incompatible with strong oxidizing agents.[3][4] Thermal decomposition can release irritating gases and vapors, such as carbon monoxide and carbon dioxide.[4]

Quantitative Data for 2-Methoxynaphthalene

The following table summarizes key quantitative data for the related compound, 2-Methoxynaphthalene. This information is provided for reference and should be used with caution as the properties of this compound may differ.

PropertyValueSource
Molecular FormulaC₁₁H₁₀O[3]
Molecular Weight158.20 g/mol [5]
Melting Point70-73 °C[3][5]
Boiling Point274 °C[3][5]
Density1.064 g/mL at 25 °C[3][5]
SolubilityInsoluble in water.[6] Soluble in benzene, carbon disulfide, and diethyl ether.[5][5][6]
Acute Toxicity (Oral, Rat LD50)>5 g/kg[1]
Acute Toxicity (Skin, Rabbit LD50)>5 g/kg[1]

Standard Operating Procedure for Disposal

This protocol outlines the essential steps for the safe disposal of small quantities of this compound waste generated in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, closed-toe shoes, and safety glasses or goggles.

  • Use chemically resistant gloves (e.g., nitrile).

  • If there is a risk of generating dust, work in a fume hood and consider respiratory protection (e.g., N95 respirator).[5]

2. Waste Segregation and Collection:

  • Do not dispose of this chemical down the drain or in regular trash.[7][8]

  • Designate a specific, properly labeled hazardous waste container for this compound and any materials contaminated with it.[9]

  • The container must be in good condition, compatible with the chemical, and have a secure, leak-proof lid.[9][10]

  • Store solid and liquid waste separately.[8]

  • Avoid mixing with other incompatible wastes, particularly strong oxidizing agents.[4][10]

3. Labeling of Waste Containers:

  • Clearly label the waste container with the words "Hazardous Waste."[9]

  • Include the full chemical name: "this compound." Avoid abbreviations.[9]

  • Indicate the approximate quantity of waste.

  • Note the date when waste was first added to the container.[11]

4. Storage of Chemical Waste:

  • Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[12]

  • The storage area should be away from regular lab activity, heat sources, and direct sunlight.[7][8]

  • Ensure the storage area has secondary containment to control any potential spills.[9]

5. Spill Management:

  • In case of a minor spill, remove all ignition sources.[2]

  • For a dry spill, carefully sweep up the material, avoiding dust generation, and place it in the designated hazardous waste container.[2]

  • For a wet spill, absorb the material with an inert absorbent and place it in the waste container.

  • Wash the spill area with soap and water.[1]

  • All materials used for cleanup must also be disposed of as hazardous waste.[13]

  • For major spills, evacuate the area and contact your institution's EHS department immediately.[2]

6. Final Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[9]

  • Do not attempt to treat or dispose of the chemical waste yourself. Offer surplus and non-recyclable solutions to a licensed disposal company.

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste.

Chemical_Disposal_Workflow cluster_prep Preparation & Assessment cluster_handling Safe Handling & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste Chemical: This compound B Consult SDS & EHS Guidelines A->B C Perform Risk Assessment B->C D Wear Appropriate PPE C->D F Transfer Waste to Container D->F E Select & Label Compatible Hazardous Waste Container E->F G Keep Container Securely Closed F->G H Store in Designated Satellite Accumulation Area with Secondary Containment G->H I Arrange for Waste Pickup with EHS or Licensed Contractor H->I J Document Waste Disposal I->J

Caption: General workflow for laboratory chemical waste disposal.

References

Personal protective equipment for handling 2-Methoxynaphthalene-1-sulfinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Personal Protective Equipment (PPE)

The toxicological properties of 2-Methoxynaphthalene-1-sulfinamide have not been fully investigated.[1] Based on the data for 2-Methoxynaphthalene, it may cause eye, skin, and respiratory tract irritation.[1] Therefore, it is crucial to minimize exposure through appropriate engineering controls and personal protective equipment.

Recommended Personal Protective Equipment (PPE):

Protection Type Recommended Equipment Specifications & Best Practices
Eye and Face Protection Safety goggles with side shields or a face shield.[2][3]Must conform to EN 166 (EU) or NIOSH (US) standards. Standard eyeglasses are not sufficient.[4] A face shield should be used in situations with a higher risk of splashes.[3][4]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3][5]Thicker gloves generally offer better protection.[4] Always inspect gloves for tears before use and wash hands after removal. Do not use latex gloves as they may not be chemical resistant.
Lab coat or chemical-resistant apron.A lab coat should be worn over personal clothing. For larger quantities or splash risks, a chemical-resistant apron or coveralls are recommended.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for large quantities or if dust/aerosols are generated.Work should be conducted in a chemical fume hood. If a respirator is needed, it must be NIOSH/MSHA approved, and users must be fit-tested.[4]

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are essential to prevent accidental exposure and maintain the integrity of the compound.

Experimental Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure all PPE is correctly worn Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound In a fume hood Dissolve/React Dissolve/React Weigh Compound->Dissolve/React Minimize dust generation Decontaminate Decontaminate Dissolve/React->Decontaminate After experiment completion Dispose Waste Dispose Waste Decontaminate->Dispose Waste Clean all surfaces Store Compound Store Compound Dispose Waste->Store Compound Follow disposal plan Doff PPE Doff PPE Store Compound->Doff PPE In a designated area

Caption: A step-by-step workflow for the safe handling of this compound.

Handling Procedures:

  • Avoid all personal contact, including inhalation. [6]

  • Work in a well-ventilated area, preferably a chemical fume hood.[1][7]

  • Avoid the formation of dust and aerosols.[7]

  • Wash hands thoroughly after handling.[1][8]

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1][8]

  • Keep the container tightly closed when not in use.[1][7]

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.

Disposal Workflow:

cluster_waste_gen Waste Generation cluster_waste_collection Waste Collection cluster_disposal Final Disposal Unused Compound Unused Compound Segregate Waste Segregate Waste Unused Compound->Segregate Waste Contaminated Materials Contaminated Materials Contaminated Materials->Segregate Waste Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Solid vs. Liquid, Halogenated vs. Non-halogenated Store Waste Securely Store Waste Securely Label Waste Container->Store Waste Securely Clearly identify contents and hazards Arrange for Licensed Disposal Arrange for Licensed Disposal Store Waste Securely->Arrange for Licensed Disposal In a designated waste accumulation area

Caption: A logical flow for the proper disposal of waste containing this compound.

Disposal Procedures:

  • Unused Compound: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Offer surplus and non-recyclable solutions to a licensed disposal company.

  • Contaminated Materials: Dispose of contaminated labware (e.g., gloves, pipette tips) as chemical waste.

  • Containers: Handle uncleaned containers as you would the product itself.

  • Compliance: All waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste.

Emergency Procedures

In case of accidental exposure, immediate and appropriate first aid is crucial.

Exposure Type First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spill Response:

  • Minor Spills: Clean up spills immediately. For dry spills, use dry clean-up procedures to avoid generating dust.[6] Place the material into a suitable, clean, dry, closed container for disposal.[1]

  • Major Spills: Evacuate the area and alert emergency responders.[6]

  • Ensure adequate ventilation during cleanup.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.